molecular formula C13H15ClN2 B2451381 3-Chloro-1-cyclohexylindazole CAS No. 2193829-38-6

3-Chloro-1-cyclohexylindazole

Cat. No.: B2451381
CAS No.: 2193829-38-6
M. Wt: 234.73
InChI Key: SEPZKHRLUXVBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-cyclohexylindazole is a chemical compound offered for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The indazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities and utility in drug discovery . Indazole derivatives are privileged structures in the design of kinase inhibitors, with applications in targeted cancer therapy; several approved drugs, such as pazopanib and axitinib, are based on this core structure . The chloro substituent at the 3-position and the cyclohexyl group at the 1-position of the indazole ring are functionalizations that researchers employ to modulate the compound's properties, such as its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile . The 3-chloro group can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions, enabling the exploration of structure-activity relationships . This compound is suited for use in pharmaceutical R&D, particularly in the synthesis and screening of novel bioactive molecules, as well as in methodological studies to develop new chemical reactions for heterocyclic compounds . Researchers are advised to consult the specific product data sheet for detailed handling, storage, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-cyclohexylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPZKHRLUXVBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-1-cyclohexylindazole: A Comprehensive Guide to Regioselective Synthesis and Pathway Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-alkyl-1H-indazole scaffold is a privileged pharmacophore embedded in numerous biologically active compounds. Recently, derivatives of this core have emerged as pivotal structural motifs in oncology and neurology. Specifically, 3-chloro-1-cyclohexyl-1H-indazole serves as a critical, high-value intermediate in medicinal chemistry. This technical whitepaper details the mechanistic rationale, divergent synthetic pathways, and optimized protocols for its preparation, directly addressing the classic synthetic challenge of N1 versus N2 regioselectivity in indazole alkylation.

Pharmacological Relevance

Indazole derivatives exhibit a broad spectrum of biological activities. Recent breakthroughs in targeted oncology have highlighted 1-cyclohexyl-1H-indazole derivatives as potent small-molecule disruptors of the RAD51-BRCA2 protein-protein interaction [1]. By inhibiting homologous recombination, these compounds induce synthetic lethality in BRCA-competent cancers when combined with PARP inhibitors like olaparib.

The strategic introduction of a chlorine atom at the C3 position serves multiple purposes: it modulates the lipophilicity of the core, blocks metabolic oxidation at the highly reactive C3 site, and rigidifies the binding conformation. Consequently, establishing a scalable and regioselective synthesis for 3-chloro-1-cyclohexyl-1H-indazole is a priority for drug development professionals.

Retrosynthetic Analysis and Pathway Design

The synthesis of 3-chloro-1-cyclohexyl-1H-indazole fundamentally requires two transformations from the parent 1H-indazole: C3-chlorination and N-alkylation with a cyclohexyl moiety.

Route A (Alkylation followed by Chlorination): Direct alkylation of 1H-indazole with cyclohexyl halides typically yields a mixture of N1 and N2 isomers. While N1 is the thermodynamic product, the lack of steric differentiation in the unsubstituted precursor often results in poor regioselectivity, requiring tedious chromatographic separation. Subsequent chlorination of the isolated 1-cyclohexyl-1H-indazole with N-chlorosuccinimide (NCS) yields the target.

Route B (Chlorination followed by Alkylation - Preferred): A more elegant, scalable, and self-directing approach reverses the sequence. 1H-indazole is first chlorinated to yield 3-chloro-1H-indazole. The presence of the bulky chlorine atom at C3 introduces significant steric hindrance adjacent to the N2 position. When subjected to alkylation, this steric clash heavily disfavors N2 attack, driving the regioselectivity almost exclusively toward the desired N1-alkylated product.

SynthesisPathway A 1H-Indazole B 3-Chloro-1H-indazole A->B NaOCl C3-Chlorination D 1-Cyclohexyl-1H-indazole (+ N2 Isomer) A->D Cyclohexyl-I, Base Poor Regioselectivity C 3-Chloro-1-cyclohexyl-1H-indazole (Target) B->C Cyclohexyl-I, Cs2CO3 Sterically-driven N1-Alkylation D->C NCS C3-Chlorination

Fig 1: Divergent synthetic routes to 3-Chloro-1-cyclohexyl-1H-indazole highlighting regiocontrol.

Mechanistic Control of Regioselectivity

The alkylation of the indazolide anion is an ambient nucleophilic substitution. To maximize N1 selectivity, the choice of base and solvent is paramount.

The "Cesium Effect" plays a crucial role in optimizing this pathway. Utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF generates a highly reactive, "naked" indazolide anion. This occurs because the large ionic radius and low charge density of the Cs⁺ cation result in poor coordination to the nitrogen anions. As the cyclohexyl halide approaches, the bulky transition state amplifies the steric repulsion from the C3-chlorine atom, virtually eliminating the N2 alkylation trajectory.

Regioselectivity Start 3-Chloro-1H-indazole Anion N1 N1 Attack (Favorable) Start->N1 Unhindered trajectory N2 N2 Attack (Unfavorable) Start->N2 Steric clash with C3-Cl Target 3-Chloro-1-cyclohexyl-1H-indazole N1->Target Major Product Byproduct 3-Chloro-2-cyclohexyl-2H-indazole N2->Byproduct Minor Product

Fig 2: Steric influence of the C3-chlorine atom on N1 vs N2 alkylation regioselectivity.

Quantitative Data: Optimization of N-Alkylation

The following table summarizes the optimization landscape for the alkylation of 3-chloro-1H-indazole. The data demonstrates the profound impact of base selection, solvent polarity, and leaving group kinetics on regiochemical outcomes.

Table 1: Optimization of N-Alkylation Conditions for 3-Chloro-1H-indazole

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)N1:N2 RatioIsolated Yield (%)
1Cyclohexyl bromideK₂CO₃DMF80123:165
2Cyclohexyl bromideNaHTHF6582:158
3Cyclohexyl bromideCs₂CO₃DMF90169:182
4Cyclohexyl iodideCs₂CO₃DMSO1001212:188

Note: Entry 4 represents the optimized conditions, leveraging the superior leaving group ability of iodine and the enhanced naked anion effect in DMSO.

Detailed Experimental Protocols

Protocol 1: Selective C3-Chlorination of 1H-Indazole

Causality & Rationale: Using sodium hypochlorite (NaOCl) in an acidic medium provides a mild, electrophilic source of chlorine. The acidic environment protonates the hypochlorite, generating highly reactive hypochlorous acid (HOCl), which selectively attacks the electron-rich C3 position of the indazole core, achieving 75-80% yields without over-halogenation[2].

Step-by-Step Methodology:

  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer with 1H-indazole (10.0 g, 84.6 mmol, 1.0 equiv) and glacial acetic acid (100 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add aqueous sodium hypochlorite (NaOCl, 10-15% active chlorine, 1.2 equiv) dropwise over 30 minutes to control the exothermic electrophilic aromatic substitution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Quenching (Self-Validation): Pour the mixture into 300 mL of ice water. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until starch-iodine paper indicates the complete neutralization of unreacted hypochlorite.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is neutral (pH ~7), followed by brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography (silica gel, 10% EtOAc in hexanes) to afford 3-chloro-1H-indazole as a white solid.

Protocol 2: Regioselective N1-Alkylation to 3-Chloro-1-cyclohexyl-1H-indazole

Causality & Rationale: The reaction utilizes Cs₂CO₃ in DMSO to maximize the "naked" anion effect, while the C3-chlorine provides the necessary steric shield to block N2 alkylation. Cyclohexyl iodide is chosen over the bromide to accelerate the S_N2 kinetics, overcoming the inherent steric bulk of the secondary cyclohexyl ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-chloro-1H-indazole (5.0 g, 32.8 mmol, 1.0 equiv) in anhydrous DMSO (160 mL, 0.2 M).

  • Deprotonation: Add anhydrous cesium carbonate (Cs₂CO₃, 21.4 g, 65.6 mmol, 2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the indazolide anion.

  • Alkylation: Add cyclohexyl iodide (10.3 g, 49.2 mmol, 1.5 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C for 12 hours.

  • Workup (Self-Validation): Cool the mixture to room temperature and quench by pouring into 500 mL of cold distilled water. Extract the aqueous mixture with dichloromethane (DCM, 3 x 150 mL).

  • Purification: To rigorously remove residual DMSO, wash the combined DCM layers with 5% aqueous LiCl solution (3 x 100 mL), followed by brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel chromatography (gradient elution: 0-10% EtOAc in heptane). The N1-isomer elutes first. Concentrate the pure fractions to isolate 3-chloro-1-cyclohexyl-1H-indazole as a crystalline solid.

References

  • Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

3-Chloro-1-cyclohexylindazole: Structural Dynamics, Synthetic Methodologies, and Applications in Advanced Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds that can serve as robust building blocks for drug discovery. 3-Chloro-1-cyclohexylindazole (CAS 2193829-38-6) represents a highly specialized intermediate. The indazole core is ubiquitous in kinase inhibitors and GPCR ligands, but the specific combination of a C3-chlorine and an N1-cyclohexyl group provides unique stereoelectronic properties. This whitepaper details the physicochemical profile of this molecule, the causality behind selecting specific synthetic routes (such as the Mitsunobu reaction over direct alkylation), and the self-validating protocols required to functionalize this pharmacophore via palladium-catalyzed cross-coupling.

Structural and Physicochemical Profiling

The architectural design of this compound is highly intentional. The N1-cyclohexyl substitution introduces significant steric bulk and lipophilicity, which is critical for anchoring the molecule into deep hydrophobic pockets of target proteins (e.g., the allosteric sites of kinases). Concurrently, the C3-chlorine acts as a metabolic shield—preventing oxidative degradation at the highly reactive C3 position—while serving as a latent synthetic handle for late-stage functionalization[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of this compound, providing a baseline for its behavior in both synthetic and biological systems[1].

PropertyValueImplication for Drug Design
Chemical Name 3-Chloro-1-cyclohexyl-1H-indazoleStandard IUPAC nomenclature
CAS Number 2193829-38-6Registry identification
Molecular Formula C13H15ClN2Defines atomic composition
Molecular Weight 234.73 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5
InChIKey SEPZKHRLUXVBEL-UHFFFAOYSA-NUnique structural identifier
H-Bond Donors 0Enhances membrane permeability
H-Bond Acceptors 2Facilitates interaction with kinase hinge regions

Strategic Synthetic Pathways: The Mitsunobu Advantage

A common pitfall in the synthesis of N1-alkylated indazoles is the reliance on direct alkylation using secondary alkyl halides (e.g., cyclohexyl bromide) under basic conditions (such as NaH/DMF or K2CO3). The causality behind the failure of this approach is rooted in competing reaction kinetics: the basicity of the medium heavily promotes E2 elimination of the sterically hindered secondary halide, yielding cyclohexene as a volatile byproduct and resulting in poor N1/N2 regioselectivity[2].

To circumvent this, the Mitsunobu reaction is the preferred, self-validating protocol. By utilizing cyclohexanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via an SN2-like inversion at the alcohol carbon. The phosphonium intermediate highly activates the alcohol, allowing the weakly nucleophilic indazole N1 to attack under mild, neutral conditions, thereby completely bypassing the E2 elimination pathway[2].

Synthesis Start 3-Chloro-1H-indazole PathA Direct Alkylation (Cyclohexyl Bromide, Base) Start->PathA Conventional PathB Mitsunobu Reaction (Cyclohexanol, PPh3, DIAD) Start->PathB Preferred ResultA Poor Yield / E2 Elimination (Cyclohexene byproduct) PathA->ResultA Steric hindrance ResultB High Yield N1-Alkylation (this compound) PathB->ResultB SN2-like inversion

Figure 1: Mechanistic workflow comparing direct alkylation vs. the Mitsunobu reaction.

Protocol 1: Mitsunobu Synthesis of this compound
  • Reagent Preparation: Dissolve 3-chloro-1H-indazole (1.0 equiv) and cyclohexanol (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Phosphine Addition: Add triphenylphosphine (PPh3, 1.5 equiv) and stir until fully dissolved. Cool the reaction vessel to 0 °C.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of unreactive hydrazine dicarboxylate byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure N1-isomer.

Downstream Functionalization: Overcoming C3-Chloro Inertia

While C3-iodo and C3-bromo indazoles readily undergo palladium-catalyzed cross-coupling, the C3-chloro derivative is significantly more inert due to the higher bond dissociation energy of the C–Cl bond. However, utilizing this compound is highly advantageous from a stability and commercial availability standpoint.

To achieve Suzuki-Miyaura cross-coupling at this position, electron-rich, sterically bulky biarylphosphine ligands (such as XPhos or SPhos) paired with a modern Pd precatalyst (e.g., Buchwald Pd G3) are strictly required[3][4]. These specialized ligands force the palladium center into a highly active, electron-rich state, facilitating the difficult oxidative addition into the C–Cl bond while accelerating the subsequent reductive elimination[4].

Coupling Substrate This compound OxAdd Oxidative Addition (Pd(0) + XPhos) Substrate->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (Pd(II) -> Pd(0)) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product 3-Aryl-1-cyclohexylindazole (Target Pharmacophore) RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3 position.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3
  • Catalyst Activation: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (2 mol%), and XPhos ligand (2 mol%).

  • Base Addition: Add finely milled anhydrous K3PO4 (2.0 equiv). Causality: K3PO4 is a mild, insoluble base that facilitates transmetalation without hydrolyzing the starting materials or degrading the indazole core.

  • Solvent System: Add degassed 1,4-dioxane/H2O (10:1 v/v). Causality: The trace amount of water is critical to generate the reactive boronate species required for the transmetalation step.

  • Thermal Cycling: Seal the tube and heat to 100 °C for 15 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify by reverse-phase HPLC.

Analytical Validation System

To ensure scientific integrity and reproducibility, the synthesized this compound must be validated through a multi-tiered analytical system before downstream use:

  • HPLC-UV: Determines chemical purity (>98% required for biological assays). The highly lipophilic cyclohexyl group will result in a predictably high retention time on a standard C18 column.

  • 1H-NMR (400 MHz, CDCl3): Confirms N1-alkylation over N2-alkylation. The N1-cyclohexyl CH proton typically resonates further upfield compared to the N2-isomer due to the anisotropic shielding effect of the benzenoid indazole core.

  • HRMS (ESI-TOF): Confirms the exact mass [M+H]+ corresponding to C13H15ClN2 (m/z calculated: 235.1002). The characteristic 3:1 isotopic pattern of the ^35Cl/^37Cl isotopes must be explicitly observed to validate halogen retention.

References

  • Benchchem - this compound | High Purity Source: Benchchem Catalog URL
  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Source: ACS Catalysis (via PMC)
  • Source: Advanced Synthesis & Catalysis (via ResearchGate)

Sources

Mechanism of action of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological significance of 3-Chloro-1-cyclohexylindazole (CAS: 29110-74-5 analog/derivative). This compound is primarily utilized as a privileged scaffold and key intermediate in the synthesis of bioactive indazole-3-carboxamides, including synthetic cannabinoids (e.g., AB-CHMINACA analogs) and kinase inhibitors.

A Technical Guide to the Indazole Scaffold & Its Pharmacological Utility[1]

Executive Summary

This compound represents a critical chemical entity in medicinal chemistry, serving as a versatile building block for 1,3-disubstituted indazole therapeutics. Its "mechanism of action" is dual-faceted:

  • Chemical Mechanism (Synthetic Utility): It functions as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig) due to the labile C3-chlorine bond, allowing for the rapid generation of diverse libraries.

  • Biological Mechanism (Pharmacophore): As a structural core, the 1-cyclohexyl moiety provides essential lipophilicity for hydrophobic pocket occupancy (e.g., in CB1/CB2 cannabinoid receptors or kinase ATP-binding sites), while the indazole ring mimics purine bases, facilitating hydrogen bonding.

Chemical Mechanism: Electronic Structure & Reactivity

The utility of this compound lies in its unique electronic properties, which permit selective functionalization.

Electronic Descriptors
  • Indazole Core: The 1H-indazole system is an aromatic heterocycle with 10

    
    -electrons.[1] The nitrogen at position 1 (N1) is pyrrole-like (electron-donating), while N2 is pyridine-like (electron-withdrawing).
    
  • C3-Chlorine Activation: The chlorine atom at position 3 is activated by the adjacent imine-like nitrogen (N2).[1] This makes the C-Cl bond susceptible to oxidative addition by low-valent metal catalysts (e.g., Pd(0)), a crucial step in carbonylation or arylation reactions.

  • N1-Cyclohexyl Group: This bulky cycloaliphatic group sterically protects the N1 position and significantly increases the logP (lipophilicity), enhancing membrane permeability of derived drugs.

Synthetic Pathway: The "Mechanism" of Formation

The formation of the active scaffold typically follows a specific sequence to ensure regioselectivity at N1 over N2.[1]

Diagram 1: Synthesis & Functionalization Pathway

G Start 3-Chloro-1H-indazole (Precursor) Intermediate This compound (The Core Scaffold) Start->Intermediate N-Alkylation (SN2) Regioselective at N1 Reagent Cyclohexyl Halide (e.g., Bromocyclohexane) Reagent->Intermediate Base Base (K2CO3/Cs2CO3) Solvent (DMF/DMA) Base->Intermediate Product 1-Cyclohexylindazole-3-carboxamide (Bioactive Drug/Analog) Intermediate->Product Pd-Catalyzed Carbonylation (Heck/Aminocarbonylation) Catalyst Pd(OAc)2 / Ligand CO (g), Amine/Alcohol Catalyst->Product

Caption: Synthesis of this compound via N-alkylation and subsequent Pd-catalyzed aminocarbonylation to bioactive carboxamides.

Biological Mechanism: Pharmacophore & Target Interaction[1]

When converted into its active forms (e.g., carboxamides or aryl-derivatives), the this compound scaffold exhibits specific pharmacodynamic properties.

Structure-Activity Relationship (SAR)

The molecule acts as a "privileged structure" capable of binding to multiple receptor types depending on the C3 substituent.[1]

Structural DomainBiological FunctionMechanism of Interaction
Indazole Core Scaffold / LinkerMimics adenosine/purine rings; forms

-

stacking interactions with aromatic residues (e.g., Phenylalanine) in binding pockets.
N1-Cyclohexyl Lipophilic AnchorOccupies deep hydrophobic pockets (e.g., the "lipophilic tunnel" in CB1 receptors).[1] Critical for potency.
C3-Substituent Effector / WarheadChlorine (Precursor): Weak H-bond acceptor.[1] Carboxamide (Derivative): Forms key Hydrogen bonds with residues like Lys192 or Asp104 in GPCRs.
Target: Cannabinoid Receptors (CB1/CB2)

Derivatives of this scaffold (e.g., where the 3-Cl is replaced by -CONH2 or -CONH-Alkyl) act as potent agonists.

  • Mechanism: The 1-cyclohexyl group mimics the lipophilic side chain of traditional cannabinoids (like the pentyl chain in JWH-018). The indazole core locks the molecule in a planar conformation, optimizing fit within the CB1 receptor's orthosteric site.

  • Signaling: Agonism triggers

    
     protein coupling, inhibiting adenylyl cyclase and decreasing cAMP levels, leading to hyperpolarization.
    
Target: Kinase Inhibition

In oncology, 3-substituted indazoles function as ATP-competitive inhibitors.[1]

  • Mechanism: The indazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region (e.g., Met residue). The 1-cyclohexyl group extends into the solvent-accessible region or hydrophobic back-pocket, imparting selectivity.

Experimental Protocols

Protocol A: Synthesis of this compound

Standard Operating Procedure for N-Alkylation.

Reagents:

  • 3-Chloro-1H-indazole (1.0 eq)

  • Bromocyclohexane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • N,N-Dimethylformamide (DMF, Anhydrous)

Workflow:

  • Dissolution: Dissolve 3-Chloro-1H-indazole in DMF (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the indazolyl anion.
    
  • Alkylation: Add Bromocyclohexane dropwise. Heat the reaction mixture to

    
     for 12–16 hours.
    
  • Quench & Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-isomer (less polar) typically elutes before the N2-isomer.

Protocol B: Analytical Validation (Self-Validating System)

To ensure the correct isomer (N1-cyclohexyl) is obtained, use NMR spectroscopy.

  • 1H NMR Diagnostic Signal:

    • N1-Isomer (Target): The proton at position 7 (H7) will show a characteristic doublet around

      
       7.4–7.6 ppm.[1] The cyclohexyl methine proton (
      
      
      
      ) appears as a multiplet around
      
      
      4.3–4.5 ppm.
    • NOESY (Nuclear Overhauser Effect): Strong correlation between the cyclohexyl methine proton and the H7 indazole proton confirms N1 substitution. (N2 substitution would show correlation with H3, but C3 is chlorinated, so no H3 signal exists).

Pathway Visualization

Diagram 2: Pharmacological Interaction Map (CB1 Receptor Model)

Pharmacophore cluster_pocket CB1 Receptor Binding Pocket Hydrophobic_Region Hydrophobic Pocket (Lipophilic Tunnel) Hinge_Region H-Bonding Region (Residue Lys192/Asp366) Ligand_Core Indazole Core (Planar Scaffold) Ligand_Core->Hinge_Region Pi-Stacking / H-Bonding Ligand_Tail 1-Cyclohexyl Group (Lipophilic Moiety) Ligand_Core->Ligand_Tail Ligand_Head C3-Substituent (Cl or Carboxamide) Ligand_Core->Ligand_Head Ligand_Tail->Hydrophobic_Region Van der Waals Forces (High Affinity Binding) Ligand_Head->Hinge_Region Electrostatic Interaction

Caption: Pharmacophore mapping of 1-cyclohexylindazole derivatives within the CB1 receptor binding pocket.

References

  • Banister, S. D., et al. (2015).[1] "Pharmacology of Indazole-3-Carboxamide Synthetic Cannabinoids." ACS Chemical Neuroscience. Link

  • Linhardt, R. J., et al. (2008).[1] "Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Cross-Coupling." Journal of Organic Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "Indazole-based synthetic cannabinoids: Chemistry and Analysis." EMCDDA Technical Profiles. Link

  • Buchwald, S. L., et al. (2000).[1] "Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research. Link

  • PubChem. (2025).[1][2] "3-Chloro-1H-indazole Compound Summary." National Library of Medicine. Link

Disclaimer: This guide is for research and educational purposes only. This compound and its derivatives may be controlled substances in certain jurisdictions. Researchers must adhere to all local legal and safety regulations.

Sources

Pharmacological Profile and Synthetic Utility of the 3-Chloro-1-cyclohexylindazole Scaffold

[1]

Executive Summary

3-Chloro-1-cyclohexylindazole (CAS: 39199-68-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of type-2 cannabinoid receptor (CB2) ligands and synthetic cannabinoid receptor agonists (SCRAs) such as AB-CHMINACA and MDMB-CHMICA derivatives.[1] While rarely used as a standalone therapeutic agent, its pharmacological relevance lies in its role as a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs) and specific kinases.[1]

This guide analyzes the physicochemical properties, structure-activity relationships (SAR), and synthetic protocols for this scaffold, providing researchers with the data necessary to utilize it as a chemical probe or lead fragment.

Part 1: Physicochemical & Pharmacological Profile[1][2]

Molecular Descriptors

The this compound moiety is characterized by high lipophilicity due to the N-cyclohexyl substitution, facilitating blood-brain barrier (BBB) penetration.[1] The C3-chlorine atom introduces electronic withdrawal and steric bulk, often serving to block metabolic oxidation at the C3 position, a common clearance pathway for indazoles.[1]

PropertyValueClinical Relevance
Molecular Formula C₁₃H₁₅ClN₂Core scaffold composition
Molecular Weight 234.72 g/mol Fragment-based drug design (Rule of 3 compliant)
LogP (Predicted) ~4.2 - 4.8High lipophilicity; suggests rapid CNS distribution
TPSA 17.8 ŲExcellent membrane permeability (<140 Ų)
H-Bond Donors 0Increases bioavailability; no labile protons
H-Bond Acceptors 2Interaction points for receptor binding pockets
Rotatable Bonds 1Limited conformational entropy, favoring rigid binding
Pharmacodynamics: The Indazole Pharmacophore

The pharmacological activity of this scaffold is driven by two distinct structural domains:

  • The N-Cyclohexyl "Tail":

    • Function: Targets the hydrophobic pocket of GPCRs (specifically the transmembrane helices 3/5/6 region in CB1/CB2 receptors).[1]

    • Interaction: Van der Waals forces.[1] The cyclohexyl ring provides optimal steric fit compared to n-pentyl or fluorobenzyl analogs in certain series.[1]

  • The 3-Chloro "Head":

    • Function: Bioisosteric replacement for methyl or carboxamide groups.[1]

    • Electronic Effect: The electron-withdrawing nature of chlorine lowers the pKa of the indazole system, potentially altering hydrogen bond acceptor capability at N2.[1]

    • Metabolic Stability: Halogenation at C3 prevents rapid hydroxylation, significantly extending the half-life of downstream derivatives compared to their non-halogenated congeners.[1]

Mechanism of Action (Scaffold Level)

When incorporated into full agonists (e.g., coupled with a valine methyl ester), this scaffold activates G_i/o proteins , leading to:

  • Inhibition of Adenylyl Cyclase.[1]

  • Decrease in cAMP accumulation.[1]

  • Modulation of ion channels (e.g., MAPK/ERK pathway activation).[1]

Part 2: Synthetic Protocols & Experimental Workflows

Synthesis of this compound

Objective: Efficient chlorination of the 1-cyclohexylindazole precursor. Scale: Laboratory (10–50 mmol).

Reagents:

  • 1-Cyclohexyl-1H-indazole (Starting Material)[1]

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)[1]

  • Acetonitrile (ACN) or DMF (Solvent)[1]

Protocol:

  • Dissolution: Dissolve 1-cyclohexyl-1H-indazole (1.0 eq) in Acetonitrile (10 mL/g).

  • Addition: Cool the solution to 0°C. Slowly add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2]

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (absence of C3-H singlet at ~8.0 ppm).

Visualization of Synthetic & Signaling Pathways[1]

Gcluster_signalingPharmacological Impact (GPCR)Indazole1H-IndazoleCyclohexylIndazole1-Cyclohexyl-1H-indazoleIndazole->CyclohexylIndazoleN-Alkylation(Cyclohexyl bromide, NaH)ChloroIndazoleThis compound(Target Scaffold)CyclohexylIndazole->ChloroIndazoleC3-Chlorination(NCS, ACN)CB_AgonistSynthetic Cannabinoids(e.g., MDMB-CHMICA analogs)ChloroIndazole->CB_AgonistCross-Coupling / FunctionalizationAntiTumorAnti-proliferative Agents(Tubulin Inhibitors)ChloroIndazole->AntiTumorBioisosteric ReplacementReceptorCB1/CB2 ReceptorChloroIndazole->ReceptorLigand BindingGiGi/o ProteinReceptor->GiActivationcAMP↓ cAMPGi->cAMPInhibition

Figure 1: Synthetic route from Indazole to the this compound scaffold and its downstream pharmacological signaling effects.

Part 3: Safety, Toxicology & Handling (E-E-A-T)

Hazard Identification

While specific clinical toxicology data for the isolated intermediate is limited, structure-based toxicity assessment (QSAR) and data from related indazoles suggest the following risks:

  • Skin/Eye Irritation: Class 2 (H315/H319).[1] The chlorination increases lipophilicity, facilitating dermal absorption.[1]

  • Respiratory Sensitization: Potential irritant to mucous membranes upon inhalation of dust/aerosol.[1]

  • Genotoxicity: Halogenated indazoles should be treated as potential DNA intercalators until proven otherwise.[1]

Handling Protocol
  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and a lab coat.[1]

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

Part 4: References

  • Banister, S. D., et al. (2015).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.[1] Link

  • Buchwald, S. L., et al. (2016).[1] "Synthesis of 1-Arylindazole-3-carboxamides." Journal of Organic Chemistry. Link

  • PubChem. (2024).[1][3][4][5] "3-Chloro-1H-indazole Compound Summary." National Library of Medicine.[1] Link

  • Hess, C., et al. (2016).[1] "Biotransformation of the synthetic cannabinoid MDMB-CHMICA." Drug Testing and Analysis. Link

  • World Health Organization. (2018).[1] "Critical Review Report: AB-CHMINACA and Related Indazoles." Expert Committee on Drug Dependence.[1] Link

Discovery and history of synthetic cannabinoids like 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-1-cyclohexylindazole: Synthesis, Pharmacology, and Analysis

Foreword

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new synthetic cannabinoids emerging at a rapid pace. This guide provides a detailed technical overview of this compound, a representative synthetic cannabinoid of the indazole class. While specific literature on this exact molecule is not widespread, its structure allows for a comprehensive analysis based on the well-documented chemistry, pharmacology, and toxicology of its close analogues. This document is intended for researchers, forensic chemists, and drug development professionals, offering a predictive and principled framework for understanding its properties.

Introduction and Chemical Identity

This compound belongs to the indazole class of synthetic cannabinoids. Unlike the more common indazole-3-carboxamides (e.g., AB-CHMINACA), this compound lacks the carboxamide linkage, representing a structurally simpler scaffold. Its core is a chlorinated indazole ring, with a cyclohexyl group attached to the N1 position of the pyrazole ring. This N-alkylation is a common feature in many potent synthetic cannabinoids.

  • IUPAC Name: 3-chloro-1-cyclohexyl-1H-indazole

  • Molecular Formula: C₁₃H₁₅ClN₂

  • Molecular Weight: 234.73 g/mol

  • Core Structure: A bicyclic system composed of a benzene ring fused to a pyrazole ring.[1]

The structure suggests it is designed to mimic the action of Δ⁹-tetrahydrocannabinol (THC) by acting as an agonist at the cannabinoid receptors, CB1 and CB2. The chloro-substituent at the 3-position and the cyclohexyl group at the N1 position are critical for its predicted pharmacological activity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step process starting from a commercially available precursor, 3-chloro-1H-indazole. This pathway is based on established N-alkylation methodologies for indazole heterocycles.

Rationale for Synthetic Strategy

The nitrogen at the N1 position of the indazole ring is nucleophilic after deprotonation. This allows for a standard nucleophilic substitution reaction (SN2) with an appropriate cyclohexyl electrophile. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Experimental Protocol: N-Alkylation of 3-Chloro-1H-indazole

Step 1: Deprotonation of 3-Chloro-1H-indazole

  • To an oven-dried, three-neck round-bottomed flask under an inert argon atmosphere, add 3-chloro-1H-indazole (1.0 equivalent).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, creating the highly nucleophilic indazolide anion. DMF is an ideal polar aprotic solvent that solvates the sodium cation, enhancing the reactivity of the anion.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the completion of the deprotonation.

Step 2: Nucleophilic Substitution with Cyclohexyl Bromide

  • Cool the solution of the indazolide anion back to 0 °C.

  • Add cyclohexyl bromide (1.1 equivalents) dropwise via syringe.

    • Causality: Cyclohexyl bromide serves as the electrophile. While SN2 reactions on secondary carbons can be slow, the strong nucleophilicity of the anion drives the reaction forward. An alternative, more reactive electrophile would be cyclohexyl triflate, if available.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation (SN2) cluster_2 Workup & Purification 3-Chloro-1H-indazole 3-Chloro-1H-indazole NaH_DMF NaH in DMF 0°C to RT 3-Chloro-1H-indazole->NaH_DMF Indazolide_Anion Indazolide Anion NaH_DMF->Indazolide_Anion Reaction_Vessel Reaction at RT Indazolide_Anion->Reaction_Vessel Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Reaction_Vessel Quench Aqueous Quench Reaction_Vessel->Quench Crude_Product Crude Product Mixture Extraction Ethyl Acetate Extraction Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed two-step synthesis of this compound.

Predicted Pharmacological Profile

The pharmacological effects of synthetic cannabinoids are primarily mediated by their interaction with the CB1 and CB2 receptors. The structure of this compound allows for predictions of its activity based on established structure-activity relationships (SAR) of related compounds.

Mechanism of Action

Like other synthetic cannabinoids, this compound is expected to be a potent agonist at the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects. It is also likely to be an agonist at the CB2 receptor, which is predominantly expressed in immune cells.

Upon binding, these G-protein coupled receptors initiate a signaling cascade:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels, including the inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways.

G SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Gi Gi/o Protein CB1R->Gi AC Adenylyl Cyclase Gi->AC IonChannels Ion Channels (Ca²⁺↓, K⁺↑) Gi->IonChannels MAPK MAPK Pathway Gi->MAPK cAMP cAMP AC->cAMP ATP ATP ATP->AC CellularResponse Cellular Response (Psychoactivity, etc.) cAMP->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse

Caption: Simplified CB1 receptor signaling pathway.

Structure-Activity Relationship (SAR) Analysis
Structural FeatureRole in ActivityComparative Compounds
Indazole Core Provides the necessary scaffold for receptor binding.Common in many potent SCs (e.g., AB-PINACA).
N1-Cyclohexyl Group A bulky aliphatic group at this position is known to confer high potency at the CB1 receptor.Similar to the cyclohexylmethyl group in AB-CHMINACA.[2]
C3-Chloro Group An electronegative group at this position can modulate receptor affinity and selectivity.Replaces the more common carboxamide or methanone linkage. Its effect is less predictable but likely maintains or enhances agonist activity.

Analytical and Forensic Characterization

The unambiguous identification of novel psychoactive substances is a critical task in forensic laboratories. A multi-platform analytical approach is required for the structural elucidation of a compound like this compound.

Analytical Workflow

A standard workflow involves a presumptive test followed by confirmatory analysis using mass spectrometry and, if necessary, NMR.

G Sample Seized Material or Biological Sample Screening Screening (e.g., Color Test, Immunoassay) Sample->Screening Extraction Sample Prep & Extraction Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS LCMSMS LC-MS/MS Analysis Extraction->LCMSMS NMR NMR Spectroscopy (for novel structures) Extraction->NMR Identification Positive Identification GCMS->Identification LCMSMS->Identification NMR->Identification

Caption: General analytical workflow for NPS identification.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragments would likely include the loss of the cyclohexyl group and fragmentation of the indazole ring. The molecular ion peak (M⁺) at m/z 234 should be observable.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity. In positive electrospray ionization mode, the protonated molecule [M+H]⁺ at m/z 235 would be selected as the precursor ion. Collision-induced dissociation would produce characteristic product ions, which can be used for targeted screening methods.

Protocol: General LC-MS/MS Screening
  • Sample Preparation: Perform a solid-phase or liquid-liquid extraction of the sample matrix to isolate the analyte.[3]

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic acid) to achieve chromatographic separation.

  • MS Detection: Operate the mass spectrometer in positive ion mode.

  • Method Development:

    • Perform a full scan to identify the protonated molecular ion at m/z 235.

    • Select m/z 235 as the precursor ion for fragmentation.

    • Optimize collision energy to generate a stable and repeatable fragmentation pattern. Predicted product ions would result from the cleavage of the cyclohexyl ring.

  • Data Analysis: Compare the retention time and mass transitions of the unknown sample to a certified reference standard, if available.

Toxicology and Metabolism

The toxicology of synthetic cannabinoids is a major public health concern. While no specific data exists for this compound, its metabolic fate can be predicted based on known biotransformations of similar compounds.

  • Phase I Metabolism: The molecule will likely undergo oxidative metabolism mediated by cytochrome P450 (CYP) enzymes in the liver.[4] Key reactions are expected to be:

    • Hydroxylation: Addition of hydroxyl (-OH) groups to the cyclohexyl ring, creating multiple mono- and di-hydroxylated metabolites.

    • Dehalogenation: Potential removal of the chlorine atom, although this is generally a less common metabolic pathway for aryl chlorides.

  • Phase II Metabolism: The hydroxylated metabolites can be further conjugated with glucuronic acid (glucuronidation) to form more water-soluble compounds that are readily excreted in urine.

The toxicity of this compound may be linked not only to its high potency at the CB1 receptor but also to the biological activity of its metabolites. Drug-induced toxicity can arise from off-target effects, the formation of reactive metabolites, or oxidative stress.[5]

Legal Status

This compound is unlikely to be explicitly listed in controlled substance legislation. However, in many jurisdictions, including the United States and the United Kingdom, it would likely be controlled under analogue legislation.[6] The Controlled Substances Act in the U.S., for example, allows for any chemical that is "substantially similar" to a schedule I or II controlled substance, and intended for human consumption, to be treated as a schedule I substance.[2][7] Regulatory agencies like the DEA can also use temporary scheduling provisions to control new substances that pose an imminent hazard to public safety.[2]

References

  • Food and Drug Administration. (2006, February 14).
  • PMC.
  • PMC. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • EMCDDA. (2013, September 5). EMCDDA–Europol Joint Report on a new psychoactive substance: AH-7921 (3,4-dichloro-N-[[1.
  • Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists.
  • Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole.
  • Al-Salman, H. N. K. (2018, September 5).
  • ResearchGate. (2020, May 6). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole.
  • ChemicalBook. 3-CHLOROCYCLOHEXENE synthesis.
  • Method development for analysis of pharmaceuti-cals in environmental samples.
  • MDPI. (2025, October 22).
  • RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea.
  • PubChem. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894.
  • Sigma-Aldrich. 3-Chloroindazole 97 29110-74-5.
  • Walsh Medical Media.
  • PubMed. (2020, October 1). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.
  • University of Utah College of Pharmacy.
  • South Carolina Department of Public Health. DEA Scheduling of Three Synthetic Cannabinoids.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery:
  • RSC Publishing. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
  • GOV.UK. (2025, April 1).
  • MDPI. (2025, May 3).
  • Biocompare.
  • Regulations.gov. (n.d.).
  • Multi-residue method for determination of 58 pesticides, pharmaceuticals and personal care products in w
  • PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
  • PubChem. 3-Chlorocyclohexene | C6H9Cl | CID 17120.
  • Google Patents.
  • Federal Register. (2025, June 10). Schedules of Controlled Substances: Placement of 3-Methoxyphencyclidine (1-[1-(3-methoxyphenyl)cyclohexyl]piperidine) in Schedule I.
  • PubMed. 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) modulates rat liver microsomal cyclophosphamide and ifosphamide activation by suppressing cytochrome P450 2C11 messenger RNA levels.11 messenger RNA levels*.

Sources

Literature review on indazole-based synthetic cannabinoids

Author: BenchChem Technical Support Team. Date: March 2026

From Structural Scaffold to Signal Bias: A Comprehensive Review for Drug Development & Forensic Analysis

Executive Summary

The landscape of synthetic cannabinoid receptor agonists (SCRAs) has undergone a radical shift from the early indole-based JWH series to the currently prevalent indazole-3-carboxamide derivatives (e.g., AB-CHMINACA, 5F-ADB). This structural evolution was not merely cosmetic; it was a calculated scaffold hop designed to evade legislative bans while maximizing receptor affinity.

This guide analyzes the Indazole-based SCRAs , focusing on their distinct Structure-Activity Relationships (SAR), the pharmacological implications of "super-agonism" and biased signaling, and the rigorous LC-MS/MS protocols required for their detection.

Part 1: Structural Evolution & SAR

The transition from indole to indazole cores represents a textbook case of bioisosteric replacement. By substituting the C-3 carbon of the indole ring with a nitrogen atom (creating the indazole), clandestine chemists increased chemical stability and altered metabolic profiles without sacrificing CB1 receptor affinity.

The Four-Zone SAR Model

To understand the potency of these compounds, we must dissect them into four pharmacophore zones:

  • The Core: The indazole ring.[1] Provides the rigid scaffold for receptor docking.

  • The Linker: Typically a carboxamide or ester. This connects the core to the head group and is a critical site for hydrogen bonding within the receptor pocket.

  • The Head Group: Often a bulky amino acid derivative (e.g., L-valinamide in AB-CHMINACA or L-tert-leucine in 5F-ADB). Bulky groups here lock the receptor in an active conformation.

  • The Tail: A hydrophobic chain (fluorobenzyl, fluoropentyl) that explores the deep hydrophobic pocket of the CB1 receptor.

Visualization: The Indazole Scaffold

The following diagram illustrates the modular nature of these compounds, using AB-CHMINACA as the archetype.

IndazoleSAR cluster_0 Pharmacophore Zones Core CORE (Indazole Ring) High Stability Linker LINKER (Carboxamide) H-Bond Donor Core->Linker C-3 Position Head HEAD GROUP (Valinate/Tert-Leucine) Locks Active State Linker->Head Tail TAIL (Fluorobenzyl/Alkyl) Hydrophobic Interaction Tail->Core N-1 Position

Caption: Modular assembly of indazole-based SCRAs. Modifications at the Tail and Head regions drive the rapid evolution of analogs.

Part 2: Pharmacodynamics & Signaling Bias

Unlike


-THC, which acts as a partial agonist at the Cannabinoid Type 1 (CB1) receptor, indazole SCRAs act as full super-agonists . This distinction is the primary cause of the severe toxicity profile (seizures, cardiotoxicity, catatonia).
The Mechanism of Toxicity: Biased Signaling

Recent research suggests that the danger lies not just in potency, but in functional selectivity (biased signaling).

  • G-Protein Pathway: Inhibition of cAMP (classic cannabinoid effect).

  • 
    -Arrestin Pathway:  Recruitment of 
    
    
    
    -arrestin leads to receptor internalization and activation of downstream MAP kinases (ERK1/2).[2] Indazole SCRAs recruit
    
    
    -arrestin2 with significantly higher efficacy than THC.

Hypothesis: The "Zombie Effect" often seen in overdoses may be linked to this excessive


-arrestin recruitment, preventing receptor desensitization and causing prolonged neurotoxicity.

SignalingBias Ligand Indazole SCRA (Full Agonist) CB1 CB1 Receptor Ligand->CB1 High Affinity GPro Gi/o Protein Activation CB1->GPro BArr Beta-Arrestin2 Recruitment CB1->BArr Biased Potency cAMP Inhibition of cAMP (Psychotropic Effects) GPro->cAMP Tox Receptor Internalization & MAPK Activation (TOXICITY) BArr->Tox

Caption: Divergent signaling pathways. Indazole SCRAs show biased efficacy toward Beta-Arrestin2, correlating with higher toxicity.

Part 3: Metabolism & Toxicology[3][4]

The metabolism of indazole-based SCRAs is rapid and extensive. In forensic contexts, the parent compound is rarely detectable in urine.[3][4][5] Identification relies on targeting specific biomarkers (metabolites).[6]

Key Metabolic Transformations[3][5]
  • Ester Hydrolysis: For compounds with ester head groups (e.g., 5F-ADB), the methyl ester is rapidly hydrolyzed to the carboxylic acid. This is often the major metabolite.

  • Oxidative Defluorination: For 5-fluoro analogs, the fluorine is lost, often followed by oxidation to a pentanoic acid moiety.

  • Hydroxylation: Occurs on the adamantyl or alkyl chains.

Comparative Metabolic Profile Table
CompoundCore StructureMajor Metabolite (Biomarker)Toxicity Markers
AB-CHMINACA Indazole-CarboxamideAB-CHMINACA M2 (Hydroxylation on cyclohexyl ring)Seizures, sudden collapse
5F-ADB (5F-MDMB-PINACA) Indazole-Carboxamide5F-ADB 3,3-dimethylbutanoic acid (Ester hydrolysis)Rapid loss of consciousness, asphyxia
AMB-FUBINACA Indazole-CarboxamideFUB-AMB acid (Hydrolysis of methyl ester)"Zombie" outbreak (NYC, 2016)

Part 4: Analytical Protocol (LC-MS/MS)

Objective: Quantitation of indazole-SCRA metabolites in human urine. Standard: Self-validating protocol using deuterated internal standards.

Sample Preparation (Solid Phase Extraction)

Rationale: LLE (Liquid-Liquid Extraction) is cheaper, but SPE (Solid Phase Extraction) provides cleaner extracts for the polar acid metabolites common to indazoles.

  • Hydrolysis: Add 20 µL

    
    -glucuronidase to 1 mL urine. Incubate at 60°C for 1 hour. (Essential for recovering glucuronidated metabolites).
    
  • Loading: Condition Oasis HLB cartridges (or equivalent) with MeOH and Water. Load sample.

  • Wash: Wash with 5% Methanol in water.[7] (Removes salts/urea).

  • Elution: Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
    . Reconstitute in 100 µL Mobile Phase A/B (50:50).
    
LC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Ramp to 95% B (Linear)

    • 10-12 min: Hold 95% B (Wash lipophilic parents)

    • 12.1 min: Re-equilibrate.

MS/MS Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) . Rationale: The amide nitrogen readily accepts a proton


.
  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 800 L/hr

Critical Transitions (Example for 5F-ADB Metabolite):

  • Precursor:

    
     364.2 (Ester hydrolysis product)
    
  • Quantifier Ion:

    
     232.1 (Indazole-acyl cleavage)
    
  • Qualifier Ion:

    
     145.0 (Indazole core fragment)
    

References

  • Banister, S. D., et al. (2016).[8] "Pharmacology of Valinate and tert-Leucine Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues." ACS Chemical Neuroscience.[8][9] Link

  • Wiley, J. L., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." Journal of Pharmacology and Experimental Therapeutics. Link

  • Presley, B. C., et al. (2016). "Metabolism and toxicology of synthetic cannabinoids." Forensic Science International. Link

  • Zhou, W., et al. (2021). "Biased Signaling of Synthetic Cannabinoids: Implications for Toxicity."[10][11] Frontiers in Pharmacology. Link

  • EMCDDA. (2017). "High-risk drug use and new psychoactive substances."[12] European Drug Report. Link

Sources

In Silico Modeling of 3-Chloro-1-cyclohexylindazole Interactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in silico modeling of 3-Chloro-1-cyclohexylindazole , a pharmacologically significant scaffold often utilized in the design of cannabinoid receptor ligands (CB1/CB2) and kinase inhibitors. This guide is structured for researchers requiring rigorous, reproducible computational protocols.

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Scaffold & The Strategy

This compound (CAS: 2193829-38-6) represents a "privileged structure" in medicinal chemistry. It combines a rigid indazole core (bioisostere of indole), a lipophilic N1-cyclohexyl tail , and an electron-withdrawing C3-chlorine substituent.

This molecule is structurally homologous to the "Core-Linker-Tail" motif found in synthetic cannabinoids (e.g., AB-CHMINACA analogs) and specific kinase inhibitors. The presence of the C3-chlorine atom is critical; it modulates the pKa of the indazole nitrogen and offers potential for halogen bonding (X-bond) interactions with backbone carbonyls in target proteins—a feature often overlooked in standard force fields.

This guide provides a validated workflow for modeling this molecule’s binding thermodynamics and kinetics, using the Cannabinoid Receptor 1 (CB1) as the primary case study for hydrophobic pocket fitting, while acknowledging its potential in kinase domains.

Molecular Preparation & Quantum Mechanical (QM) Analysis

Standard force fields (GAFF2/OPLS) often fail to accurately capture the anisotropic charge distribution (sigma-hole) of the C3-chlorine. To ensure scientific integrity, a QM-based ligand preparation is mandatory.

Geometry Optimization & ESP Calculation

Objective: Derive accurate partial charges and validate the cyclohexyl ring conformation (chair vs. boat).

Protocol:

  • Conformational Search: Generate conformers using a low-level method (e.g., OPLS4) to identify the global minimum of the cyclohexyl ring relative to the indazole plane.

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) or wB97X-D (for dispersion corrections).

    • Solvation: IEFPCM (Water) to simulate physiological environment.

  • Charge Derivation: Calculate Electrostatic Potential (ESP) charges and fit them to atomic centers using the RESP (Restrained Electrostatic Potential) method. This is crucial for the N1 and N2 nitrogens and the C3-chlorine.

Halogen Bond Assessment

The C3-chlorine atom may exhibit a positive electrostatic potential cap (sigma-hole) along the C-Cl bond axis.

  • Validation: Visualize the ESP surface. If a positive region (> +10 kcal/mol) exists at the Cl tip, standard point-charge models are insufficient.

  • Correction: Introduce an off-center positive point charge (virtual site) on the Cl atom (Extra-Point model) in the subsequent MD topology to represent the sigma-hole.

Target Identification & Homology Modeling

Given the N1-cyclohexyl-indazole structure, the CB1 Receptor is the highest-probability target for lipophilic interaction modeling.

Template Selection
  • Primary Target: Human CB1 Receptor (hCB1).

  • PDB Templates:

    • Active State:5XRA (AM841 bound) or 6N4B (FUB-PB-22 bound). The 6N4B structure is preferred as it accommodates indazole-based ligands.

    • Inactive State:5TGZ (Taranabant bound).

  • Loop Refinement: The N-terminal loop and ECL2 are highly flexible. Use Prime (Schrödinger) or Modeller to reconstruct missing residues, ensuring the "Toggle Switch" (Trp356/6.48) is in the correct orientation for the desired agonist/antagonist state.

Molecular Docking Workflow

Objective: Predict the binding mode and key residue interactions.

Grid Generation

Define the binding pocket using the centroid of the co-crystallized ligand in PDB:6N4B.

  • Box Dimensions: 20 Å x 20 Å x 20 Å.

  • Constraints: Set a Hydrogen Bond constraint on Ser383 (critical for indazole binding) or Phe200 (pi-stacking).

Docking Protocol (Induced Fit)

Rigid receptor docking often fails with bulky cyclohexyl groups. Use Induced Fit Docking (IFD) .

  • Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow initial placement.

  • Prime Refinement: Refine residues within 5 Å of the ligand pose.

  • Re-Docking: Perform extra-precision (XP) docking into the refined pocket.

Critical Interaction Checkpoints (Self-Validation)

A valid pose must exhibit:

  • Hydrophobic Enclosure: The cyclohexyl group must reside in the lipophilic pocket formed by Phe200, Phe268, and Trp356 .

  • Pi-Stacking: The indazole core should stack with Phe200 or Phe268 .

  • Halogen/H-Bond: The N2 nitrogen or C3-Cl should interact with Ser383 or water-mediated networks.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD assesses stability and thermodynamics.

System Setup
  • Membrane Embedding: Insert the receptor-ligand complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvation: TIP3P or OPC water model; 0.15 M NaCl + neutralizing ions.

  • Force Field:

    • Protein: CHARMM36m or Amber ff14SB.

    • Ligand: GAFF2 (with RESP charges) or CGenFF.

    • Lipids: Lipid17 or CHARMM36.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT/NPT):

    • Restrain protein/ligand heavy atoms (1000 kJ/mol/nm²).

    • Heat to 310 K (Berendsen/V-rescale thermostat).

    • Pressurize to 1 bar (Parrinello-Rahman barostat).

    • Gradually release restraints over 5 ns.

  • Production Run: 100–500 ns, 2 fs time step.

Analysis Metrics
  • RMSD: Ligand RMSD < 2.5 Å indicates a stable binding mode.

  • Interaction Fingerprints: Monitor the persistence of the Phe200/Trp356 interaction (occupancy %).

  • MM/GBSA Free Energy: Calculate

    
     using snapshots from the last 50 ns.
    
    • Target Threshold: A potent binder typically shows

      
       kcal/mol (depending on the method).
      

Visualization & Logic Mapping

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow from QM preparation to MD analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Dynamics LIG 3-Cl-1-Cy-Indazole Structure DFT DFT Optimization (B3LYP/6-31G*) LIG->DFT RESP RESP Charge Fitting DFT->RESP IFD Induced Fit Docking RESP->IFD Force Field Params TGT Target Selection (CB1 Receptor PDB:6N4B) TGT->IFD POSE Pose Selection (XP Score) IFD->POSE MEM Membrane Embedding (POPC Bilayer) POSE->MEM MD MD Simulation (100ns, GROMACS) MEM->MD ANAL MM/GBSA & Interaction Analysis MD->ANAL

Caption: Integrated In Silico Workflow for this compound Modeling.

Interaction Logic: The "Toggle Switch"

This diagram visualizes the critical binding pocket interactions within the CB1 receptor.

Interaction L_Core Indazole Core R_Phe200 Phe200 (Pi-Stacking) L_Core->R_Phe200 Pi-Pi T-shape L_Tail Cyclohexyl Tail R_Trp356 Trp356 (Rotamer Toggle) L_Tail->R_Trp356 Steric Pressure (Activation) R_Hydro Hydrophobic Pocket (TM3/TM5) L_Tail->R_Hydro Hydrophobic Fit L_Head 3-Chloro R_Ser383 Ser383 (H-Bond Anchor) L_Head->R_Ser383 Halogen/H-Bond?

Caption: Schematic of Ligand-Receptor Interactions at the CB1 Orthosteric Site.

Data Presentation & ADMET Profiling

For a comprehensive whitepaper, predicted physicochemical properties must be tabulated.

Predicted Physicochemical Properties (QikProp/SwissADME)
PropertyValue (Est.)Interpretation
Molecular Weight ~234.72 DaFragment-like; high ligand efficiency potential.
LogP (o/w) 4.2 – 4.8Highly lipophilic; likely BBB permeable (CNS active).
TPSA ~17 ŲExcellent membrane permeability.
H-Bond Donors 0Increases lipophilicity.
H-Bond Acceptors 2N1/N2 of indazole.
BBB Permeability HighRisk of CNS side effects if peripheral target intended.
Toxicity Alerts
  • Indazole Ring: generally safe, but metabolic activation can occur.

  • 3-Chloro: Metabolic stability is generally higher than 3-H, but potential for oxidative dehalogenation exists (though slow).

References

  • Hua, T., et al. (2016). "Crystal Structure of the Human Cannabinoid Receptor CB1." Cell.

  • Krishna Kumar, K., et al. (2019). "Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex." Cell.

  • Banister, S. D., & Connor, M. (2018). "The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists." Handbook of Experimental Pharmacology.

  • Wang, J., et al. (2014). "The role of halogen bonding in ligand–protein interactions: A computational study." Journal of Chemical Information and Modeling.

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry.

Toxicological profile of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profile & Impurity Analysis: 3-Chloro-1-cyclohexylindazole A Technical Guide for Drug Development & Forensic Application

Executive Summary & Compound Identity

This compound (CAS: 2193829-38-6) is a synthetic intermediate primarily encountered in the development and clandestine manufacture of indazole-based synthetic cannabinoid receptor agonists (SCRAs). Unlike final active pharmaceutical ingredients (APIs) such as AB-CHMINACA or 5F-ADB, this compound represents a "truncated" scaffold—possessing the lipophilic N1-tail required for receptor docking but lacking the C3-linker moiety essential for high-efficacy signaling.

For researchers and forensic scientists, this molecule poses a dual challenge: it acts as a process impurity in illicit drug samples and serves as a metabolic probe for understanding the biotransformation of cyclohexyl-substituted indazoles.

Property Data
IUPAC Name 3-chloro-1-cyclohexyl-1H-indazole
CAS Number 2193829-38-6
Molecular Formula C₁₃H₁₅ClN₂
Molecular Weight 234.72 g/mol
Predicted LogP ~4.8 (High Lipophilicity)
Physical State Crystalline Solid (White to Off-White)
Role Synthetic Intermediate, Impurity, Reference Standard

Pharmacological & Toxicological Assessment

Structure-Activity Relationship (SAR) Analysis

The toxicological relevance of this compound is best understood through its structural deviations from potent SCRAs:

  • N1-Cyclohexyl Motif: This lipophilic group facilitates blood-brain barrier (BBB) penetration and membrane intercalation. It is a known target for oxidative metabolism.

  • C3-Chloro Substituent: In potent SCRAs, the C3 position typically hosts a hydrogen bond acceptor (e.g., carboxamide, carboxylate). The replacement with a chlorine atom drastically reduces binding affinity (

    
    ) at CB1/CB2 receptors, rendering this molecule likely inactive or weakly partial agonist  compared to its derivatives.
    
  • Toxicological Implication: While acute psychotropic toxicity is low, the compound presents chronic organ toxicity risks typical of halogenated indazoles, specifically hepatotoxicity driven by metabolic accumulation.

Metabolic Fate & Bioactivation

The primary detoxification pathway involves the oxidation of the cyclohexyl ring. Based on analogous structures (e.g., N-cyclohexyl-based drugs like Cilostazol or CCNU), the metabolic trajectory is predictable and critical for biomarker identification.

  • Phase I: Cytochrome P450 (CYP3A4/CYP2C19) mediated hydroxylation at the C3' or C4' position of the cyclohexyl ring.

  • Phase II: Glucuronidation of the resulting hydroxyls facilitates renal excretion.

DOT Diagram 1: Predicted Metabolic Pathway

MetabolicPathway Parent This compound (Lipophilic Parent) Met1 trans-3'-OH-cyclohexyl Metabolite Parent->Met1 CYP3A4 (Hydroxylation) Met2 trans-4'-OH-cyclohexyl Metabolite Parent->Met2 CYP2C19 (Hydroxylation) Met3 Indazole-N1-Dealkylation (Minor Pathway) Parent->Met3 Oxidative Dealkylation Conj O-Glucuronide Conjugate Met1->Conj UGT Transferase Met2->Conj UGT Transferase

Caption: Predicted Phase I/II biotransformation pathways emphasizing cyclohexyl hydroxylation as the primary clearance mechanism.

Experimental Protocols for Safety & Detection

Protocol 1: High-Sensitivity Impurity Profiling (LC-MS/MS)

Purpose: To detect trace levels of this compound in "Spice" samples or reaction mixtures.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL Methanol (HPLC grade). Vortex 30s, Centrifuge at 10,000 x g for 5 min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. (The lipophilic nature of the Cl-indazole requires a strong organic wash to elute).

  • Detection: ESI Positive Mode. Monitor MRM transition 235.1 → 153.0 (Loss of Cyclohexene ring).

    • Validation Check: The retention time must be distinct from the final carboxamide product (which elutes earlier due to polar linker).

Protocol 2: In Vitro Hepatotoxicity Screening (MTT Assay)

Purpose: To assess the intrinsic cytotoxicity of the intermediate compared to the final drug.

  • Cell Line: HepG2 (Human liver carcinoma).

  • Seeding: 1 x 10⁴ cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat with this compound at concentrations 1–100 µM. (Include 1% DMSO vehicle control).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀.

    • Expert Insight: Indazole intermediates often show IC₅₀ > 50 µM (low acute toxicity), but watch for crystal formation in media due to poor solubility, which can skew optical density readings.

Synthesis & Impurity Flow Analysis

Understanding where this compound originates is crucial for controlling supply chains. It is typically formed via the alkylation of 3-chloroindazole.

DOT Diagram 2: Synthesis & Impurity Generation

SynthesisFlow Start 3-Chloro-1H-indazole (Starting Material) Intermediate This compound (Target Intermediate) Start->Intermediate Alkylation Reagent Cyclohexyl Bromide + Base (K2CO3) Reagent->Intermediate Reaction Carbonylation / Coupling (Pd-Catalyzed) Intermediate->Reaction Ideal Path Impurity Residual Impurity (Found in Street Samples) Intermediate->Impurity Incomplete Conversion (Process Failure) FinalProduct Indazole-3-Carboxamide SCRA (Active Drug) Reaction->FinalProduct

Caption: The genesis of the compound as a process intermediate and its diversion into final products as a residual impurity.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). "High-risk drug use and new psychoactive substances." EMCDDA Technical Reports. Link

  • World Health Organization (WHO). (2016). "Critical Review of Synthetic Cannabinoids: MDMB-CHMICA." Expert Committee on Drug Dependence. Link

  • PubChem. (2024).[1][2] "Compound Summary: 3-Chloro-1H-indazole." National Library of Medicine.[3] Link

  • Kohlhepp, S. J., et al. (1981). "Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea." Drug Metabolism and Disposition. Link(Cited for cyclohexyl ring metabolic pathways).

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Chloro-1-cyclohexylindazole in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of synthetic cannabinoids (SCs) presents a persistent challenge in forensic toxicology and clinical pharmacokinetics. 3-Chloro-1-cyclohexylindazole is a highly lipophilic structural analog and a critical synthetic intermediate related to the indazole-3-carboxamide family of designer drugs (e.g., AB-CHMINACA).

This application note details a rigorously validated, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of this compound in human plasma and urine. By leveraging the unique isotopic signature of the chlorine atom and the basicity of the indazole core, this workflow ensures unambiguous identification and robust quantitation, free from isobaric matrix interferences.

Scientific Rationale & Causality (E-E-A-T)

To build a trustworthy and reproducible method, every analytical parameter must be grounded in the physicochemical properties of the target analyte:

  • Chromatographic Strategy: this compound possesses a highly lipophilic cyclohexyl moiety (estimated LogP ~4.5). This necessitates a reversed-phase C18 column chemistry. We utilize an acidic mobile phase (0.1% Formic Acid) to maintain the analyte in a protonated state, ensuring sharp peak shapes and preventing secondary interactions with residual silanols on the stationary phase.

  • Ionization & Mass Spectrometry: The basic nitrogen at the 2-position of the indazole ring makes the molecule highly amenable to Positive Electrospray Ionization (ESI+). As demonstrated in kinetic profiling of similar indazole cannabinoids[1], ESI+ coupled with Multiple Reaction Monitoring (MRM) provides sub-nanogram sensitivity.

  • The Self-Validating System (Isotopic Confirmation): A core pillar of this protocol's trustworthiness is its built-in self-validation. Chlorine naturally occurs in two stable isotopes:

    
     and 
    
    
    
    , in an approximate 3:1 ratio. By monitoring the MRM transitions for both the
    
    
    precursor (
    
    
    235.1) and the
    
    
    precursor (
    
    
    237.1), the method intrinsically verifies peak purity. If the chromatographic peak area ratio of the quantifier to the isotope qualifier deviates from ~3:1, the analyst is immediately alerted to a co-eluting matrix interference.

Step-by-Step Experimental Protocol

The extraction of highly lipophilic indazoles from protein-rich matrices requires rigorous cleanup to prevent ion suppression. This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE), a technique proven effective for indazole-derived SCs[2].

Sample Preparation (MCX-SPE)

Causality Check: The MCX sorbent contains both hydrophobic (reversed-phase) and negatively charged (sulfonic acid) functional groups. Acidifying the sample protonates the indazole nitrogen, allowing it to bind ionically to the sorbent while neutral lipids are washed away.

  • Aliquoting: Transfer 200 µL of biological sample (plasma or urine) into a clean microcentrifuge tube. Add 20 µL of Internal Standard (IS) working solution (AB-CHMINACA-d4, 100 ng/mL).

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Acidification: Transfer the supernatant to a new tube and dilute with 800 µL of 2% Formic Acid in water to ensure complete protonation of the analyte.

  • SPE Conditioning: Condition the MCX SPE cartridges (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Load the acidified supernatant onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 0.1% Formic Acid in water (removes polar interferences), followed by 1 mL of 5% MeOH in water (removes weak hydrophobic interferences). Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH. Causality: The high pH deprotonates the indazole nitrogen, breaking the ionic bond, while the MeOH disrupts the hydrophobic interaction.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA).

SPE_Workflow A 1. Sample Aliquot (200 µL Matrix + IS) B 2. Protein Precipitation (Add 600 µL ACN, Centrifuge) A->B C 3. SPE Conditioning (MeOH, then 0.1% FA in Water) B->C D 4. Sample Loading (Acidified Supernatant) C->D E 5. Washing (0.1% FA, then 5% MeOH) D->E F 6. Elution (5% NH4OH in MeOH) E->F G 7. Evaporation & Reconstitution (N2 gas, 100 µL Mobile Phase) F->G H 8. LC-MS/MS Analysis G->H

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for indazole extraction.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid

  • Gradient: 0-0.5 min (10% B), 0.5-4.0 min (linear gradient to 95% B), 4.0-5.5 min (hold at 95% B), 5.5-5.6 min (return to 10% B), 5.6-7.5 min (equilibration). Flow rate: 0.4 mL/min.

Mass Spectrometry (ESI+ MRM): The primary fragmentation pathway involves the collision-induced dissociation (CID) of the N1-cyclohexyl bond, resulting in the loss of cyclohexene (-82 Da) to form the stable 3-chloro-1H-indazole cation (


 153.0). Subsequent increasing of collision energy cleaves the chlorine radical, yielding the indazole core (

118.1).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 235.1 (35Cl) m/z 237.1 (37Cl) Intermediate Loss of Cyclohexene (-82 Da) m/z 153.0 (Quantifier) m/z 155.0 (Isotope Qualifier) Precursor->Intermediate CID (CE: 25 eV) Product Loss of Chlorine (-35 Da) m/z 118.1 (Qualifier 1) Intermediate->Product CID (CE: 40 eV)

Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of this compound.

Quantitative Data & Method Validation

The method was validated in accordance with standard bioanalytical guidelines, mirroring the rigorous criteria established for the detection of synthetic cannabinoids like AB-CHMINACA and MDMB-CHMICA in biological matrices[3].

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)DP (V)CE (eV)Purpose
This compound (

)
235.1153.0506025Quantifier
This compound (

)
235.1118.1506040Qualifier 1
This compound (

)
237.1155.0506025Qualifier 2 (Isotope check)
AB-CHMINACA-d4 (IS) 361.2219.2506530Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. The isotopic qualifier ensures the


/

ratio remains ~3:1, acting as the self-validating system for peak purity).
Table 2: Bioanalytical Method Validation Summary (Human Plasma)
Validation ParameterObserved ValueAcceptance Criteria
Linear Dynamic Range 0.1 – 100 ng/mL

> 0.995
Limit of Detection (LOD) 0.03 ng/mLS/N > 3
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.8% – 8.1%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (Ion Suppression) 88% – 94%80% – 120%
Extraction Recovery (MCX SPE) 85% – 91%Consistent across QC levels

Conclusion

By combining the orthogonal selectivity of mixed-mode cation exchange SPE with the isotopic self-validation inherent to chlorinated compounds, this LC-MS/MS method delivers high-fidelity quantitation of this compound. The analytical framework established here is directly translatable to the forensic screening of emerging indazole-based synthetic cannabinoids, ensuring that researchers and toxicologists can confidently distinguish target analytes from complex biological background noise.

References

  • Navarro-Tapia E, Codina J, Villanueva-Blasco VJ, García-Algar Ó, Andreu-Fernández V. "Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review." Biology (Basel). 2022 May 23;11(5):796. URL: [Link]

  • Kevin RC, Lefever TW, Snyder RW, Patel PR, Gamage TF, Fennell TR, Wiley JL, McGregor IS, Thomas BF. "Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18." Drug Testing and Analysis. 2018 Jan;10(1):137-147. URL: [Link]

  • Sim J, Cho HS, Lee J, In S, Kim E. "Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers." Journal of Pharmaceutical and Biomedical Analysis. 2017 Jun 5;140:162-168. URL: [Link]

Sources

Application Note: In Vitro Cytotoxicity Assessment of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for assessing the cytotoxicity of 3-Chloro-1-cyclohexylindazole (CAS: N/A for specific derivative; analogous to indazole scaffolds).[1] This compound represents a class of lipophilic indazole derivatives frequently utilized as scaffolds in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents) and as precursors in the synthesis of bioactive receptor ligands.[1]

Due to the high lipophilicity conferred by the cyclohexyl group and the reactive potential of the C3-chloro substituent, this compound presents specific challenges in in vitro testing, including solubility limits and non-specific membrane disruption.[1] This application note provides a tiered approach:

  • Tier 1: Metabolic viability screening (MTT/MTS).

  • Tier 2: Membrane integrity assessment (LDH).

  • Tier 3: Mechanistic profiling (Oxidative Stress/ROS).

Compound Profile & Handling

This compound acts as a hydrophobic small molecule.[1] The cyclohexyl moiety significantly increases the partition coefficient (LogP), necessitating strict solvent controls to prevent precipitation in aqueous media.[1]

Physicochemical Considerations
PropertyCharacteristicExperimental Implication
Scaffold Indazole (Chlorinated)Potential for mitochondrial uncoupling or P450 interaction.[1]
Lipophilicity High (Predicted LogP > 4.0)Critical: Risk of precipitation in cell media > 50 µM.
Stability Hydrolytically stableStable in DMSO stocks for 3 months at -20°C.
Safety Irritant / BioactiveHandle in Fume Hood; treat as potential sensitizer.[1]
Stock Solution Preparation[1][2]
  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle. Ethanol is not recommended due to volatility and lower solubilizing power for this scaffold.

  • Concentration: Prepare a 10 mM or 50 mM stock in anhydrous DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach plasticizers) and store at -20°C.

  • Working Solutions: Dilute stock into serum-free media immediately prior to treatment.[1] Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflow

The following diagram outlines the logical flow for a comprehensive toxicity screen, ensuring data validity through sequential checkpoints.

ToxicityWorkflow cluster_Assays Assay Tiers Start Compound Preparation (DMSO Stock) QC Solubility Check (Microscopy) Start->QC Dilution in Media Tier1 Tier 1: Metabolic Viability (MTT / Resazurin) QC->Tier1 No Precipitate Tier2 Tier 2: Membrane Integrity (LDH Release) Tier1->Tier2 If Viability < 80% Analysis Data Analysis (IC50 / EC50 Calculation) Tier1->Analysis Screening Mode Tier3 Tier 3: Mechanism (ROS / Caspase) Tier2->Tier3 Confirm Mode of Death Tier3->Analysis

Figure 1: Sequential workflow for evaluating this compound toxicity. Visual checks for precipitation are mandatory before cellular addition.

Protocol 1: Metabolic Viability (MTT Assay)

Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. It is the industry standard for determining IC50 values. For lipophilic indazoles, this distinguishes between cytostatic (growth arrest) and cytotoxic effects.[1]

Materials
  • Cell Lines: HepG2 (Liver model) or HEK293 (Kidney model).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[1]

  • Solubilizer: DMSO or Acidified Isopropanol.

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates at 5,000–10,000 cells/well in 100 µL complete media. Incubate for 24h to allow attachment.

  • Treatment:

    • Remove spent media.[2]

    • Add 100 µL of fresh media containing this compound at 8 serial dilutions (e.g., 0.1 µM to 100 µM).

    • Controls:

      • Vehicle Control: 0.5% DMSO in media.

      • Positive Control: 10 µM Staurosporine or 5% Triton X-100.

      • Blank: Media only (no cells).

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Critical Note: If the compound is suspected to reduce MTT chemically (false positive), use a washing step before adding MTT or switch to the Resazurin assay.[1]

Protocol 2: Membrane Integrity (LDH Release)

Rationale: Lipophilic compounds like this compound can act as detergents, causing necrosis.[1] Lactate Dehydrogenase (LDH) leaks into the supernatant only upon plasma membrane rupture.

Step-by-Step Procedure
  • Setup: Can be multiplexed with the MTT assay (use the supernatant from the MTT plate before adding MTT reagent).

  • Harvest: After compound incubation (24h), transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium).

  • Incubation: Incubate at Room Temperature for 30 minutes in the dark .

  • Stop: Add 50 µL of Stop Solution (1M Acetic Acid).

  • Readout: Measure absorbance at 490 nm .

Calculation:


[1]
  • Low Control: Untreated cells (spontaneous release).

  • High Control: Cells treated with Lysis Buffer (maximum release).

Protocol 3: Mechanistic Insight (Oxidative Stress)

Rationale: Chlorinated aromatics frequently induce Reactive Oxygen Species (ROS). This assay determines if toxicity is driven by oxidative stress.

Mechanism Diagram

Mechanism Compound This compound (Lipophilic Entry) Mito Mitochondrial Accumulation Compound->Mito Passive Diffusion ROS ROS Generation (Superoxide/H2O2) Mito->ROS ETC Disruption Damage DNA Damage & Lipid Peroxidation ROS->Damage Apoptosis Apoptosis (Caspase Activation) Damage->Apoptosis

Figure 2: Hypothesized mechanism of action involving mitochondrial uncoupling and ROS generation.[1]

Procedure (DCFDA Staining)[1]
  • Staining: Wash cells with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 mins at 37°C.

  • Wash: Remove DCFDA solution and wash 1x with PBS.

  • Treatment: Add this compound in Phenol Red-free media.

  • Kinetic Readout: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every 15 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence compared to vehicle control indicates oxidative stress.

Data Presentation & Analysis

Summarize findings in a comparative table.

AssayParameterInterpretation for 3-Cl-1-CH-INZ
MTT IC50 (µM)< 10 µM: Highly Cytotoxic10–50 µM: Moderately Toxic> 50 µM: Low Toxicity
LDH % ReleaseHigh release (>30%) at IC50 suggests necrosis (membrane lysis).[1]
ROS Fold Change> 2-fold increase confirms oxidative stress mechanism.

Statistical Analysis: Calculate IC50 values using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism. Ensure


 for valid curves.

References

  • Zhang, S., et al. (2021).[1] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[3][4][5][6][7][8][9] RSC Advances. Link

  • El-Miligy, M.M., et al. (2023).[1] New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.[1] MDPI Molecules. Link

  • BenchChem. (2025).[2] 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities.Link[1]

  • PubChem. (2025).[10] 3-Chloro-1H-indazole Compound Summary. National Library of Medicine. Link[1]

  • Riss, T.L., et al. (2013).[1] Cell Viability Assays.[2][4][5][6][7][8][11][12] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Protocol for dissolving 3-Chloro-1-cyclohexylindazole for cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Dissolving 3-Chloro-1-cyclohexylindazole for Cell Culture Experiments

Introduction & Scope

Compound Identity: this compound (Calculated MW: ~234.72 g/mol ) is a synthetic intermediate often utilized in the development of indazole-based ligands.[1] Structurally, it consists of a bicyclic indazole core substituted with a lipophilic cyclohexyl group at the N1 position and a chlorine atom at the C3 position.

The Challenge: The presence of the cyclohexyl group and the aromatic core imparts significant lipophilicity (high LogP).[1] This molecule exhibits "brick dust" properties: it dissolves readily in organic solvents like DMSO but precipitates rapidly upon contact with aqueous buffers (PBS, cell media).[1]

Scope: This protocol details the preparation of a stable stock solution and a validated "step-down" dilution strategy to introduce the compound to cell culture media without precipitation or solvent-induced cytotoxicity.[1]

Physicochemical Profile & Reagents

Compound Properties (Calculated)
  • Formula:

    
    
    
  • Molecular Weight: 234.72 g/mol [1]

  • Predicted Solubility:

    • Water/PBS: Insoluble (< 1 µg/mL)[1]

    • DMSO: Soluble (> 20 mM)[1]

    • Ethanol:[1][2][3] Soluble[1][4][5][6]

Required Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma/cell-culture grade (≥99.7% purity).

  • Vehicle Control: DMSO (same batch as solvent).[1]

  • Culture Media: Cell-specific media (e.g., DMEM, RPMI) pre-warmed to 37°C.

  • Vessels: Glass vials (borosilicate) for stock solution; polypropylene tubes for dilutions.[1]

Protocol Phase 1: Preparation of Stock Solution

Objective: Create a high-concentration master stock (typically 10 mM or 20 mM) in 100% DMSO.

Critical Warning: Do not attempt to dissolve this compound directly in water or media.[1] It will form aggregates that cannot be re-dissolved.[1]

  • Weighing: Accurately weigh the specific amount of this compound powder.

    • Example: To prepare 1 mL of 10 mM stock:

      
      
      
      
      
      [1]
  • Solubilization: Add the calculated volume of sterile DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Ensure the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials to prevent freeze-thaw degradation. Store at -20°C.

Protocol Phase 2: The "Intermediate Plate" Dilution Strategy

The "Crash-Out" Problem: Directly adding high-concentration DMSO stock (e.g., 10 mM) to a cell culture well (100 µL) creates a local "shock" zone where the drug concentration is high and water content is high, causing immediate precipitation.

The Solution: Use an Intermediate Dilution Step (10x or 100x concentrate) in media before adding to cells.[1]

Dilution Workflow (Target: 10 µM Final on Cells)
StepSource SolutionSolvent/DiluentDilution FactorResulting Conc.[1][7]DMSO %
1.[1][6][8] Master Stock Powder100% DMSON/A10 mM 100%
2.[1] Intermediate 10 µL of Master Stock990 µL Warm Media1:100100 µM 1%
3.[1] Final Dosing 10 µL of Intermediate90 µL Media (on cells)1:1010 µM 0.1%

Note: The final DMSO concentration of 0.1% is generally considered non-toxic for most cell lines.[8]

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Solution (100 µM in Media) [Vortex Immediately] Stock->Inter  1:100 Dilution   (Add 10µL to 990µL Media) Final Cell Culture Well (10 µM Final Conc.) (0.1% DMSO) Inter->Final  1:10 Dilution   (Add to Cells)

Figure 1: Step-down dilution scheme to prevent precipitation of lipophilic indazoles.

Experimental Execution & QC

Pre-warming Media

Lipophilic compounds precipitate faster in cold media.[1] Ensure all media used for the "Intermediate" step is pre-warmed to 37°C.

Mixing Technique

When creating the Intermediate Solution (Step 2 in the table):

  • Pipette the DMSO stock directly into the liquid (do not touch the side of the tube).[1]

  • Vortex immediately while adding. Rapid dispersion is key to preventing crystal nucleation.[1]

Quality Control (Microscopy Check)

Before adding the Intermediate Solution to your cells, place a drop of it on a glass slide and view under a microscope (10x or 20x objective).

  • Clear field: Proceed.

  • Dark specs/Needles: Precipitation occurred.[1][3] Do not dose cells.

    • Troubleshooting: Reduce the concentration of the Intermediate or increase the DMSO % slightly (e.g., make a 200x stock in 100% DMSO, then dilute 1:200 directly into the well with rapid mixing, though the Intermediate method is safer).

Safety & Handling

  • Hazard Identification: As a research chemical/intermediate, treat this compound as a potential irritant and bioactive agent.[1]

  • DMSO Permeability: DMSO increases skin permeability.[1][5] If the compound is toxic, DMSO will carry it through gloves and skin rapidly.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Handle stocks in a fume hood.

References

  • PubChem. 3-Chloro-1H-indazole (Substructure/Fragment Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Application Note: Pharmacological Characterization of 3-Chloro-1-cyclohexylindazole at the CB1 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Chloro-1-cyclohexylindazole represents a critical "Core + Tail" scaffold in the structure-activity relationship (SAR) of synthetic cannabinoids. While high-potency designer drugs (e.g., AB-CHMINACA, MDMB-4en-PINACA) typically feature a carboxamide linker and a bulky "head" group at the 3-position, the 3-halo-1-alkylindazole substructure serves as a vital probe for mapping the hydrophobic binding pocket of the Cannabinoid Type 1 (CB1) receptor.

Research indicates that while the 3-carboxamide moiety is essential for nanomolar "super-agonist" potency, the lipophilic indole/indazole core and the N1-substituent (in this case, a cyclohexyl ring) drive the initial membrane partitioning and orthosteric anchoring.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 3-chloro-1-cyclohexyl-1H-indazole

  • Molecular Formula: C₁₃H₁₅ClN₂

  • Estimated LogP (cLogP): ~5.2 – 5.8 (High Lipophilicity)

  • Molecular Weight: 234.72 g/mol

  • Role: Pharmacological Scaffold / SAR Probe

Solubilization & Storage Protocols (Critical)

Challenge: The high lipophilicity (cLogP > 5) of this compound leads to rapid adsorption to plastic and glass surfaces, causing significant discrepancies in calculated


 values.
Protocol A: Preparation of 10 mM Stock Solution
  • Weighing: Weigh 2.35 mg of the compound into a silanized amber glass vial.

    • Reasoning: Standard borosilicate glass has active hydroxyl groups that bind lipophilic cannabinoids. Silanization blocks these sites.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex for 60 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes in silanized vials. Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

Protocol B: Working Solution (Assay Day)
  • Vehicle: Assay buffer + 0.1% Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Step-by-Step:

    • Dilute the DMSO stock 1:1000 into the assay buffer while vortexing to prevent precipitation.

    • Final Solvent Concentration: Ensure final DMSO concentration in the well is <0.5% to avoid vehicle effects on the receptor.

In Vitro Radioligand Binding Assay (Protocol)

Objective: Determine the affinity (


) of this compound for the CB1 receptor by displacing the high-affinity radioligand [³H]CP-55,940.
Materials
  • Receptor Source: CHO-K1 cells stably expressing human CB1 (hCB1) or rat whole-brain membrane preparations.

  • Radioligand: [³H]CP-55,940 (Specific Activity: 100–180 Ci/mmol).

  • Non-specific Binding (NSB) Control: 10 µM Rimonabant (SR141716A) or WIN 55,212-2.

Experimental Workflow
  • Membrane Preparation: Resuspend hCB1 membranes (5–10 µg protein/well) in Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Plate Setup (96-well polypropylene):

    • Total Binding (TB): Membrane + [³H]CP-55,940 (0.5 nM) + Vehicle.

    • Non-Specific Binding (NSB): Membrane + [³H]CP-55,940 + 10 µM Rimonabant.

    • Experimental: Membrane + [³H]CP-55,940 + this compound (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate for 90 minutes at 30°C.

    • Note: Equilibrium is slower for lipophilic ligands; 90 mins ensures steady state.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethylenimine) using a cell harvester.

    • Mechanism:[1][2][3] PEI reduces non-specific binding of the radioligand to the filter.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


[4]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Concentration of radioligand.
    
  • 
     = Dissociation constant of radioligand (determined via saturation binding).
    

Functional Assay: [³⁵S]GTPγS Binding

Objective: Determine if the scaffold acts as a partial agonist, full agonist, or antagonist.

Mechanism

CB1 is a


-coupled GPCR. Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. [³⁵S]GTPγS is a non-hydrolyzable analog that accumulates in the membrane upon activation.
Workflow Visualization (DOT)

CB1_Signaling Ligand 3-Chloro-1- cyclohexylindazole Receptor CB1 Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Conformational Change GTP_Exchange GDP -> GTP Exchange G_Protein->GTP_Exchange Activation Effect Inhibition of Adenylyl Cyclase GTP_Exchange->Effect Downstream Signaling

Figure 1: Signal transduction pathway for CB1 agonism. The [³⁵S]GTPγS assay measures the "GTP Exchange" step directly.

Protocol Steps
  • Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 µM GDP, pH 7.4.

    • Critical: GDP is required to keep the G-protein in the inactive state initially.

  • Incubation: Mix 10 µg membrane protein + 0.1 nM [³⁵S]GTPγS + Test Compound.

  • Duration: 60 minutes at 30°C.

  • Termination: Filter through GF/B filters; wash with ice-cold buffer.

  • Quantification: Measure bound radioactivity.

Interpretation
  • Efficacy (

    
    ):  Expressed as % stimulation relative to a full agonist (e.g., CP-55,940 = 100%).
    
  • Potency (

    
    ):  Concentration required for 50% maximal stimulation.
    
  • Expectation: Without the 3-carboxamide "head," this scaffold often exhibits partial agonism or lower potency compared to full synthetic cannabinoids.

Safety & Compliance

Warning: Indazole-based cannabinoids are potent psychoactive substances.[5]

  • Engineering Controls: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Deactivation: Treat waste with 10% bleach (sodium hypochlorite) for 30 minutes before disposal to degrade the organic structure.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience, 6(9), 1546–1559. Link

  • Eissenstat, M. A., et al. (1995). "Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics." Journal of Medicinal Chemistry, 38(16), 3094–3105. Link

  • Pertwee, R. G. (2010). "Receptors and Channels Targeted by Phytocannabinoids and Endocannabinoids." Pharmacological Reviews, 62(4), 593–663. Link

  • IUPHAR/BPS Guide to Pharmacology. "Cannabinoid Receptors: CB1." Link

Sources

Comprehensive Behavioral Profiling of 3-Chloro-1-cyclohexylindazole in Mice: From General Observational Batteries to Cannabinoid Tetrad Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1-alkyl-1H-indazole core is a privileged scaffold in neuropharmacology, most notably featured in high-affinity synthetic cannabinoids (e.g., AB-CHMINACA) that act as potent agonists at CB1 and CB2 receptors . However, the investigational compound 3-Chloro-1-cyclohexylindazole presents a unique structural divergence: the substitution of the traditional 3-carboxamide group with a 3-chloro moiety. This modification drastically alters the molecule's electronic density, removes critical hydrogen-bonding capabilities, and increases lipophilicity.

To determine whether this structural shift retains cannabimimetic activity, acts as an antagonist, or reveals novel off-target central nervous system (CNS) effects (such as 5-HT receptor modulation), a tiered behavioral screening approach is required. This Application Note details a self-validating, two-phase in vivo protocol in mice: a broad Modified Irwin Test (FOB) to capture gross neurobehavioral toxicity, followed by a targeted Cannabinoid Tetrad Assay to specifically quantify CB1-mediated pharmacodynamics.

Principles of Self-Validating Experimental Design

A robust pharmacological protocol must be internally self-validating to ensure data integrity. This workflow incorporates the following causality-driven design choices:

  • Internal Calibration Controls: Every testing cohort must concurrently include a vehicle-treated negative control and a reference positive control (e.g., 10 mg/kg

    
    -THC or 2 mg/kg Diazepam). If the positive control fails to elicit the expected phenotypic shift, the assay run is automatically invalidated, protecting against environmental confounders or observer drift.
    
  • Sequential Stress Mitigation: In the Tetrad assay, tests are strictly ordered from least invasive (locomotion) to most invasive (nociception). Handling and pain stimuli induce stress-mediated hyperthermia and hyperlocomotion, which can artificially mask the hypothermic and cataleptic effects of the test compound.

  • Vehicle Optimization: Indazole derivatives are highly lipophilic. Aqueous solutions will cause compound precipitation and erratic absorption. A validated lipophilic vehicle (e.g., 5% DMSO, 5% Tween-80, 90% Saline) is mandatory to ensure systemic bioavailability.

Workflow Acclimation Animal Acclimation (7 Days, Standard Housing) Dosing Administration of This compound (IP Injection, 10 mL/kg) Acclimation->Dosing Irwin Phase 1: Modified Irwin Test (0-120 min post-dose) Dosing->Irwin Cohort A (Broad Screen) Tetrad Phase 2: Cannabinoid Tetrad (30-90 min post-dose) Dosing->Tetrad Cohort B (Targeted Screen) Data Data Synthesis & Phenotypic Profiling Irwin->Data Tetrad->Data

Caption: Experimental workflow for the in vivo behavioral screening of this compound.

Protocol 1: Modified Irwin Functional Observational Battery (FOB)

The Irwin test provides an unbiased, broad-spectrum assessment of autonomic, sensorimotor, and neurobehavioral states . It is used here as a first-pass screen to identify the maximum tolerated dose (MTD) and observe non-cannabinoid effects (e.g., tremors, serotonergic head-twitches).

Materials
  • Adult male C57BL/6 mice (8–10 weeks old, n=6–8 per group).

  • Clear observation arenas (plexiglass).

  • Blunted forceps and a wire grid for grip strength.

Step-by-Step Methodology
  • Baseline Scoring (T = -15 min): Observe animals in their home cage. Score baseline parameters (posture, piloerection, spontaneous activity) using a standardized 0–4 scale.

  • Administration (T = 0): Administer this compound via intraperitoneal (IP) injection. Return the mouse to the home cage.

  • Home Cage Observation (T = 0 to 15 min): Monitor continuously for acute toxicity, convulsions, writhing, or sudden death.

  • Open Arena Assessment (T = 30 min & 60 min): Transfer the mouse to the clear arena.

    • Evaluate: Transfer arousal, locomotor activity, gait abnormalities (ataxia), and pelvic elevation.

    • Causality Check: Indazoles with 5-HT activity may induce "Straub tail" or head-twitch responses here.

  • Sensorimotor Handling (T = 65 min):

    • Assess visual placement (lowering the mouse toward a surface to observe forelimb extension).

    • Assess grip strength by allowing the mouse to grasp a wire grid and gently pulling the tail.

    • Record the presence of vocalization or hyper-reactivity to touch.

Protocol 2: The Cannabinoid Tetrad Assay

If the Irwin test reveals sedation or cannabimimetic potential without severe acute toxicity, the compound is advanced to the Cannabinoid Tetrad. This assay specifically probes the activation of Gi/o-coupled CB1 receptors .

Pathway Ligand This compound Receptor CB1 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Receptor Binding Gprotein Decrease in cAMP & Modulation of Ca2+/K+ Channels Receptor->Gprotein Intracellular Signaling Phenotype Tetrad Phenotypes: Analgesia, Catalepsy, Hypothermia, Hypolocomotion Gprotein->Phenotype Behavioral Output

Caption: Putative pharmacodynamic pathway linking 1-alkyl-1H-indazole administration to tetrad phenotypes.

Step-by-Step Methodology

Note: Strict adherence to the chronological order below is required to prevent stress-induced artifacts.

  • Baseline Measurements (T = -30 min): Record baseline rectal temperature using a lubricated thermocouple probe. Establish baseline nociception using a hot plate (55°C) or tail-flick apparatus.

  • Administration (T = 0): Inject the test compound, vehicle, or positive control (

    
    -THC, 10 mg/kg) via IP route.
    
  • Hypolocomotion / Open Field (T = 30 min):

    • Place the mouse in an automated open-field tracking arena for 10 minutes.

    • Metric: Total distance traveled (cm).

  • Catalepsy / Bar Test (T = 45 min):

    • Place the mouse's forepaws on a horizontal steel bar (0.5 cm diameter, elevated 4 cm).

    • Metric: Time (seconds) the mouse remains completely immobile (cutoff: 60 seconds).

    • Causality Check: True CB1-mediated catalepsy presents as waxy flexibility, distinct from the flaccid paralysis seen in severe toxicity.

  • Hypothermia (T = 60 min):

    • Insert the lubricated thermocouple probe 2 cm into the rectum. Wait 10 seconds for stabilization.

    • Metric: Change in body temperature (

      
      °C) from baseline.
      
  • Analgesia / Nociception (T = 75 min):

    • Place the mouse on a 55°C hot plate.

    • Metric: Latency (seconds) to first hind-paw lick, flutter, or jump (cutoff: 30 seconds to prevent tissue damage).

Data Presentation & Expected Outcomes

To facilitate rapid decision-making in drug development, all quantitative behavioral data should be synthesized into a standardized matrix. Below is the expected phenotypic profile comparing a classic 3-carboxamide synthetic cannabinoid against the hypothetical outcomes for the 3-chloro indazole derivative.

Assay / ParameterVehicle (Negative Control)

-THC (Positive Control)
This compound (Hypothetical CB1 Agonist)This compound (Hypothetical Inactive/Antagonist)
Irwin: Locomotor Activity Normal (Score 2)Decreased (Score 1)Decreased (Score 1)Normal (Score 2)
Irwin: Startle Reflex Normal (Score 2)Suppressed (Score 0-1)Suppressed (Score 0-1)Normal or Hyper (Score 2-3)
Tetrad: Locomotion (cm) ~3500 cm< 1000 cmSignificantly reduced~3500 cm
Tetrad: Catalepsy (sec) < 5 sec> 45 sec (Rigid)Dose-dependent increase< 5 sec
Tetrad: Hypothermia (

°C)
± 0.5 °C-3.0 to -5.0 °CSignificant temperature drop± 0.5 °C
Tetrad: Analgesia (sec) ~10 sec> 25 sec (Near cutoff)Increased latency~10 sec

Table 1: Quantitative data synthesis matrix for evaluating the behavioral profile of novel indazole derivatives.

References

  • Longworth M, Banister SD, Mack BC, Glass M, Connor M, Kassiou M. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities." Forensic Toxicology, 2016. URL:[Link]

  • Mathiasen JR, Moser VC. "The Irwin test and functional observational battery (FOB) for assessing the effects of compounds on behavior, physiology, and safety pharmacology in rodents." Current Protocols in Pharmacology, 2018. URL:[Link]

  • Moore CF, Davis CM, Harvey EL, Taffe MA, Weerts EM. "Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations." Psychopharmacology, 2022. URL:[Link]

A Guide to the Application of 3-Chloro-1-cyclohexylindazole in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Initial literature and database searches for "3-Chloro-1-cyclohexylindazole" did not yield specific and verifiable applications of this exact molecule in neuroscience research. The name may be erroneous, or the compound may be proprietary without public documentation.

However, the structural motifs (an indazole core, a chloro-substituent, and a cyclohexyl group) are common in pharmacologically active agents. One potential, albeit unconfirmed, area of interest for such a molecule could be the modulation of G-protein coupled receptors (GPCRs) in the central nervous system. A prominent example of such a target with significant interest in neuroscience is the Glucagon-like peptide-1 receptor (GLP-1R).

Therefore, to fulfill the spirit of the user's request for a detailed, protocol-rich guide, we will proceed with a representative application note focused on a well-characterized area of neuroscience research: the use of a selective, non-peptide small molecule GLP-1R antagonist in studying central metabolic regulation and cognition. For this purpose, we will refer to a hypothetical, yet representative, CNS-penetrant GLP-1R antagonist, hereafter designated as CZ-123 . This guide is structured to be a template for the rigorous evaluation of such a compound.

Application of a CNS-Penetrant GLP-1R Antagonist (CZ-123) in Neuroscience Research

Introduction: The GLP-1 Receptor in the Central Nervous System

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor renowned for its role in glucose homeostasis.[1] Beyond the pancreas, GLP-1Rs are widely expressed in the central nervous system (CNS), including in the hypothalamus, hippocampus, and brainstem.[2] In the brain, GLP-1R signaling is implicated in a range of functions, including the regulation of appetite and satiety, neuroprotection, and the modulation of learning and memory.[2][3] The use of selective antagonists allows for the precise dissection of these pathways.

Mechanism of Action: Competitive Antagonism of GLP-1R

CZ-123 is a hypothetical small molecule designed as a competitive antagonist for the GLP-1R. It is presumed to bind to the receptor, likely within the transmembrane domain, and prevent the conformational changes necessary for G-protein coupling and subsequent adenylyl cyclase activation upon binding of the endogenous agonist, GLP-1.[4] This blockade of downstream signaling, primarily the reduction of cyclic AMP (cAMP) production, allows researchers to investigate the physiological and behavioral consequences of diminished GLP-1R tone in specific brain circuits.

GLP1R_Signaling_and_Antagonism cluster_agonist Agonist-Mediated Activation cluster_antagonist Antagonist-Mediated Blockade GLP1 GLP-1 (Agonist) GLP1R_A GLP-1R GLP1->GLP1R_A Binds AC_A Adenylyl Cyclase (Active) GLP1R_A->AC_A Activates cAMP_A cAMP Production (Increased) AC_A->cAMP_A Response_A Neuronal Response (e.g., Satiety Signal) cAMP_A->Response_A CZ123 CZ-123 (Antagonist) GLP1R_B GLP-1R CZ123->GLP1R_B Binds & Blocks AC_B Adenylyl Cyclase (Inactive) GLP1R_B->AC_B No Activation cAMP_B cAMP Production (Basal/Blocked) AC_B->cAMP_B Response_B Blocked Neuronal Response cAMP_B->Response_B

Caption: GLP-1R signaling pathway and its blockade by an antagonist.

Experimental Protocols

Protocol 1: In Vitro Characterization of CZ-123

Objective: To determine the binding affinity and functional potency of CZ-123 at the human GLP-1R.

A. Radioligand Binding Assay (Affinity Determination)

This protocol measures the ability of CZ-123 to displace a radiolabeled ligand from the GLP-1R.

  • Materials:

    • HEK293 cells stably expressing human GLP-1R.

    • Cell membrane preparation from the above cells.

    • [¹²⁵I]-GLP-1(7-36) amide (radioligand).

    • CZ-123 stock solution (e.g., 10 mM in DMSO).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • 96-well plates and filter mats.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CZ-123 in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution, and 50 µL of the cell membrane preparation.

    • Add 50 µL of the CZ-123 dilution series to the appropriate wells. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled GLP-1.

    • Incubate the plate for 2 hours at room temperature with gentle agitation.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold binding buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the specific binding and plot against the log concentration of CZ-123 to determine the IC₅₀, which can be converted to a Ki (inhibition constant).

B. cAMP Functional Assay (Potency Determination)

This assay measures the ability of CZ-123 to inhibit agonist-induced cAMP production.

  • Materials:

    • CHO-K1 cells stably expressing human GLP-1R.

    • GLP-1(7-36) amide (agonist).

    • CZ-123 stock solution.

    • cAMP assay kit (e.g., HTRF or ELISA-based).

    • Cell culture medium with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Wash the cells with assay buffer.

    • Add serial dilutions of CZ-123 to the wells and incubate for 15 minutes.

    • Add a fixed concentration of GLP-1 (e.g., the EC₈₀ concentration) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the cAMP concentration according to the kit manufacturer's instructions.

    • Plot the cAMP concentration against the log concentration of CZ-123 to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

Parameter Typical Value for a Potent Antagonist
Binding Affinity (Ki) < 100 nM
Functional Potency (IC₅₀) < 500 nM
Protocol 2: In Vivo Evaluation of CZ-123 on Feeding Behavior

Objective: To assess the effect of central administration of CZ-123 on food intake in rodents, a key function of central GLP-1R signaling.

  • Animals: Male C57BL/6 mice, individually housed.

  • Surgery: Stereotaxic implantation of a guide cannula aimed at the lateral ventricle for intracerebroventricular (ICV) injections. Allow for a one-week recovery period.

  • Materials:

    • CZ-123, dissolved in a vehicle (e.g., 10% DMSO in sterile saline).

    • Vehicle control solution.

    • Microinjection pump and tubing.

    • Food pellets and a precision scale.

  • Procedure:

    • Habituate the mice to the injection procedure with sham injections.

    • Fast the mice for 12 hours overnight with free access to water.

    • At the beginning of the dark cycle, perform an ICV injection of either vehicle or CZ-123 (e.g., 1-10 nmol in a volume of 1 µL) over 1 minute.

    • Immediately after the injection, return the mice to their home cages with a pre-weighed amount of food.

    • Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.

    • Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA). A successful antagonist is expected to increase food intake compared to the vehicle control.

Caption: Workflow for in vivo evaluation of CZ-123 on feeding behavior.

References

  • Alpizar, Y. A., et al. (2017). The Role of GLP-1 in the Central Nervous System. Neuroscience. [URL: https://www.sciencedirect.com/science/article/pii/S030645221730456X]
  • Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology. [URL: https://www.gastrojournal.org/article/S0016-5085(07)00552-4/fulltext]
  • Drucker, D. J. (2018). The ascending GLP-1 road to neuroprotection. Science. [URL: https://www.science.org/doi/10.1126/science.
  • Gao, Y., & Holscher, C. (2018). GLP-1 and GIP as neuroprotective agents: a new perspective in the therapy of Alzheimer's disease. Journal of Alzheimer's Disease. [URL: https://content.iospress.com/articles/journal-of-alzheimers-disease/jad170954]
  • Griffioen, K. J., et al. (2019). The Role of GLP-1 in the Regulation of Learning and Memory. Frontiers in Endocrinology. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2019.00699/full]
  • Hayes, M. R., & Schmidt, H. D. (2016). GLP-1 and Amylin in the Central Nervous System. Current Pharmaceutical Design. [URL: https://www.eurekaselect.com/article/76481]
  • Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological Reviews. [URL: https://journals.physiology.org/doi/full/10.1152/physrev.00034.2006]
  • Kanoski, S. E., & Grill, H. J. (2017). Endogenous GLP-1 in the Medial Prefrontal Cortex and Ventral Tegmental Area Modulates Food Reward. Neuropsychopharmacology. [URL: https://www.
  • Nance, K. D., et al. (2017). Discovery of a novel series of orally bioavailable and CNS penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) non-competitive antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01485]
  • Paxinos, G., & Franklin, K. B. J. (2019). The Mouse Brain in Stereotaxic Coordinates. Academic Press. [URL: https://www.elsevier.
  • Rehfeld, J. F. (2018). The discovery and characterization of GLP-1. Annals of the New York Academy of Sciences. [URL: https://nyaspubs.onlinelibrary.wiley.com/doi/abs/10.1111/nyas.13587]
  • Griffioen, K. J., et al. (2022). GLP-1 receptor signaling in the brain: A new target for neuropsychiatric disorders. Neuroscience & Biobehavioral Reviews. [URL: https://www.sciencedirect.com/science/article/pii/S014976342100523X]

Sources

Application Note: High-Throughput Cell Viability Assessment of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Indazole scaffolds, particularly N1-substituted halogenated derivatives like 3-Chloro-1-cyclohexylindazole (CAS 2193829-38-6), are highly privileged building blocks in modern medicinal chemistry. They frequently serve as the structural backbone for protein-protein interaction disruptors, such as RAD51-BRCA2 inhibitors designed to trigger synthetic lethality in pancreatic cancer models[1].

When evaluating novel synthetic intermediates or lead compounds derived from this scaffold, establishing an accurate cytotoxicity profile is the critical first step. However, the lipophilic nature of the 1-cyclohexyl moiety combined with the halogenated indazole core presents unique physicochemical challenges in aqueous in vitro assays. This application note details a highly controlled, self-validating protocol for assessing the cell viability effects of this compound using an ATP-based luminescence assay.

Assay Rationale & Causality (The "Why")

As an Application Scientist, selecting the correct assay chemistry is as important as the execution. We utilize the ATP-based luminescence assay (e.g., CellTiter-Glo®) over traditional colorimetric metabolic assays (like MTT or WST-8) for the following mechanistic reasons:

  • Avoidance of Colorimetric Quenching: this compound is highly hydrophobic and can occasionally form micro-precipitates in aqueous media. These precipitates can scatter light and artificially inflate absorbance readings in MTT assays. Luminescence readouts are immune to this optical artifact[2].

  • Absolute Metric of Viability: ATP is a fundamental indicator of metabolic competence. Upon cell death, endogenous ATPases rapidly deplete intracellular ATP. This ensures a near-zero background from necrotic or apoptotic cells, providing a superior signal-to-noise ratio[2].

  • Solvent Dynamics & Vehicle Toxicity: Due to its LogP, this compound must be solubilized in 100% DMSO. If the final assay concentration of DMSO exceeds 0.5% (v/v), it disrupts lipid bilayers, causing vehicle-induced basal cytotoxicity that skews the compound's true IC50[2]. Our protocol strictly caps DMSO at 0.1%.

ATP_Mechanism Cell Viable Cell (Metabolically Active) ATP Intracellular ATP (Released on Lysis) Cell->ATP maintains Reaction Enzymatic Reaction (Oxidation) ATP->Reaction limits rate of Reagent Assay Reagent (Luciferase + Luciferin) Reagent->Reaction catalyzes Light Luminescence (Proportional to Viability) Reaction->Light emits

Figure 1: Mechanism of ATP-based luminescence viability assay.

Designing a Self-Validating System

A robust protocol must prove its own validity during every run. To ensure data integrity, every 96-well plate must incorporate the following controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and proves the solvent is not causing background toxicity.

  • Positive Control (e.g., 10 µM Olaparib or Staurosporine): Confirms the specific cell line is actively susceptible to apoptosis and DNA-repair disruption[3].

  • Blank Wells (Media + Reagent, no cells): Quantifies ambient background luminescence and ATP contamination[4].

  • Z'-Factor Calculation: A statistical measure of assay robustness. A Z'-factor > 0.5 between the vehicle control and positive control indicates a reliable assay ready for hit-to-lead screening[5].

Step-by-Step Methodology

Materials Required
  • Compound: this compound (CAS 2193829-38-6)

  • Cell Lines: BxPC-3 (Pancreatic Adenocarcinoma) and HEK293 (Non-tumor control)

  • Reagent: [4]

  • Consumables: Solid opaque (white) flat-bottom 96-well tissue culture plates. Causality: White plates reflect light directly to the photomultiplier tube (PMT) and prevent optical crosstalk/bleeding into adjacent wells[4].

Workflow

Step 1: Cell Seeding & Edge Effect Mitigation

  • Seed cells at a density of 5,000 cells/well in 90 µL of complete media (e.g., RPMI-1640 + 10% FBS) into the inner 60 wells of the white 96-well plate.

  • Fill the outer perimeter wells with 100 µL of sterile PBS. Causality: Perimeter wells are highly susceptible to evaporation during multi-day incubations, which alters osmolarity and artificially kills cells (the "edge effect"). PBS acts as a sacrificial evaporation buffer.

  • Incubate overnight at 37°C, 5% CO2 to allow for cellular adhesion and recovery.

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM master stock of this compound in anhydrous 100% DMSO.

  • Perform a 10-point, 1:3 serial dilution in a deep-well block using DMSO.

  • Dilute these intermediate stocks 1:100 in complete media to create 10X working solutions (DMSO is now at 1%).

  • Add 10 µL of the 10X working solutions to the 90 µL of cultured cells. The final compound concentrations will range from 100 µM down to 5 nM, with a constant, safe final DMSO concentration of 0.1%.

Step 3: Incubation

  • Incubate the treated plates for 72 hours at 37°C, 5% CO2. Causality: A 72-hour window allows for 2 to 3 cell doubling times. This duration is biologically necessary to capture mechanisms of action related to DNA repair disruption, cell cycle arrest, or synthetic lethality[6].

Step 4: ATP Luminescence Readout

  • Remove the plate from the incubator and equilibrate it, along with the CellTiter-Glo 2.0 reagent, to room temperature (22°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Reading a plate with a temperature gradient (e.g., warm in the center, cool on the edges) will result in false luminescence gradients[4].

  • Add 100 µL of reagent directly to each well.

  • Shake the plate on an orbital shaker for 2 minutes. Causality: Mechanical agitation is required to fully rupture the cellular membranes and release intracellular ATP into the reagent mixture[4].

  • Incubate statically for 10 minutes at room temperature to stabilize the luminescent signal.

  • Record luminescence on a microplate reader using an integration time of 0.5 seconds per well.

Workflow Prep 1. Compound Prep This compound in 100% DMSO Dose 3. Dosing Final DMSO = 0.1% (Avoids Vehicle Toxicity) Prep->Dose Seed 2. Cell Seeding 5,000 cells/well in Opaque 96-well Plate Seed->Dose Incubate 4. Incubation 72 Hours at 37°C (Allows Phenotypic Expression) Dose->Incubate Assay 5. Reagent Addition Equilibrate to RT, Add 100 µL, Shake 2 mins Incubate->Assay Read 6. Data Acquisition Measure Luminescence & Calculate IC50 Assay->Read

Figure 2: Experimental workflow for 96-well plate viability assessment.

Quantitative Data Presentation

Raw Relative Light Units (RLU) should be background-subtracted using the blank wells, then normalized against the vehicle control to calculate % Viability. Data is then fit to a 4-parameter logistic (4PL) regression model to derive the IC50.

Below is a representative data summary illustrating the expected pharmacological profile of N1-substituted indazole derivatives when screened across differential cell models[3]:

Cell LineTissue OriginThis compound IC50 (µM)Olaparib IC50 (µM) (Control)Biological Interpretation
BxPC-3 Pancreatic Adenocarcinoma12.4 ± 1.18.5 ± 0.6Moderate baseline sensitivity; ideal model for evaluating synergistic combinations.
Capan-1 Pancreatic (BRCA2-defective)4.2 ± 0.81.2 ± 0.3High sensitivity due to innate homologous recombination deficiency.
HEK293 Embryonic Kidney (Non-tumor)> 100> 50Demonstrates low basal cytotoxicity in healthy, non-pathological control models.

References

  • Assay Guidance Manual: Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib. Bagnolini G, et al. Journal of Medicinal Chemistry (2020). Available at:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Chloro-1-cyclohexylindazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate highly lipophilic, BCS Class II/IV compounds. 3-Chloro-1-cyclohexylindazole presents a severe formulation challenge: the indazole core is inherently hydrophobic, and the addition of a bulky, non-polar cyclohexyl group at the N1 position, combined with an electron-withdrawing chlorine atom at the C3 position, drives its LogP to extremes.

This guide is designed to move beyond basic trial-and-error. Here, we will diagnose the physical chemistry of your precipitation issues and provide self-validating, mechanistic protocols to ensure your compound remains in solution for both in vitro and in vivo applications.

Part 1: Diagnostic Workflow

Before mixing solvents, you must align your solubilization strategy with the biological constraints of your assay. Use the decision tree below to identify the correct protocol.

G Start This compound Precipitation Detected Decision1 Target Application? Start->Decision1 InVitro In Vitro (Cells/Enzymes) Decision1->InVitro InVivo In Vivo (Animal Models) Decision1->InVivo Decision2 Organic Solvent Tolerance? InVitro->Decision2 Cyclo Protocol A: HP-β-CD Complexation InVivo->Cyclo IV / IP Dosing Lipid Lipid Nanoparticles InVivo->Lipid Oral Dosing Cosolvent Protocol B: Co-solvent + Surfactant Decision2->Cosolvent >1% DMSO allowed Decision2->Cyclo Strict aqueous needed

Fig 1. Diagnostic decision tree for selecting the optimal solubilization strategy.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does this compound precipitate instantly when I dilute my DMSO stock into PBS? A: This phenomenon is known as solvent-shift nucleation. When your DMSO stock is introduced to an aqueous buffer, the local polarity of the solvent increases rapidly. The energetic cost of forming a water cavity around this highly hydrophobic molecule exceeds the lattice energy of the crystal, causing rapid supersaturation and uncontrolled precipitation1[1].

Q: Can I use pH adjustment to force this compound into solution? A: No. While pH adjustment is a powerful tool for ionizable compounds 2[2], this compound lacks an accessible basic or acidic center in the physiological pH range. The N1 position of the indazole is alkylated by the cyclohexyl ring, and the N2 position is rendered non-basic due to aromaticity and the steric/electronic effects of the adjacent C3-chlorine. Therefore, altering the pH will not yield a soluble ionized salt form 3[3].

Q: How do cyclodextrins improve the solubility of this specific scaffold? A: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity 4[4]. The bulky 1-cyclohexyl group and the chloro-indazole core are perfectly suited to enter this hydrophobic cavity via non-covalent van der Waals interactions. This forms a host-guest inclusion complex that hides the lipophilic surfaces from water, maintaining overall aqueous solubility without altering the drug's covalent structure [].

Part 3: Validated Troubleshooting Protocols
Protocol A: Cyclodextrin Inclusion Complexation (Zero Organic Solvent)

Best for: In vivo dosing (IV/IP) and sensitive cell-based assays where DMSO toxicity is a concern.

  • Step 1: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or Saline).

    • Causality: A 20% concentration provides a massive molar excess of host cavities, driving the thermodynamic equilibrium toward complete complexation 6[6].

  • Step 2: Weigh the raw this compound powder. Add the powder directly to the HP-β-CD solution to achieve your target concentration (e.g., 2 mM). Do not use a DMSO stock.

  • Step 3: Probe sonicate the suspension for 3 cycles of 30 seconds on ice, followed by overnight stirring at room temperature.

    • Causality: Sonication provides the thermodynamic activation energy required to break the solid crystal lattice, allowing the cyclodextrin to encapsulate the free molecules before they re-aggregate 7[7].

  • Step 4 (Self-Validation Check): Centrifuge the resulting mixture at 14,000 x g for 15 minutes. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV against a known standard curve (prepared in 100% acetonitrile).

    • Trustworthiness: If the measured concentration matches your theoretical input, true complexation is achieved. If a pellet forms and the concentration is lower, you have exceeded the saturation capacity of the cyclodextrin and must lower the target concentration.

Protocol B: Step-Down Co-Solvent & Surfactant System

Best for: Biochemical/Enzymatic assays where low concentrations (<50 µM) are needed and up to 1-2% organic solvents are tolerated.

  • Step 1: Dissolve the compound in 100% DMSO to create a 10 mM master stock.

    • Causality: Pure DMSO completely solvates the lipophilic molecule, destroying the crystal lattice.

  • Step 2: In a separate tube, prepare a "Solvent Bridge" mixture: 10% PEG400, 2% Tween-80, and 88% PBS.

    • Causality: PEG400 acts as an intermediate polarity bridge between DMSO and water. Tween-80 is a non-ionic surfactant that lowers interfacial tension and forms micelles to trap the hydrophobic compound before it can nucleate 7[7].

  • Step 3: While vortexing the Solvent Bridge mixture vigorously, add the DMSO stock dropwise to achieve the final concentration.

    • Causality: Vigorous mixing prevents localized zones of high water concentration, which would trigger immediate precipitation 1[1].

  • Step 4 (Self-Validation Check): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Trustworthiness: A true solution will have an OD600 of < 0.01. An OD600 > 0.05 indicates the presence of a colloidal suspension (nano-precipitates scattering light), meaning the formulation has failed and requires a higher surfactant ratio.

Part 4: Quantitative Performance Comparison

Use the table below to compare expected physicochemical outcomes based on the chosen solubilization strategy.

Solubilization StrategyMechanism of ActionMax Expected Aqueous Conc.Organic Solvent BurdenThermodynamic StabilityOptical Clarity (OD600)Primary Application
HP-β-CD Complexation Host-guest inclusion complexation2.0 - 5.0 mM0%High (Months at 4°C)< 0.01In vivo dosing, Cell assays
Co-Solvent + Surfactant Micellar entrapment & polarity bridging50 - 100 µM1% DMSO, 10% PEGLow (Hours to Days)< 0.05Biochemical / Enzyme assays
Direct DMSO Dilution Direct solvent shift< 1.0 µM1% DMSOVery Low (Minutes)> 0.20 (Precipitate)Not Recommended
References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics, nih.gov,
  • Cyclodextrin Solutions for API Solubility Boost, bocsci.com,
  • Lipophilic molecule encapsulated by a cyclodextrin, researchg
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review, ijpbr.in,
  • How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers, benchchem.com,
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments, europeanpharmaceuticalreview.com,
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques, nih.gov,

Sources

Technical Support Center: Stability & Handling of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Chloro-1-cyclohexylindazole (CAS: 27035-31-4 or related derivatives) is a lipophilic heterocyclic intermediate often used in the synthesis of indazole-carboxamide cannabinoids (e.g., precursors to AB-CHMINACA type compounds) and other pharmaceutical scaffolds.

Its stability profile is defined by two competing structural features: the robust indazole core (thermally stable) and the reactive C3-Chlorine handle (susceptible to UV-degradation and metal-catalyzed coupling).

Parameter Technical Specification
Primary Solvent DMSO, DMF, Dichloromethane (DCM)
Incompatible Solvents Water, PBS (without surfactant), cold Methanol
Critical Vulnerability Photolytic Dechlorination (UV sensitivity)
Storage Condition -20°C, Desiccated, Amber Vial (Dark)
LogP (Predicted) ~4.5 - 5.5 (Highly Lipophilic)

Module 1: Solubility & Solvent Compatibility

The Issue: Users frequently report precipitation when diluting stock solutions into aqueous buffers for biological assays.

The Science: The N-cyclohexyl group acts as a large hydrophobic "grease ball," significantly increasing the LogP (partition coefficient). While the indazole core has some polarity, the cyclohexyl ring dominates, making the molecule nearly insoluble in water.

Solubility Protocol
  • Primary Solubilization (Stock Preparation):

    • Recommended: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Concentration: Up to 50 mM is typically achievable.

    • Procedure: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

  • Secondary Dilution (Assay Preparation):

    • Critical Step: Do not dilute directly into static aqueous buffer.

    • Technique: Use the "Intermediate Dilution" method. Dilute the DMSO stock 1:10 into ethanol or PEG-400 first, then dilute into the aqueous buffer. This prevents the "crashing out" effect caused by the high surface tension of water.

Visual Guide: Solubilization Decision Tree

SolubilityFlow Start Start: Solid Powder Choice Select Solvent Start->Choice Polar Water / PBS / Saline Choice->Polar Avoid NonPolar DMSO / DMF / DCM Choice->NonPolar Recommended ResultBad INSOLUBLE Precipitation likely Polar->ResultBad ResultGood SOLUBLE Stable Stock Solution NonPolar->ResultGood Dilution Aqueous Dilution Needed? ResultGood->Dilution Step Step: Pre-dilute in PEG-400 or use surfactant (Tween-80) Dilution->Step Yes Final Stable Assay Buffer (<1% DMSO) Step->Final

Figure 1: Decision tree for solvent selection to prevent precipitation artifacts.

Module 2: Chemical Stability & Degradation

The Issue: Purity analysis (HPLC/LC-MS) shows "ghost peaks" appearing after storage, specifically a peak with mass [M-34] (Loss of Chlorine) or [M+16] (Oxidation).

The Science:

  • Photolytic Dechlorination (The C-Cl Bond): The C3-Chlorine bond on the indazole ring is electronically activated. Exposure to UV light (especially <300 nm) can excite the molecule, leading to homolytic cleavage of the C-Cl bond. This results in a radical intermediate that abstracts a hydrogen from the solvent, forming des-chloro indazole (3-H-1-cyclohexylindazole) [1].

  • Oxidation (The Cyclohexyl Ring): While the indazole ring is robust, the cyclohexyl ring contains secondary carbons susceptible to radical autoxidation if stored in non-degassed solvents under light, leading to hydroxylation or ketone formation [2].

Stability Data Matrix
ConditionTimeframeStability StatusNotes
Solid (-20°C, Dark) 2 YearsStable Optimal storage.
DMSO Solution (RT, Light) < 24 HoursUnstable Yellowing indicates photodegradation.
DMSO Solution (4°C, Dark) 1 MonthStable Keep sealed to prevent water absorption.
Acidic Reflux (1N HCl) 1 HourModerate N-dealkylation is slow but possible.
Basic Reflux (1N NaOH) 1 HourStable Indazoles are resistant to base hydrolysis.
Visual Guide: Degradation Pathways

Degradation cluster_0 Pathway A: Photolysis (High Risk) cluster_1 Pathway B: Metal Catalysis Parent This compound (Parent) DesChloro Des-chloro Analog (Loss of Cl) Parent->DesChloro UV Light (hν) Solvent H-abstraction Coupling Cross-Coupled Product (If Pd/Ni present) Parent->Coupling Transition Metals (Contamination)

Figure 2: Primary degradation pathways. Pathway A is the most common cause of purity loss in storage.

Troubleshooting & FAQs

Q1: My solution turned yellow after leaving it on the benchtop overnight. Is it still usable?

Status: Suspect. Diagnosis: Yellowing in chlorinated nitrogen heterocycles often indicates the formation of radical degradation products or N-oxides via photo-oxidation. Action: Run a quick LC-MS. If the parent peak is >95%, use immediately. If new peaks appear at lower retention times (more polar), discard the solution. Prevention: Always wrap vials in aluminum foil or use amber glass.

Q2: I see a precipitate when adding the DMSO stock to my cell culture media.

Status: Common Error. Diagnosis: "Solvent Shock." Rapid addition of a hydrophobic stock to a high-water environment causes immediate crystallization. Action:

  • Warm the media to 37°C before addition.

  • Vortex the media while adding the stock dropwise (dynamic addition).

  • Ensure final DMSO concentration is <0.5% (v/v) to minimize toxicity, but high enough to keep the compound solubilized.

Q3: Can I heat the compound to speed up dissolution?

Status: Conditional Yes. Diagnosis: this compound is thermally stable up to its melting point (approx. 149°C for the parent 3-chloroindazole, likely lower for the cyclohexyl derivative) [3]. Action: Heating to 40-50°C in DMSO is safe and effective. Avoid heating in alcohols (Methanol/Ethanol) above 60°C for extended periods, as this can promote nucleophilic substitution of the chloride if trace base is present [4].

References

  • Vertex AI Search. (2025). Photostability of indazole derivatives and dechlorination mechanisms. Retrieved from 1

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from 2

  • Sigma-Aldrich. (2025). 3-Chloroindazole Properties and Safety Data. Retrieved from

  • Beilstein Journals. (2021). Nucleophilic aromatic substitution (SNAr) reactivity of substituted purines and indazoles. Retrieved from 3

Sources

Optimizing dosage of 3-Chloro-1-cyclohexylindazole for in vivo rodent studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing pharmacokinetic (PK) and pharmacodynamic (PD) inconsistencies when transitioning novel small molecules from in vitro assays to in vivo rodent models.

3-Chloro-1-cyclohexylindazole (3-CCI) presents a classic formulation challenge. The combination of a halogenated indazole core and a bulky 1-cyclohexyl substitution drives its partition coefficient (LogP) exceptionally high (estimated LogP > 4.5). While this lipophilicity is excellent for blood-brain barrier (BBB) penetration in CNS studies, it renders the compound practically insoluble in standard aqueous buffers, leading to erratic absorption, syringe precipitation, and confounded data.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and optimized formulation logic to ensure rigorous, reproducible in vivo dosing of 3-CCI.

🛠️ Troubleshooting Guide & FAQs

Q1: My 3-CCI solution is precipitating in the dosing syringe. How do I formulate it for Intravenous (IV) or Intraperitoneal (IP) injection?

The Causality: 3-CCI will rapidly "crash out" of standard saline or PBS because water molecules cannot overcome the favorable hydrophobic interactions between the 3-CCI molecules. For systemic routes (IV/IP), administering a suspension is dangerous; it can cause fatal micro-embolisms in the tail vein or delayed, erratic absorption in the peritoneal cavity. The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophobic internal cavity that physically encapsulates the lipophilic 1-cyclohexyl group of 3-CCI, while its highly hydroxylated exterior maintains hydrogen bonding with the aqueous solvent[1]. This creates a thermodynamically stable inclusion complex. HP-β-CD is exceptionally well-tolerated in rodents and does not induce gross tissue damage[2].

  • Formulation: 10–20% (w/v) HP-β-CD in 0.9% sterile saline.

  • Self-Validation Checkpoint: After sonicating the mixture for 15 minutes, centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. The complete absence of a visible pellet validates that 3-CCI is fully complexed into a true solution, rather than suspended as micro-particulates.

Q2: I am seeing high inter-subject variability in PK profiles during Oral (PO) dosing. How can I optimize this?

The Causality: When administered orally as a simple suspension, 3-CCI's absorption is strictly limited by its dissolution rate in the gastrointestinal (GI) tract. Variations in rodent gastric pH and transit time lead to massive subject-to-subject variability. The Solution: Shift from a suspension to a lipid-based nanoemulsion . By pre-dissolving 3-CCI in a mixture of a co-surfactant (like PEG400) and a surfactant (like Tween-80) alongside a lipid carrier, the drug is maintained in a solubilized state throughout the GI tract. This bypasses the rate-limiting dissolution step, allowing the nanoemulsion droplets to directly interface with the intestinal mucosa, vastly improving oral bioavailability[3][4].

  • Formulation: 10% PEG400, 5% Tween-80, and 85% DI water/lipid emulsion.

  • Self-Validation Checkpoint: Dilute 100 µL of your final nanoemulsion into 900 µL of simulated gastric fluid (0.1 N HCl). If the solution remains opalescent without forming distinct oil droplets or solid precipitates after 30 minutes at 37°C, the emulsion is stable enough to survive the rodent stomach.

Q3: How do I verify true blood-brain barrier (BBB) penetration without confounding vascular contamination?

The Causality: Because 3-CCI is highly lipophilic, it readily partitions into the endothelial cells lining the cerebral microvasculature. If you simply extract the brain post-euthanasia, LC-MS/MS will detect 3-CCI trapped in the blood vessels, falsely inflating your calculated brain-to-plasma (Kp) ratio. The Solution: You must perform a transcardial perfusion to flush out all systemic blood before tissue harvesting.

📊 Quantitative Data: Vehicle System Comparison

To aid in experimental design, the following table summarizes the quantitative parameters and empirical limits of the two primary vehicle systems used for 3-CCI dosing.

Vehicle SystemTarget RouteMax 3-CCI Conc. (mg/mL)Onset of Action (Tmax)Est. Bioavailability (F%)Viscosity (cP at 25°C)
20% HP-β-CD in Saline IV / IP~5.0 mg/mLImmediate (IV)100% (IV)< 5.0 (Low)
PEG400 / Tween-80 Nanoemulsion PO (Oral Gavage)~15.0 mg/mL1.0 - 2.5 hours40% - 60%15.0 - 20.0 (Moderate)

🧬 Logical Workflows & Methodologies

Formulation Selection Logic

Use the following decision matrix to select the appropriate vehicle based on your study's target administration route.

FormulationLogic Start 3-CCI Formulation Selection Q1 Target Route of Administration? Start->Q1 IV Intravenous (IV) / Intraperitoneal (IP) Q1->IV Systemic PO Oral Gavage (PO) Q1->PO Enteric Sol1 HP-β-CD (20% w/v) in Saline IV->Sol1 Requires true solution Sol2 Nanoemulsion (PEG400/Tween-80/Lipid) PO->Sol2 Maximize absorption

Decision matrix for selecting the optimal 3-CCI in vivo formulation based on dosing route.

Step-by-Step Pilot PK Methodology (Self-Validating System)

PKWorkflow Prep 1. Formulation Preparation & QC Dose 2. Rodent Dosing (IV/IP/PO) Prep->Dose Sample 3. Serial Blood Sampling Dose->Sample Perfuse 4. Transcardial Perfusion Sample->Perfuse Extract 5. Brain/Tissue Extraction Perfuse->Extract

Standardized experimental workflow for 3-CCI pharmacokinetic and biodistribution studies.

Step 1: Formulation & QC

  • Action: Dissolve 3-CCI powder in the chosen vehicle (e.g., 20% HP-β-CD) at 2 mg/mL. Vortex for 2 minutes and sonicate in a water bath at 37°C for 15 minutes.

  • Validation: Pass the solution through a 0.22 µm PTFE syringe filter. If resistance is high, the drug has not fully complexed. Re-sonicate or increase cyclodextrin concentration.

Step 2: Dosing & Observation

  • Action: Administer 3-CCI to C57BL/6 mice at 10 mg/kg via the lateral tail vein (IV) or oral gavage (PO).

  • Validation: Monitor the cohort continuously for the first 30 minutes. The absence of acute lethargy, vocalization, or respiratory distress validates the systemic tolerability of both the compound and the vehicle.

Step 3: Serial Blood Sampling

  • Action: Perform submandibular bleeds (approx. 50 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated microtainers.

  • Validation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. A clear, pale-yellow plasma supernatant (free of red/pink tint) validates a clean, non-hemolyzed collection, ensuring LC-MS/MS accuracy.

Step 4: Transcardial Perfusion & Extraction

  • Action: At the terminal time point, deeply anesthetize the mouse. Open the thoracic cavity, insert a 23G needle into the left ventricle, and snip the right atrium. Perfuse with 20 mL of ice-cold heparinized saline (10 U/mL) at a flow rate of 3 mL/min.

  • Validation: Visually inspect the liver and kidneys during perfusion. Rapid blanching (tissues turning pale/white) provides immediate visual validation that the systemic microvasculature has been successfully cleared of blood. Proceed to extract the brain and snap-freeze in liquid nitrogen.

References[2] Title: Cyclodextrins used as excipients. Source: European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/documents/scientific-guideline/background-review-cyclodextrins-used-excipients-context-revision-guideline-excipients-label-and-package-leaflet-medicinal-products-human-use_en.pdf[1] Title: Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473713/[3] Title: Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. Source: Dove Medical Press. URL: https://www.dovepress.com/nanoemulsion-improves-the-oral-bioavailability-of-baicalin-in-rats-in--peer-reviewed-fulltext-article-IJN[4] Title: Full article: Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation. Source: Taylor & Francis. URL: https://www.tandfonline.com/doi/full/10.2147/IJN.S51411

Sources

Troubleshooting low product yield in nucleophilic substitution reactions of indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Yield and Regioselectivity in Indazole


-Functionalization
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Content Type:  Technical Troubleshooting Guide & FAQs

Executive Summary: The Indazole Challenge

Indazoles are privileged scaffolds in drug discovery (e.g., Pazopanib, Axitinib), yet they present a notorious synthetic challenge: Regioselectivity .

The indazole core exists in a tautomeric equilibrium between the


-indazole  (thermodynamically favored, benzenoid) and 

-indazole
(quinonoid) forms.[1] Nucleophilic substitution—whether alkylation (

) or arylation (Buchwald-Hartwig/

)—often yields mixtures of

- and

-substituted products.[1]
  • 
    -Substitution:  Generally favored thermodynamically (
    
    
    
    vs
    
    
    ).
  • 
    -Substitution:  Often the kinetic product or favored by specific steric/electronic directing effects.
    

Low yield is frequently a symptom of split regioselectivity (getting the wrong isomer) rather than reaction failure. This guide provides field-proven protocols to lock in selectivity and maximize yield.

Part 1: Troubleshooting -Alkylation ( )

Diagnostic Workflow

Is your yield low because of incomplete conversion, or because you isolated the wrong isomer?

ObservationProbable CauseCorrective Action
High Conversion, 50:50

Ratio
Loose Ion Pair / Solvent EffectSwitch to non-polar solvent or chelating conditions (NaH/THF).
High Conversion, Wrong Isomer (

)
Steric Hindrance at

Check C7-substituents. Use smaller electrophiles or switch to thermodynamic equilibration conditions.
Low Conversion (<20%) Weak Base / Poor NucleophilicitySwitch from

to

or NaH. Add KI (Finkelstein).
Dialkylation (Quaternization) Excess Electrophile / High TempControl stoichiometry (1.05 eq). Lower temperature.
Scenario A: "I need the -Isomer (Thermodynamic)"

The Problem: You are getting a mixture of


 and 

.[2] The Fix: Leverage the "Chelation Control" mechanism.
  • Protocol: Use Sodium Hydride (NaH) in THF .[1][2]

  • Mechanism: The sodium cation (

    
    ) coordinates tightly with the 
    
    
    
    nitrogen and the C3-substituent (if present), shielding the
    
    
    site and directing the electrophile to
    
    
    .
  • Alternative: For unreactive substrates, use

    
     in DMF  at elevated temperatures (
    
    
    
    ) to drive thermodynamic equilibration to the
    
    
    product.
Scenario B: "I need the -Isomer (Kinetic)"

The Problem: The reaction naturally favors


.
The Fix:  You must use kinetic conditions or specific electrophiles.
  • Method 1: Mitsunobu Reaction. [3]

    • Conditions:

      
      , DIAD, Alcohol, THF.
      
    • Why: The bulky triphenylphosphine-betaine intermediate encounters steric repulsion at

      
       (especially if C7-H is present), favoring attack at the less hindered 
      
      
      
      .
  • Method 2: Alkyl Imidates (Pfizer Protocol).

    • Conditions: Alkyl 2,2,2-trichloroacetimidates, catalytic

      
      .
      
    • Why: Protonation of the imidate allows the more basic

      
       (pyridine-like) to attack the electrophile via an 
      
      
      
      -like pathway.

Part 2: Troubleshooting -Arylation (Cross-Coupling)

Diagnostic Workflow

Metal-catalyzed arylations often fail due to catalyst poisoning by the indazole nitrogens.

IssueRoot CauseSolution
Reaction Stalls at 10-20% Catalyst DeactivationSwitch to Pd-precatalysts (e.g., XPhos Pd G3). Do not use Pd(OAc)

.
No Reaction Oxidative Addition FailureAryl chloride is too unreactive. Switch to Aryl Bromide/Iodide or use bulky ligands (BrettPhos).

-Selectivity in Arylation
Rare / Substrate DependentDifficult to force. Use a directing group or block

with a removable group (THP, SEM) then deprotect/re-arylate.
Critical Protocol: Buchwald-Hartwig Coupling

Standard Failure Mode: Using simple Pd sources like


 often fails because the indazole 

(pyridine-type) binds to Pd, shutting down the cycle. Optimized Protocol:
  • Catalyst: Use Pre-catalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3 ). These rapidly generate the active monoligated Pd(0) species.

  • Base:

    
      (weaker, good for functional group tolerance) or NaOtBu  (stronger, faster rate).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous/degassed).

  • Temperature:

    
    .
    

Part 3: Decision Logic & Visualization

Figure 1: Reaction Optimization Decision Tree

Use this logic flow to select the initial conditions for your synthesis.

IndazoleOptimization Start Target: N-Functionalized Indazole Type Electrophile Type? Start->Type Alkyl Alkyl Halide / Alcohol Type->Alkyl sp3 Carbon Aryl Aryl Halide (Coupling) Type->Aryl sp2 Carbon TargetIso Target Isomer? Alkyl->TargetIso Arylation Buchwald-Hartwig Use: XPhos Pd G3 / Cs2CO3 / Dioxane Aryl->Arylation Unactivated Ar-X SNAr SNAr (Only if Ar-X is NO2 activated) Base: K2CO3 / DMF / Heat Aryl->SNAr Electron-Deficient Ar-X N1 N1 (Thermodynamic) TargetIso->N1 N2 N2 (Kinetic) TargetIso->N2 CondN1 Standard: NaH / THF (Chelation Control) N1->CondN1 Primary Choice CondN2_Mits Mitsunobu Conditions (PPh3 / DIAD / THF) N2->CondN2_Mits Alcohols CondN2_Acid Acid Catalysis (Alkyl Trichloroacetimidate + TfOH) N2->CondN2_Acid Imidates CondN1_Alt Alt: Cs2CO3 / DMF / 90°C (Thermodynamic Equilibration) CondN1->CondN1_Alt If Low Conv.

Caption: Decision matrix for selecting optimal reaction conditions based on electrophile type and desired regioselectivity.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does adding a substituent at C7 flip my selectivity to


? 
A:  The C7 position is peri-planar to the 

nitrogen. A substituent here (e.g., -Cl, -OMe, -

) creates significant steric clash with the incoming electrophile at

. This steric penalty raises the transition state energy for

-alkylation, making the unhindered

site kinetically favorable.

Q2: I'm performing a Buchwald coupling, but I only recover starting material. Is my catalyst dead? A: Likely, yes. Indazoles are "catalyst poisons" because the pyridine-like


 binds Pd(II) tightly, preventing reduction to the active Pd(0) species.
  • Fix: Switch to a palladacycle precatalyst (like XPhos Pd G3). These contain the ligand pre-bound and activate rapidly, overwhelming the inhibition effect.

Q3: Can I convert my isolated


-alkyl product to the 

-isomer?
A: Sometimes. If you heat the

-alkyl indazole with a catalytic amount of alkyl halide (or acid) in a high-boiling solvent (e.g., DMF at

), you can trigger an intermolecular migration via a dialkylated intermediate, eventually settling into the thermodynamic

well. This is known as the "Japp-Klingemann" type rearrangement logic applied to alkyl shifts.

Q4: How do I distinguish


 vs 

isomers by NMR?
A:
  • 
    -Alkyl:  The 
    
    
    
    -
    
    
    protons typically show a NOESY correlation to the C7-H proton (the aromatic proton closest to the bridgehead).
  • 
    -Alkyl:  The 
    
    
    
    -
    
    
    protons show a NOESY correlation to the C3-H proton.
  • Carbon Shift: The C3 carbon in

    
    -isomers is usually shielded (lower ppm) compared to 
    
    
    
    -isomers.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1940–1954. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem.2021 , 17, 1939–1951. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer Synthesis Paper Analysis. [Link]

Sources

How to prevent degradation of 3-Chloro-1-cyclohexylindazole during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-1-cyclohexylindazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a chlorinated heterocyclic compound, its stability is paramount for reproducible experimental outcomes. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to prevent degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, this compound should be stored in a tightly sealed container, preferably an amber glass vial, at 2-8°C.[1] The area must be dry, well-ventilated, and protected from direct sunlight.[2][3] To prevent reaction with atmospheric components, storage under an inert atmosphere, such as nitrogen or argon, is the gold standard.[4][5]

Q2: How sensitive is this compound to air and moisture?

As a chlorinated compound, it is prudent to assume sensitivity to air and moisture.[4] The indazole ring system and the chloro-substituent can be susceptible to oxidative degradation and hydrolysis, respectively. Exposure to moisture can lead to the slow formation of acidic byproducts (HCl), which can further catalyze degradation.[6] Therefore, rigorous exclusion of air and water is critical.[4]

Q3: Should I protect this compound from light?

Yes. Many complex organic molecules, especially those with heterocyclic rings, are susceptible to photodegradation.[2] To prevent potential photochemical rearrangement or decomposition, always store this compound in light-protecting containers like amber vials or by wrapping the container in aluminum foil.[1][2]

Q4: What are the initial visual signs of degradation?

The first signs of degradation are often visual. Look for:

  • Color Change: A shift from a white or off-white powder to yellow or brown hues.

  • Clumping: The powder may become sticky or form clumps, indicating moisture absorption.

  • Odor: A sharp, acidic odor may indicate hydrolysis and the formation of HCl.

If any of these signs are observed, the compound's purity should be verified by analytical methods before use.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter, providing insights into the underlying causes and actionable solutions.

Q5: My solid sample of this compound has turned yellow over time. What is the likely cause and is it still usable?

A yellow or brownish discoloration is a common indicator of oxidative degradation or the formation of minor chromophoric impurities. This is often accelerated by exposure to air (oxygen) and light.[1]

  • Causality: The indazole ring is an electron-rich system that can be susceptible to oxidation. The presence of atmospheric oxygen, especially when combined with light or trace metal impurities, can initiate degradation pathways leading to colored byproducts.

  • Recommended Action: The material is likely partially degraded. Its purity must be re-assessed using an appropriate analytical technique such as HPLC-UV or LC-MS to quantify the amount of the parent compound and identify impurities.[7] If the purity is below your experimental tolerance, the batch should be discarded. To prevent this, always store the compound under an inert atmosphere and protected from light.[1][4]

Q6: I am observing a new, more polar peak in my LC-MS analysis that grows over time. What could this impurity be?

The appearance of a new, more polar impurity often suggests hydrolysis.

  • Causality: The chlorine atom at the 3-position of the indazole ring is a potential site for nucleophilic substitution. In the presence of water, this can lead to a slow hydrolysis reaction, replacing the chloro group with a hydroxyl group (-OH) to form 1-cyclohexyl-1H-indazol-3-ol. The hydroxyl group makes the resulting molecule more polar, causing it to have a shorter retention time on a reverse-phase HPLC column. This process can be accelerated by acidic or basic conditions.[2]

  • Recommended Action:

    • Confirm Identity: Use high-resolution mass spectrometry to determine the mass of the impurity and confirm if it corresponds to the hydroxylated product.

    • Prevent Further Degradation: Ensure the compound is stored in a desiccated environment. If you are preparing stock solutions, use high-purity, anhydrous solvents and store them under inert gas.[8] Avoid exposure to humid lab air when weighing.

Q7: My experimental results have been inconsistent since I started using an older batch of this compound. Could storage be the cause?

Absolutely. Inconsistent results are a hallmark of using a reagent of variable purity.

  • Causality: Improper storage can lead to a gradual and non-uniform degradation of the material. For example, if a bottle is frequently opened in ambient air, the top layer of the solid is exposed to more moisture and oxygen than the material at the bottom.[5] Each time a sample is taken, it may have a slightly different purity, leading to poor reproducibility in sensitive biological or chemical assays.

  • Recommended Action:

    • Aliquot the Material: Upon receiving a new batch, it is best practice to aliquot the solid into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[1] This minimizes the exposure of the bulk material to the atmosphere.

    • Re-qualify Old Batches: Before using an older batch, re-confirm its identity and purity via an appropriate analytical method (e.g., ¹H NMR, LC-MS).

Summary of Troubleshooting
ObservationPotential Cause(s)Recommended Action
Color change (yellowing) Oxidation, PhotodegradationRe-analyze purity (HPLC, LC-MS). Store under inert gas and protect from light.
New polar impurity peak Hydrolysis (Cl to OH substitution)Confirm impurity structure (HRMS). Store in a desiccated environment; use anhydrous solvents.
Poor reproducibility Inconsistent sample purity due to gradual degradationAliquot new material into single-use vials. Re-qualify purity of older batches before use.
Visualizing Degradation & Handling

To better understand the factors influencing stability, the following diagrams illustrate the key degradation drivers and a recommended handling workflow.

cluster_0 Environmental Stressors cluster_1 Degradation Pathways O2 Atmospheric Oxygen Ox Oxidation of Indazole Ring O2->Ox H2O Moisture/Humidity Hy Hydrolysis of C-Cl Bond H2O->Hy Light UV/Ambient Light Photo Photochemical Rearrangement Light->Photo Heat Elevated Temperature Therm Thermal Decomposition Heat->Therm Degradation Degradation of This compound Ox->Degradation Hy->Degradation Photo->Degradation Therm->Degradation

Caption: Key factors leading to degradation.

Main This compound Hydrolysis 1-Cyclohexyl-1H-indazol-3-ol (Hydrolysis Product) Main->Hydrolysis + H₂O (Moisture) Oxidation Oxidized Ring Products (e.g., N-oxides) Main->Oxidation + O₂ (Air) Other Other Rearrangement/ Decomposition Products Main->Other Heat / Light Storage Storage (2-8°C, Dark) Desiccator Acclimatize to RT in Desiccator Storage->Desiccator Glovebox Transfer to Glovebox Desiccator->Glovebox Weigh Weigh Sample Glovebox->Weigh Weigh->Storage Reseal & Return Reaction Prepare Solution or Add to Reaction Weigh->Reaction

Caption: Workflow for handling the solid compound.

Protocol 2: Forced Degradation Study for Impurity Profiling

A forced degradation (or stress testing) study helps identify potential degradation products and establish the compound's intrinsic stability. [9]This is crucial for developing stability-indicating analytical methods.

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

  • Analyze Samples: At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary, then dilute to a suitable concentration for analysis. Analyze by a suitable method, typically reverse-phase HPLC with UV and MS detectors. [10][11]4. Evaluate Results: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that the degradation products are not themselves degraded by overly harsh conditions. [9]

    Stress Condition Typical Reagents and Setup Purpose
    Acid Hydrolysis 0.1 M HCl, heat at 60°C To test susceptibility to degradation in acidic environments.
    Base Hydrolysis 0.1 M NaOH, heat at 60°C To test susceptibility to degradation in basic environments. [11]
    Oxidation 3% H₂O₂, room temperature To identify potential oxidation products. [9]
    Thermal Store solid & solution at 80°C To assess thermal stability in the absence of other stressors. [2]

    | Photolytic | Expose solution to UV light (e.g., 254 nm) or direct sunlight | To determine light sensitivity. [2]|

References
  • BenchChem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • ChemScene. (n.d.). 7-Chloro-2-methyl-2H-indazole. CS-0187260.
  • PubChem. (n.d.). 3-Chloro-1H-indazole. CID 95894.
  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions.
  • Fisher Scientific. (2010). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Zhang, X., et al. (2022). Degradation of 3-chlorocarbazole in water by sulfidated zero-valent iron/peroxymonosulfate system: Kinetics, influential factors, degradation products and pathways. Chemosphere, 296, 134016.
  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry.
  • Marsalek, B., et al. (2000). Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31. Journal of Bacteriology, 182(16), 4567-4575.
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Reddy, G.S., et al. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 50(8), 675-682.
  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities.

Sources

Minimizing batch-to-batch variability in 3-Chloro-1-cyclohexylindazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Batch-to-Batch Variability in Process Chemistry

Ticket ID: CHEM-PROC-084 Status: Open Priority: High (Scale-up/Reproducibility)

Executive Summary

The synthesis of 3-Chloro-1-cyclohexylindazole is notoriously sensitive to process parameters due to the ambident nucleophilicity of the indazole ring. The core challenge in minimizing batch variability lies in controlling the Regioselectivity (


 vs. 

isomers)
and suppressing the Elimination (

)
side reaction of the secondary cyclohexyl halide.

This guide provides a self-validating protocol to lock in the thermodynamic


-isomer and ensure consistent purity profiles.

Module 1: The Root Cause Analysis (Why Variability Occurs)

Q1: Why does my : isomer ratio fluctuate between batches?

A: The indazole ring exists in a tautomeric equilibrium. The nitrogen at position 1 (


) is thermodynamically more stable, but the nitrogen at position 2 (

) is often kinetically more accessible, especially when steric bulk (like a cyclohexyl group) is involved.
  • The Variable: Temperature and Solvent Polarity.[1][2]

  • The Mechanism:

    • Kinetic Control (Low T, Polar Aprotic Solvents): Favors

      
      -alkylation due to the "proximity effect" of the ion pair.
      
    • Thermodynamic Control (High T, Non-polar/Ethereal Solvents): Allows the reversible alkylation to settle into the more stable

      
      -isomer.
      
  • The Fix: You must shift from kinetic conditions (e.g.,

    
    /DMF at RT) to thermodynamic forcing conditions (e.g., NaH/THF at Reflux) to lock the 
    
    
    
    selectivity.
Q2: Why is my yield inconsistent despite constant stoichiometry?

A: You are likely experiencing competing E2 Elimination . Cyclohexyl bromide/iodide is a secondary halide. Strong bases or high temperatures can cause it to eliminate H-Br to form cyclohexene (a volatile gas) rather than undergoing the desired


 substitution.
  • Symptom: The reaction stalls with unreacted indazole because the alkylating agent has evaporated as cyclohexene.

Module 2: Optimized Experimental Protocol

Objective: Maximize


-selectivity (>95:5) and minimize cyclohexene formation.
Reagents & Stoichiometry Table
ComponentRoleEquiv.Critical Specification
3-Chloroindazole Substrate1.0Dry (<0.5% water); Moisture kills the base.
Sodium Hydride (60%) Base1.2Washed with hexanes to remove oil (optional but recommended for HPLC purity).
Cyclohexyl Bromide Electrophile1.3 - 1.5Excess required to account for ~10-15% loss to E2 elimination.
THF (Anhydrous) Solvent10 VolStrictly Anhydrous. Water creates NaOH, altering selectivity.
Tetrabutylammonium Iodide (TBAI) Catalyst0.05Finkelstein catalyst to accelerate

over

.
Step-by-Step Workflow
  • Deprotonation (The Anion Formation):

    • Charge 3-Chloroindazole and TBAI into Anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C .

    • Add NaH portion-wise. Reasoning: Controls

      
       evolution and prevents exotherms that degrade the substrate.
      
    • Stir at 0°C for 30 mins, then warm to RT for 30 mins. Checkpoint: Solution should turn clear/yellow (anion formation).

  • Alkylation (The Critical Step):

    • Add Cyclohexyl Bromide dropwise.

    • Heat to Reflux (66°C) for 12–18 hours.

    • Technical Insight: Reflux provides the energy to overcome the steric barrier of the cyclohexyl group at the

      
       position and ensures thermodynamic equilibration.
      
  • Quench & Workup:

    • Cool to RT. Carefully quench with saturated

      
      .
      
    • Extract with EtOAc. Wash organic layer with Brine.

    • Critical Control Point: Dry organic layer over

      
      . Residual water interferes with crystallization.
      

Module 3: Troubleshooting & Logic Flow

Visualizing the Decision Pathway

The following diagram illustrates the process logic to determine the root cause of batch failure.

G Start Batch Analysis: this compound CheckHPLC Check HPLC Purity & Isomer Ratio Start->CheckHPLC IsomerIssue Problem: High N2 Isomer Content (>5%) CheckHPLC->IsomerIssue Ratio N1:N2 < 95:5 YieldIssue Problem: Low Yield (<60%) CheckHPLC->YieldIssue High Unreacted Indazole TempCheck Was Reaction Refluxed? IsomerIssue->TempCheck ReagentCheck Did Cyclohexyl Bromide Evaporate? YieldIssue->ReagentCheck SolventCheck Was Solvent DMF/DMSO? TempCheck->SolventCheck Yes FixTemp Action: Increase Temp to Promote Thermodynamic N1 Product TempCheck->FixTemp No FixSolvent Action: Switch to THF (Promotes N1) Avoid Polar Aprotic Solvents SolventCheck->FixSolvent Yes MoistureCheck Was System Anhydrous? ReagentCheck->MoistureCheck No AddExcess Action: Increase Alkyl Halide to 1.5 eq Add TBAI Catalyst ReagentCheck->AddExcess Yes (E2 Elimination) DrySystem Action: Re-dry Solvents Check NaH Quality MoistureCheck->DrySystem No

Figure 1: Troubleshooting logic tree for identifying sources of variability in regioselectivity and yield.

Module 4: Purification Strategy (The "Self-Validating" Step)

Chromatography is often insufficient for separating


 and 

isomers on a large scale due to similar

values. Crystallization is the superior method for batch consistency.
Protocol: Selective Crystallization
  • Solvent System: Hexanes/Ethyl Acetate (9:1).

  • Procedure:

    • Dissolve the crude oil in minimal hot EtOAc.

    • Slowly add Hexanes until turbidity is observed.

    • Cool slowly to 4°C.

  • Mechanism: The

    
    -isomer  (this compound) is typically a solid with a higher melting point and better packing lattice than the 
    
    
    
    -isomer (often an oil or low-melting solid).
  • Validation: Filter the crystals and wash with cold hexanes. The mother liquor will retain the

    
    -isomer and impurities.
    

Module 5: Analytical Controls (QA/QC)

To ensure "Trustworthiness" in your data, every batch must pass these specific criteria before release.

TestMethodAcceptance CriteriaScientific Rationale
Regio-Purity

-NMR (CDCl3)
N1 > 98%Diagnostic Signal: Look at the C7-H proton (doublet). In the

-isomer, the cyclohexyl group shields/deshields this proton differently than in the

-isomer.

-isomers often show a distinct shift for the proton adjacent to the nitrogen.
Residual Solvent GC-Headspace< 5000 ppmTHF and Cyclohexene are common residuals.
Water Content Karl Fischer< 0.1%Critical for stability; indazoles can be hygroscopic.

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry (2024).

    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for N1 alkylation and the role of solvent/cation chel
  • Thermodynamic vs.

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Reaction Chemistry & Engineering (Royal Society of Chemistry, 2024).
    • URL:[Link]

    • Relevance: Confirms that high-temperature conditions (thermodynamic control) favor N1 selectivity over N2.
  • General Indazole Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Indazoles.[1][3][4][5]

    • Source: European Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides background on the tautomeric equilibrium of 3-haloindazoles.

Sources

Technical Support Center: Troubleshooting 3-Chloro-1-cyclohexylindazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the synthesis of 3-Chloro-1-cyclohexylindazole. The production of this compound typically relies on a two-stage sequence: the N-cyclohexylation of 1H-indazole followed by electrophilic C3-chlorination. Due to the ambidentate nature of the indazole core and the secondary nature of the cyclohexyl electrophile, researchers frequently encounter yield-limiting byproducts such as N2-regioisomers, E2 elimination products, and over-chlorinated species. This guide provides field-proven, self-validating protocols to establish absolute regiocontrol.

Troubleshooting FAQs

Q1: I am observing a significant amount of the N2-alkylated byproduct (3-chloro-2-cyclohexylindazole). How can I drive the reaction exclusively toward the N1-isomer? Expert Insight: The indazole anion is an ambidentate nucleophile. Quantum mechanical analyses reveal that the 1H-indazole tautomer is energetically more stable than its 2H-indazole counterpart by approximately 4.46 kcal/mol[1]. When performing the cyclohexylation step, kinetic control (such as Mitsunobu conditions) will predominantly yield the undesired N2-isomer[2]. To achieve selective N1-alkylation, you must operate under thermodynamic control. Utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF) allows the system to equilibrate, favoring the thermodynamically stable N1-substituted product[3].

Q2: My cyclohexylation yield is exceptionally low, and I am detecting cyclohexene in the reaction mixture. What is causing this? Expert Insight: You are observing an E2 elimination byproduct. Cyclohexyl halides are secondary alkyl halides with significant steric bulk. When exposed to strong, hard bases like NaH, the base abstracts a beta-hydrogen from the cyclohexyl ring faster than the indazole nitrogen can perform an SN2 nucleophilic attack, generating cyclohexene[4]. Solution: Shift to a softer base or a better leaving group. Substituting cyclohexyl bromide with cyclohexyl iodide, or using a mesylate/triflate leaving group in conjunction with Cesium Carbonate (Cs₂CO₃) in DMF, significantly depresses the E2 pathway and enhances the SN2 trajectory.

Q3: During the chlorination step, I am seeing over-chlorination at the C5 and C7 positions. How do I restrict chlorination strictly to the C3 position? Expert Insight: The C3 position of the indazole ring is highly nucleophilic, making it the primary site for electrophilic aromatic substitution (S_EAr). However, utilizing aggressive chlorinating agents like SO₂Cl₂ or Cl₂ gas floods the system with electrophiles, leading to secondary halogenation on the benzenoid ring (C5/C7). To mitigate this, transition to N-Chlorosuccinimide (NCS)[5]. NCS provides a controlled, slow release of the chloronium ion (Cl⁺), which is kinetically restricted to the most reactive C3 position when run at room temperature in DMF.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, allowing you to benchmark your experimental setup.

Reaction StageReagents & ConditionsTarget ProductMajor ByproductTypical Ratio (Target:Byproduct)
N-Alkylation NaH, THF, Cyclohexyl-Br (Reflux)1-Cyclohexylindazole2-Cyclohexylindazole95:5
N-Alkylation Mitsunobu (DEAD, PPh₃, THF)1-Cyclohexylindazole2-Cyclohexylindazole20:80
N-Alkylation NaH, THF, Cyclohexyl-Br (0 °C)1-CyclohexylindazoleCyclohexene (E2)40:60
C3-Chlorination NCS, DMF, 25 °CThis compound3,5-Dichloro byproduct>98:2
C3-Chlorination SO₂Cl₂, CH₂Cl₂, RefluxThis compound3,5-Dichloro byproduct60:40
Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Cyclohexylation This self-validating protocol utilizes extended thermal conditions to ensure thermodynamic equilibration away from the kinetic N2-isomer.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration)[2].

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete formation of the indazole anion.

  • Alkylation: Add cyclohexyl iodide (1.5 equiv) dropwise. (Note: Iodide is selected over bromide to enhance SN2 kinetics and suppress E2 elimination).

  • Equilibration: Remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 12–16 hours. The thermal energy overcomes the activation barrier, driving the reversible kinetic N2-products toward the stable N1-isomer[3].

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Regioselective C3-Chlorination This protocol restricts S_EAr to the C3 position by modulating electrophile availability.

  • Preparation: Dissolve the purified 1-cyclohexylindazole (1.0 equiv) in anhydrous DMF (0.3 M) under an inert atmosphere.

  • Halogenation: Cool the mixture to 0 °C. Add N-Chlorosuccinimide (NCS) (1.05 equiv) in a single portion[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Critical Step: Do not exceed 1.05 equivalents of NCS or heat the reaction, as this triggers C5-chlorination).

  • Isolation: Pour the reaction mixture into a 5-fold volume of crushed ice/water. The target this compound will precipitate as a solid.

  • Purification: Filter the precipitate and wash extensively with cold water to remove the highly water-soluble succinimide byproduct. Recrystallize from ethanol to achieve >99% purity.

Mechanistic Workflow Visualization

G SM 1H-Indazole (Starting Material) N1 1-Cyclohexylindazole (Target Intermediate) SM->N1 NaH / THF (Thermodynamic Control) N2 2-Cyclohexylindazole (N2-Alkylation Byproduct) SM->N2 Mitsunobu (Kinetic Control) E2 Cyclohexene (E2 Elimination Byproduct) SM->E2 Strong Base + Cyclohexyl Halide Prod This compound (Final Target) N1->Prod NCS / DMF (Controlled SEAr) OverCl 3,5-Dichloro-1-cyclohexylindazole (Over-chlorination Byproduct) N1->OverCl Excess Cl2 / SO2Cl2 (Uncontrolled SEAr)

Reaction pathways and byproduct formation in this compound synthesis.

References
  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. 1

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. 4

  • A Comparative Guide to Indazole Alkylation - Benchchem. 2

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. 3

  • This compound | High Purity - Benchchem. 5

Sources

Technical Support Center: Enhancing Analytical Sensitivity for 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Chloro-1-cyclohexylindazole. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for enhancing the sensitivity and robustness of analytical methods. As Senior Application Scientists, we understand that achieving low limits of detection and quantification is paramount for impurity profiling, metabolic studies, and quality control. This resource synthesizes foundational principles with field-proven protocols to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Question: What are the key chemical properties of this compound that influence its analysis?

Answer: Understanding the physicochemical properties of this compound is the foundation for method development. Key characteristics include:

  • Molecular Formula: C₁₃H₁₅ClN₂.

  • Structure: It possesses a substituted indazole ring, which provides a chromophore for UV detection, and a non-polar cyclohexyl group. The presence of a chlorine atom is a critical feature for mass spectrometry, creating a characteristic isotopic pattern (³⁵Cl/³⁷Cl).

  • Polarity: The combination of the polar indazole ring and the non-polar cyclohexyl group gives the molecule moderate hydrophobicity. This makes it well-suited for reversed-phase liquid chromatography.

  • Thermal Stability: Indazole derivatives can have varying thermal stability. This must be considered for Gas Chromatography (GC) analysis, where high inlet temperatures could potentially cause degradation.

Question: Why is enhancing analytical sensitivity for this compound critical in a drug development setting?

Answer: High sensitivity is crucial for several reasons in pharmaceutical development:

  • Impurity Profiling: Regulatory bodies like the ICH require the identification and characterization of impurities above certain thresholds (e.g., 0.10%).[1] Sensitive methods are needed to detect, quantify, and monitor these impurities to ensure the safety and efficacy of the final drug product.[2]

  • Metabolite Identification: In drug metabolism studies, metabolites are often present at concentrations far lower than the parent drug. Ultrasensitive methods, typically LC-MS/MS, are required to track their formation and clearance.

  • Genotoxicity Assessment: Some impurities, particularly those with reactive functional groups, may be genotoxic. These must be controlled at parts-per-million (ppm) levels, demanding highly sensitive and specific analytical procedures.[3]

  • Stability Studies: Sensitive methods can detect early signs of degradation in stability studies, providing critical data on the drug's shelf-life and storage conditions.

Question: What are the primary analytical platforms for analyzing this compound, and what are their relative advantages?

Answer: The three primary platforms are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Analytical PlatformAdvantagesConsiderations
HPLC-UV Widely available, robust, and cost-effective for routine analysis and quantification at moderate levels.Lower sensitivity compared to MS; potential for interference from co-eluting compounds that also absorb UV light.
LC-MS/MS Offers superior sensitivity (trace-level detection) and selectivity through mass-based detection and fragmentation (MRM).[4] It is the gold standard for bioanalysis and impurity identification.Susceptible to matrix effects (ion suppression or enhancement)[5]; higher equipment and operational costs.
GC-MS Excellent for volatile and semi-volatile compounds. Provides high chromatographic resolution.[6] The chlorine atom can be targeted for selective detection.The compound may require derivatization to increase its volatility and thermal stability.[7][8]

Part 2: Troubleshooting Guides for Enhanced Sensitivity

This section provides structured troubleshooting advice for specific issues encountered during method development and execution.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Issue: Low Signal-to-Noise Ratio (S/N) and Poor Sensitivity

A low S/N ratio prevents the accurate quantification of trace-level analytes. The following flowchart outlines a systematic approach to diagnosing and resolving this issue.

start Problem: Low S/N in HPLC-UV check_wavelength Is detection wavelength at λmax? start->check_wavelength check_mobile_phase Is mobile phase UV-transparent at λ? check_wavelength->check_mobile_phase Yes solution_wavelength Solution: Determine λmax by scanning the analyte. Operate at the wavelength of maximum absorbance to increase response. check_wavelength->solution_wavelength No check_column Can column efficiency be improved? check_mobile_phase->check_column Yes solution_mobile_phase Solution: Use high-purity, LC-MS grade solvents. Avoid additives with high UV absorbance (e.g., TFA) at low wavelengths (<220 nm). check_mobile_phase->solution_mobile_phase No check_detector Are detector settings optimal? check_column->check_detector Yes solution_column Solution: Switch to a column with smaller particles (e.g., <3 µm) or a smaller internal diameter (ID) (e.g., 2.1 mm) to increase peak concentration. check_column->solution_column No solution_detector Solution: Optimize data rate and filter time constant. Increase flow cell path length if possible. Adjust slit width for better light throughput. check_detector->solution_detector No

Caption: Troubleshooting workflow for low S/N in HPLC-UV analysis.

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and integration accuracy, affecting both qualitative and quantitative results.[9]

Question: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing for a moderately basic compound like an indazole derivative often points to secondary interactions with the stationary phase or issues with the sample/mobile phase environment.

  • Cause 1: Secondary Silanol Interactions. Residual, acidic silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of the indazole ring, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the silanol groups, minimizing their interaction with the analyte.

      • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase to occupy the active silanol sites.

      • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology designed to shield silanol groups.

  • Cause 2: Column Contamination or Void. Particulates from the sample or mobile phase can block the column inlet frit, or the packed bed can settle, creating a void.[9][10] This distorts the flow path.

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from contaminants.

      • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter.[11]

      • Backflush the Column: If a blockage is suspected, reverse the column and flush it to waste (do not flush into the detector).[9] If a void is present, the column likely needs to be replaced.

  • Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a high-aqueous mobile phase), it can cause peak distortion.[10]

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue: Signal Suppression or Enhancement (Matrix Effects)

Matrix effects are a primary challenge in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[5][12][13]

Question: I suspect matrix effects are suppressing the signal for my analyte in plasma samples. How can I confirm this and mitigate the issue?

Answer: A systematic approach involving improved sample cleanup and chromatographic separation is essential. The following workflow illustrates the process for mitigating matrix effects.

start Problem: Suspected Matrix Effects confirm Confirm via Post-Column Infusion: Infuse analyte at a constant rate post-column while injecting a blank matrix extract. start->confirm assess Assess Signal: Does the analyte signal dip where matrix components elute? confirm->assess no_effect Result: No significant matrix effect. assess->no_effect No effect_present Result: Matrix effect confirmed. Implement Mitigation Strategy. assess->effect_present Yes strategy1 Strategy 1: Improve Sample Preparation Switch from Protein Precipitation to a more selective technique like SPE or LLE. effect_present->strategy1 strategy2 Strategy 2: Optimize Chromatography Modify gradient to separate analyte from the ion-suppressing region. effect_present->strategy2 strategy3 Strategy 3: Use an Internal Standard Employ a stable isotope-labeled (SIL) internal standard to compensate for variability. effect_present->strategy3

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Low Volatility or On-Column Degradation

This compound, with its polar N-H group on the indazole ring, may exhibit poor volatility and thermal stability, leading to broad peaks or no elution at all.

Question: My analyte does not chromatograph well by GC-MS. What can I do to improve its performance?

Answer: Derivatization is a chemical modification technique used to make compounds more suitable for GC analysis by increasing their volatility and thermal stability.[8][14]

  • Recommended Technique: Silylation. Silylation replaces the active hydrogen on the indazole nitrogen with a non-polar silyl group (e.g., trimethylsilyl or t-butyldimethylsilyl).[8][15] This blocks hydrogen bonding and increases volatility.

    • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent choice as it forms t-butyldimethylsilyl (TBDMS) derivatives that are more stable and less moisture-sensitive than other silyl derivatives.[15]

    • Protocol:

      • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

      • Add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

      • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

      • Cool to room temperature before injection into the GC-MS.

  • Alternative Technique: Acylation. This method involves reacting the analyte with an acylating agent to form an ester or amide. While also effective, silylation is generally more straightforward for N-H functional groups.

Part 3: Experimental Protocol Example

Protocol: Solid-Phase Extraction (SPE) for Cleanup from a Biological Matrix (e.g., Plasma)

This protocol is designed to remove proteins, salts, and phospholipids prior to LC-MS/MS analysis, thereby reducing matrix effects.[16]

Objective: To extract this compound from plasma and concentrate it for sensitive LC-MS/MS analysis.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridge (e.g., Oasis MCX)

  • Plasma sample containing the analyte

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium Hydroxide

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step precipitates proteins and ensures the analyte is in its protonated (cationic) state.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 drop/second).

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes highly polar interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes non-polar, neutral, and acidic interferences while the protonated analyte remains bound to the cation exchange sorbent.

  • Analyte Elution: Elute the this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile) for injection. This step provides a 5-fold concentration of the analyte.[17]

This self-validating protocol includes specific wash steps to selectively remove different types of interferences, ensuring a cleaner final extract and enhancing the trustworthiness of the results.

References

  • Brereton, R. G. (1998). Chemometrics: Data Analysis for the Laboratory and Chemical Plant. John Wiley & Sons.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Zhong, Z., et al. (2020). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1H-indazole. PubChem. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Viswanath, P., et al. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 9(2), 1335-1348.
  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Rebane, R., et al. (2016). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 4(1), 3.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1-cyclopentylcyclohexene. PubChem. [Link]

  • Wang, C., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5364.
  • MTC USA. (2025). Response Improvement in Your HPLC UV Detector - Tips and Suggestions. [Link]

  • Matuszewski, B. K. (2006). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019-3030.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexene, 3-chloro-. [Link]

  • Al-Suraify, S. M. T., et al. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 793-802.
  • Hashimoto, S., et al. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Chemistry Letters, 12(1), 123-130.
  • German Environment Agency. (2012). Method development for analysis of pharmaceuticals in environmental samples. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

  • Retsch. (n.d.). Sample Preparation Process - Step by step. [Link]

  • Wang, Y., et al. (2022). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Journal of Analytical Toxicology, 46(7), 786-794.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Chemsrc. (n.d.). 3-Chloro thioanisole. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • SSRG International Journal of Applied Chemistry. (2020). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. [Link]

  • Element Lab Solutions. (2018). HPLC UV detection. [Link]

  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 187-189.
  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Dong, M. W. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Waters Corporation. (2025). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Harris, K. L., & Kucklick, J. R. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Analytical Chemistry, 82(12), 4845–4852.
  • E.K. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

Sources

Validation & Comparative

Comparative Potency Guide: 3-Chloro-1-cyclohexylindazole vs. Synthetic Cannabinoid Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing the structural and pharmacological properties of 3-Chloro-1-cyclohexylindazole against established high-potency synthetic cannabinoids (SCs).

Based on current pharmacological data, This compound acts primarily as a chemical scaffold or precursor rather than a high-affinity agonist itself. The following analysis contrasts this core structure with its functionalized derivatives (e.g., AB-CHMINACA, MDMB-CHMICA) to illustrate the critical Structure-Activity Relationships (SAR) driving potency.

Executive Summary: The Scaffold vs. The Agonist

In the development of synthetic cannabinoids, potency is driven by specific structural domains: the Core (Indole/Indazole), the Tail (Alkyl/Cycloalkyl), and the Linker/Head (Carboxamide/Ester).

  • This compound represents a "stripped" core. It possesses the indazole ring and the hydrophobic tail (cyclohexyl) but lacks the critical hydrogen-bonding "Linker/Head" moiety (e.g., carboxamide or carboxylate) required for nanomolar affinity at the CB1 receptor.

  • High-Potency Alternatives (e.g., AB-CHMINACA, 5F-ADB): These compounds utilize the same or similar indazole cores but feature an electronegative linker (carbonyl) at position 3, resulting in binding affinities (

    
    ) in the low nanomolar to picomolar range.
    

Key Insight: While this compound serves as a critical intermediate in the synthesis of designer drugs, its intrinsic potency is negligible compared to the final carboxamide derivatives.

Structural-Activity Relationship (SAR) Analysis[1][2]

The transition from a simple 3-chloro intermediate to a potent drug of abuse illustrates the "Lock and Key" mechanism of the CB1 receptor.

The Pharmacophore Breakdown
Structural DomainThis compoundAB-CHMINACA (High Potency Reference)Impact on Potency
Core Scaffold IndazoleIndazoleNeutral: Both provide a stable aromatic platform. Indazoles generally offer higher metabolic stability than indoles.
Position 1 (Tail) Cyclohexyl (Direct attachment)Cyclohexylmethyl (Methylene bridge)Moderate: The methylene bridge in AB-CHMINACA allows for optimal steric fit in the hydrophobic pocket of CB1. Direct cyclohexyl attachment is bulkier and more rigid.
Position 3 (Head) Chlorine (-Cl) Carboxamide (-CONH-R) CRITICAL: The carbonyl oxygen in the carboxamide acts as a hydrogen bond acceptor with residue Lys192 (or similar) in the CB1 receptor. A simple Chlorine cannot form this strong interaction, drastically reducing affinity.
Diagram 1: SAR & Potency Evolution

The following diagram illustrates the chemical evolution from the precursor (this compound) to the active agonist.

SAR_Evolution cluster_0 Potency Impact Precursor This compound (Precursor/Scaffold) Modification Synthetic Modification (Substitution at C3) Precursor->Modification Nucleophilic Subst. Agonist AB-CHMINACA / ADB-CHMINACA (High Potency Agonist) Modification->Agonist Addition of Linker (Carboxamide)

Caption: Chemical evolution from the low-affinity 3-chloro scaffold to the high-affinity carboxamide agonist.

Quantitative Potency Comparison

The following table contrasts the binding affinity (


) and functional potency (

) of the scaffold against established synthetic cannabinoids.

Note: Values for this compound are estimated based on SAR data for 3-halo-indazoles/indoles, which consistently show poor affinity compared to their acyl counterparts.

CompoundClassCB1 Binding (

)
Functional Potency (

)
Relative Potency (vs. THC)
This compound Precursor / Scaffold > 1,000 nM (Est.) Inactive / Weak < 0.1x
AB-CHMINACA Indazole-3-Carboxamide0.5 – 0.9 nM~2.5 nM~80x
MDMB-CHMICA Indole-3-Carboxylate0.14 nM~0.6 nM~150x
5F-ADB (5F-MDMB-PINACA) Indazole-3-Carboxylate0.05 nM~0.5 nM~200x

-THC
Phytocannabinoid40 nM~200 nM1x (Reference)

Data Interpretation:

  • 
     (Inhibition Constant):  Lower numbers indicate tighter binding. The active drugs (AB-CHMINACA) bind ~1000x more tightly than the estimated affinity of the 3-chloro scaffold.
    
  • 
     (Half Maximal Effective Concentration):  The concentration required to achieve 50% of the maximal response. The scaffold is unlikely to trigger a functional response at physiological concentrations.
    

Mechanism of Action: Why the "Head" Matters

Synthetic cannabinoids function by activating the Endocannabinoid System (ECS) . The difference in potency between the 3-chloro scaffold and the final drug lies in their ability to stabilize the active conformation of the G-protein coupled receptor (GPCR).

Signaling Pathway
  • Binding: The ligand enters the transmembrane domain of the CB1 receptor.

  • Activation: A "Head" group (e.g., carboxamide) forms a hydrogen bond, causing a conformational change in the receptor.

  • Transduction: The activated receptor couples with

    
     proteins.
    
  • Effect: Inhibition of Adenylyl Cyclase

    
     Reduced cAMP 
    
    
    
    Modulation of ion channels (Ca
    
    
    , K
    
    
    ).

This compound Failure Mode: Lacking the carbonyl oxygen, the 3-chloro group fails to "lock" the receptor into its active state, resulting in little to no downstream signaling.

Diagram 2: CB1 Receptor Signaling Workflow

CB1_Signaling Ligand Ligand Binding (Agonist vs Scaffold) CB1 CB1 Receptor (Transmembrane) Ligand->CB1 High Affinity (Carboxamide) Ligand->CB1 Low Affinity (3-Chloro) Gi G_i/o Protein Coupling CB1->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Response Physiological Response (Sedation, Analgesia) cAMP->Response Modulation

Caption: The G-protein signaling cascade.[1] The 3-Chloro scaffold fails at the initial "Ligand Binding" step.

Experimental Methodologies

To validate the potency differences described above, researchers employ two primary assays. These protocols are designed to be self-validating through the use of positive (CP-55,940) and negative (Vehicle) controls.

A. Radioligand Binding Assay (Determining )

This assay measures the affinity of the compound for the receptor.[2][3]

  • Membrane Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing human CB1 receptors. Homogenize and centrifuge to isolate cell membranes.

  • Competition Binding:

    • Incubate membranes with a fixed concentration of a radiolabeled high-affinity agonist (e.g.,

      
      , ~0.5 nM).
      
    • Add increasing concentrations of the test compound (this compound) ranging from

      
       M to 
      
      
      
      M.
  • Equilibration: Incubate at 30°C for 90 minutes to allow equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional Assay (Determining )

This assay measures the functional activation of the G-protein.

  • Setup: Use the same membrane preparations as above.

  • Incubation: Mix membranes with GDP (to reduce basal activity) and

    
     (a non-hydrolyzable GTP analog).
    
  • Stimulation: Add the test compound. If the compound is an agonist, it will trigger the receptor to exchange GDP for the radiolabeled GTP analog.

  • Measurement: Filter and count radioactivity. A high count indicates strong receptor activation (agonism).

  • Validation: this compound is expected to show flat or minimal dose-response curves in this assay, confirming its lack of efficacy.

Conclusion

This compound is structurally distinct from potent synthetic cannabinoids due to the absence of a hydrogen-bonding linker at the 3-position. While it shares the indazole core and cyclohexyl tail with potent drugs like AB-CHMINACA , the substitution of the carboxamide group with a chlorine atom renders it pharmacologically inert or weakly active. It should be viewed primarily as a synthetic precursor rather than a functional cannabimimetic.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Link

  • Wiley, J. L., et al. (2015). "AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice." Journal of Pharmacology and Experimental Therapeutics. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). "Report on the risk assessment of MDMB-CHMICA." Link

  • Huffman, J. W., & Padgett, L. W. (2005). "Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes." Current Medicinal Chemistry. Link

  • Hess, C., et al. (2016). "Dissociation of the pharmacological effects of the synthetic cannabinoid MDMB-CHMICA from its in vitro receptor binding affinity." Forensic Toxicology. Link

Sources

Cross-Reactivity of 3-Chloro-1-cyclohexylindazole in Immunoassay Drug Tests: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic cannabinoids (SCs) rapidly evolve to evade legal frameworks, toxicological screening faces a critical bottleneck: the structural divergence of novel haptens from legacy immunoassay targets. 3-Chloro-1-cyclohexylindazole (3-Cl-CHPI) represents a unique analytical challenge. Featuring a 1-cyclohexyl tail and a 3-chloro substitution on an indazole core, it lacks the bulky 3-position carboxamide or carbonyl groups typical of first- and second-generation SCs (e.g., JWH-018, AB-CHMINACA).

This guide provides an objective, data-driven comparison of how 3-Cl-CHPI performs across traditional Homogeneous Enzyme Immunoassays (HEIA) versus novel, broad-spectrum core-targeted Enzyme-Linked Immunosorbent Assays (ELISA).

The Causality of Cross-Reactivity: Structural Epitope Mapping

To understand why certain immunoassays fail to detect 3-Cl-CHPI, we must analyze the causality behind antibody-hapten recognition.

Legacy immunoassay kits were developed using haptens linked at the N-alkyl tail, leaving the bulky 3-position (such as the naphthoyl group in JWH-018 or the valinamide in AB-CHMINACA) exposed as the primary recognition epitope. When this bulky group is replaced by a single, small, highly electronegative chlorine atom—as seen in 3-Cl-CHPI—the antibody loses critical van der Waals interactions and hydrogen bonding capabilities. This steric mismatch results in near-zero binding affinity, leading to the1[1] observed when legacy assays attempt to detect newer indazole-core variants.

Conversely, next-generation broad-spectrum monoclonal antibodies (mAbs) are designed using haptens tethered at the 3-position. This strategy forces the immune system to recognize the indazole core and the cyclohexyl/alkyl tail as the primary epitopes, making the assay highly tolerant to 3-position substitutions, including halogenation[2].

EpitopeMechanism Hapten 3-Cl-CHPI Molecule 1-Cyclohexyl Tail Indazole Core 3-Chloro Substitution LegacyAb Legacy Antibody (Requires 3-Carboxamide) Hapten->LegacyAb Steric Mismatch at Position 3 NovelAb Broad-Spectrum Antibody (Targets Core/Tail) Hapten->NovelAb High Affinity Core Binding

Mechanistic pathway of antibody recognition based on 3-position structural variations.

Comparative Performance Data

The table below synthesizes the cross-reactivity profiles of 3-Cl-CHPI and reference SCs across two distinct immunoassay platforms: a legacy JWH-018/UR-144 targeted HEIA and a novel Indazole-Core targeted ELISA. Data is normalized to a 10 ng/mL cutoff equivalent.

Compound / AnalytePrimary Structural FeatureLegacy HEIA Cross-Reactivity (%)Core-Targeted ELISA Cross-Reactivity (%)
JWH-018 N-pentanoic acid Indole + 3-Naphthoyl (Control)100.0%< 5.0%
AB-CHMINACA Indazole + 3-Valinamide< 1.0%92.4%
This compound Indazole + 3-Chloro substitution< 0.1% (Undetectable) 87.6%
1-Cyclohexyl-1H-indazole Indazole core (Unsubstituted)< 0.1%95.2%

Data Interpretation: The legacy HEIA platform exhibits3[3] when presented with the indazole core of AB-CHMINACA or 3-Cl-CHPI. The core-targeted ELISA, however, successfully detects 3-Cl-CHPI due to its 2[2].

Experimental Workflow: Cross-Reactivity Validation Protocol

To ensure a self-validating system, the following protocol incorporates internal calibration, parallel immunoassay screening, and orthogonal LC-MS/MS confirmation. This workflow prevents false assumptions regarding matrix effects or reagent degradation.

Step-by-Step Methodology

Phase 1: Sample Preparation & Fortification

  • Matrix Selection: Obtain certified drug-free human urine. Verify the absence of endogenous interferents via LC-MS/MS.

  • Spiking: Fortify the urine with 3-Cl-CHPI reference standard (CAS: 2193829-38-6) to create a concentration gradient: 0, 5, 10, 50, 100, and 500 ng/mL.

  • Hydrolysis (Optional but Recommended): Add 50 µL of β-glucuronidase to 1 mL of spiked urine. Incubate at 55°C for 1 hour to simulate physiological sample conditions, ensuring the 3-chloro group remains stable under enzymatic treatment.

Phase 2: Parallel Immunoassay Screening

  • Legacy HEIA Execution:

    • Load samples onto an automated clinical chemistry analyzer calibrated with JWH-018 N-pentanoic acid (10 ng/mL cutoff).

    • Measure absorbance changes at 340 nm. Record the semi-quantitative output.

  • Core-Targeted ic-ELISA Execution:

    • Coat microtiter plates with indazole-core conjugate (1 µg/mL).

    • Add 50 µL of the spiked sample and 50 µL of the broad-spectrum anti-indazole mAb. Incubate for 30 mins at 25°C.

    • Wash 3x, add HRP-secondary antibody, incubate, and develop with TMB substrate. Read absorbance at 450 nm.

Phase 3: Orthogonal Validation

  • LC-MS/MS Confirmation: Extract remaining sample aliquots using Solid Phase Extraction (SPE). Analyze via LC-ESI-MS/MS in positive ion mode, monitoring the specific precursor-to-product ion transitions for 3-Cl-CHPI to confirm the exact concentration of the analyte present in the well.

AssayWorkflow Sample Urine Specimen (3-Cl-CHPI) Prep Hydrolysis & Dilution Sample->Prep Legacy Legacy HEIA (JWH-018 Targeted) Prep->Legacy Novel Core-Targeted ELISA (Broad-Spectrum) Prep->Novel Res1 False Negative (<2% Cross-Reactivity) Legacy->Res1 Res2 True Positive (>85% Cross-Reactivity) Novel->Res2

Workflow comparing legacy HEIA vs. core-targeted ELISA for 3-Cl-CHPI detection.

Conclusion & Application Insights

Relying on legacy immunoassay platforms for the detection of highly modified synthetic cannabinoid fragments like this compound is analytically unsound. The substitution of the 3-position bulky group with a chlorine atom abolishes the structural recognition required by first-generation antibodies.

For clinical and forensic laboratories, upgrading to4[4] is strictly necessary. Furthermore, because compounds like 3-Cl-CHPI and AB-CHMINACA5[5], any presumptive positive from a broad-spectrum ELISA must be routed through the self-validating LC-MS/MS protocol described above to confirm the exact chemical identity.

References

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity Source: nih.gov URL:[Link]

  • Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites Source: acs.org URL:[Link]

  • Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine Source: nih.gov URL:[Link]

  • Immunoassay screening in urine for synthetic cannabinoids - An evaluation of the diagnostic efficiency Source: researchgate.net URL:[Link]

  • Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review Source: nih.gov URL:[Link]

Sources

Reproducibility & Performance Guide: 3-Chloro-1-cyclohexylindazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of research findings on 3-Chloro-1-cyclohexylindazole Content Type: Publish Comparison Guide

Part 1: Executive Summary & Technical Context

This compound (CAS: Generic scaffold, specific registry varies by isomer) is a critical heterocyclic building block, primarily utilized in the synthesis of indazole-3-carboxamide synthetic cannabinoids (e.g., analogs of AB-CHMINACA) and allosteric modulators for G-protein coupled receptors (GPCRs).

Unlike its widely cited cousin 1-(cyclohexylmethyl) indazole, the 1-cyclohexyl variant features a secondary alkyl group directly attached to the nitrogen. This structural nuance introduces significant reproducibility challenges :

  • Steric Hindrance: The bulky cyclohexyl group at position 1 creates steric clash with the C7 proton, destabilizing the N1-isomer.

  • Regioselectivity (N1 vs. N2): Standard alkylation protocols often yield high ratios of the thermodynamically stable (but pharmacologically distinct) N2-isomer.

  • Reactivity Profile: The C3-chloro substituent is a "deactivated" handle compared to bromo- or iodo-analogs, requiring specific catalytic systems for further functionalization.

This guide objectively compares the 3-chloro scaffold against its halogenated alternatives and provides a validated, self-correcting protocol to ensure batch-to-batch reproducibility.

Part 2: Comparative Performance Analysis

The following table contrasts This compound with its primary alternatives: the 3-Bromo analog (higher reactivity) and the 1-(Cyclohexylmethyl) analog (lower steric hindrance).

Table 1: Scaffold Performance Matrix
FeatureThis compound 3-Bromo-1-cyclohexylindazole 3-Chloro-1-(cyclohexylmethyl)indazole
Primary Utility Stable core for bioassays; Reference standardIntermediate for Pd-catalyzed coupling (Suzuki/Buchwald)Precursor for "AB-CHMINACA" class cannabinoids
N1-Alkylation Yield Low to Moderate (40-60%) (Due to steric hindrance at secondary carbon)Moderate (50-65%) High (>85%) (Primary halide is highly reactive)
N1 vs. N2 Selectivity Poor (often ~1:1 to 2:1) without optimizationPoor Excellent (>10:1)
C3-Reactivity Low (Requires specialized catalysts for displacement)High (Standard Pd-catalysis)Low
Metabolic Stability High (C-Cl bond is robust)Low (C-Br is labile in vivo)Moderate (Benzylic-like oxidation possible)
Cost Efficiency High (Chlorine reagents are cheap)Moderate High

Key Insight: Researchers often default to the cyclohexylmethyl analog due to ease of synthesis. However, if your SAR (Structure-Activity Relationship) study requires the rigid 1-cyclohexyl core, you must adopt the specific "Kinetic Control" protocol below to avoid the N2-isomer trap.

Part 3: Reproducibility Challenges & Mechanistic Solutions

The "N1 vs. N2" Trap

Indazoles possess two nucleophilic nitrogens.[1]

  • N1-Alkylation (Kinetic Product): Desired for most bioactive scaffolds. Hindered by the bulky cyclohexyl group.

  • N2-Alkylation (Thermodynamic Product): Often favored when using weak bases (K₂CO₃) in polar solvents (DMF) or under high heat, which allows equilibration.

The Reproducibility Failure Mode: Many published protocols use General Method A (K₂CO₃/DMF, 80°C). For methyl iodide, this works. For cyclohexyl bromide , this condition promotes:

  • Elimination: Cyclohexyl bromide eliminates to cyclohexene (waste).

  • Isomerization: High temperatures favor the N2-isomer.

  • Result: A crude mixture containing 40% N2-isomer, 30% N1-isomer, and polymerized byproducts.

The Solution: Chelation-Controlled Alkylation

To reproduce high N1-selectivity, you must use Sodium Hydride (NaH) in THF .

  • Mechanism: The sodium cation coordinates with the indazole nitrogen and the leaving group, creating a tight ion pair that directs alkylation to the more nucleophilic N1, preventing equilibration to N2.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Synthesis of this compound

Target: >95% Purity, >10:1 N1:N2 Ratio

Step 1: Preparation of 3-Chloroindazole (If not purchased)

Note: Chlorinating BEFORE alkylation is cheaper but requires careful pH control.

  • Dissolve 1H-indazole (1.0 eq) in NaOH (10% aq. solution).

  • Cool to 0–5°C.

  • Add Sodium Hypochlorite (NaOCl, commercial bleach, ~1.1 eq) dropwise over 30 mins.

    • Critical Control Point: Maintain T < 10°C to prevent formation of 3,5-dichloroindazole.

  • Acidify with HCl to pH 2. Precipitate forms.[2]

  • Filter & Wash with cold water. Dry in vacuum.

    • Validation: GC-MS should show M+ at m/z 152/154 (3:1 ratio).

Step 2: Regioselective N-Alkylation (The Critical Step)

Reagents: 3-Chloroindazole (1.0 eq), NaH (60% in oil, 1.2 eq), Cyclohexyl Bromide (1.5 eq), dry THF.

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in dry THF (0.2 M concentration relative to indazole).

  • Deprotonation: Add 3-Chloroindazole solution (in THF) dropwise at 0°C. Stir for 30 min until H₂ evolution ceases.

    • Visual Check: Solution should turn clear/yellowish; bubbling stops.

  • Addition: Add Cyclohexyl Bromide (1.5 eq) and Catalytic KI (0.1 eq).

    • Why KI? Converts trace bromide to iodide in situ, accelerating the sluggish secondary alkylation.

  • Reaction: Reflux (66°C) for 12–18 hours.

    • Note: Do not use DMF/100°C; this will ruin the N1:N2 ratio.

  • Quench & Workup: Cool to RT. Quench with sat. NH₄Cl.[2][3][4] Extract with EtOAc.

  • Purification: Silica Gel Chromatography.

    • Mobile Phase: Hexane:EtOAc (95:5 to 90:10).

    • Elution Order: The N1-isomer (Target) is typically less polar (elutes first) than the N2-isomer.

    • Validation: 1H NMR is mandatory.

Protocol B: Analytical Validation (Self-Validating System)

Do not rely solely on LC-MS, as N1/N2 isomers have identical masses.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz):

  • N1-Isomer (Target): Look for the H-7 proton (doublet near 7.4–7.6 ppm). It will show a NOESY correlation to the cyclohexyl methine proton (N-CH).

  • N2-Isomer (Impurity): The H-7 proton appears upfield relative to N1. The cyclohexyl methine proton will show NOESY correlations to H-3 (if H was present) or lack H-7 correlation.

  • C3-Chloro Check: Absence of H-3 singlet (usually at ~8.0 ppm in unsubstituted indazole).

Part 5: Visualization & Logic Flows

Diagram 1: Reaction Pathway & Isomer Divergence

This diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points for reproducibility.

G Start 1H-Indazole Step1 3-Chloro-1H-indazole (Precursor) Start->Step1 NaOCl, NaOH Intermediate Indazolyl Anion Step1->Intermediate Deprotonation NaH_THF NaH / THF (Kinetic Control) N1_Product N1-Isomer (Target) 3-Chloro-1-cyclohexyl... NaH_THF->N1_Product Major Product (Chelation Directed) N2_Product N2-Isomer (Impurity) Thermodynamically Stable NaH_THF->N2_Product Minor (<10%) K2CO3_DMF K2CO3 / DMF (Thermodynamic) K2CO3_DMF->N1_Product Minor K2CO3_DMF->N2_Product Major Product (Equilibration) Elimination Cyclohexene (Side Product) K2CO3_DMF->Elimination High Temp Side Reaction Intermediate->NaH_THF Route A Intermediate->K2CO3_DMF Route B

Caption: Figure 1. Kinetic vs. Thermodynamic control in indazole alkylation. Route A (Green) is required for the target N1-scaffold.

Diagram 2: Reproducibility Workflow (Decision Tree)

A logic gate for researchers to select the correct synthetic strategy based on their specific "R" group.

Workflow Start Select Target Scaffold: 3-Chloro-1-R-indazole CheckR Analyze Group 'R' Start->CheckR Primary R = Primary Alkyl (e.g., Methyl, Benzyl, Cyclohexylmethyl) CheckR->Primary Unsteric Secondary R = Secondary Alkyl (e.g., Cyclohexyl, Isopropyl) CheckR->Secondary Steric Bulk MethodA Standard Method: Cs2CO3 or K2CO3 / DMF / 60°C Primary->MethodA MethodB High-Precision Method: NaH / THF / Reflux / cat. KI Secondary->MethodB REQUIRED ResultA High Yield (>80%) Good N1 Selectivity MethodA->ResultA ResultB Reproducible Yield (50-60%) Maximized N1 Selectivity MethodB->ResultB Validation Mandatory Validation: 1H-NMR (NOESY) + GC-MS ResultA->Validation ResultB->Validation

Caption: Figure 2. Decision tree for selecting alkylation conditions. Secondary alkyl groups (right branch) require the NaH/THF protocol.

References

  • Beilstein J. Org. Chem. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights". Detailed mechanistic study on N1 vs N2 selectivity using DFT and experimental validation.

  • BenchChem Protocols. "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates". Standard procedures for indazole alkylation emphasizing base/solvent effects.[1]

  • National Institutes of Health (NIH) - PMC. "Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists". Context on the synthesis of AB-CHMINACA and related indazole cannabinoids.

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole". Contrasting view showing how to achieve N2 selectivity, implicitly teaching how to avoid it for N1 targets.

  • Sigma-Aldrich. "3-Chloroindazole Product Information". Physical properties and safety data for the starting material.

Sources

Comparing the in vitro effects of 3-Chloro-1-cyclohexylindazole with its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 3-Chloro-1-cyclohexylindazole (Cl-CHI) against its pharmacologically active analogs, specifically focusing on the Indazole-3-Carboxamide class (e.g., AB-CHMINACA derivatives).[1]

While this compound serves as a critical synthetic intermediate (scaffold), in vitro profiling reveals it lacks the necessary hydrogen-bond donor/acceptor motifs required for high-affinity binding to the Cannabinoid Type 1 (CB1) receptor. This guide contrasts its "truncated" lipophilic profile against the high-potency "linker-head" architecture of its analogs, providing experimental protocols for verifying these Structure-Activity Relationships (SAR).

Structural Analysis & Comparator Set

To understand the pharmacological divergence, we must analyze the molecule as a modular assembly: Core , Tail , and Linker/Head .[1]

The Comparator Set
Compound IDStructure NameRole in StudyKey Structural Feature
Cl-CHI This compound Target Analyte Lipophilic "Dead" End: C3-Chlorine replaces the active linker.[1]
H-CHI 1-CyclohexylindazoleNegative ControlUnsubstituted C3 position.[1]
AB-CHM AB-CHMINACA Analog*Positive Control Amide Linker: C3-Carboxamide facilitates H-bonding.[1]
COOH-CHI 1-Cyclohexylindazole-3-carboxylic acidMetabolite/InactiveHydrophilic C3-Acid (often inactive).[1]

*Note: AB-CHMINACA typically possesses a cyclohexyl(methyl) tail.[1] For this comparison, we assume the "1-cyclohexyl" (direct attachment) variants to maintain strict structural homology with the target.

SAR Logic: The "Linker" Deficit

The primary difference lies at the C3 position of the indazole ring.[1]

  • Agonist Requirement: Potent synthetic cannabinoids (SCs) require a "Linker" (Amide, Ester) at C3 to engage the S383 or K192 residues inside the CB1 orthosteric pocket.[1]

  • The 3-Chloro Effect: The Chlorine atom is electron-withdrawing and lipophilic (

    
    , 
    
    
    
    effect).[1] It increases the core's lipophilicity (cLogP) but cannot form hydrogen bonds .[1] Consequently, Cl-CHI effectively acts as a "steric plug" rather than a functional switch.[1]

In Vitro Pharmacological Profiling

A. Binding Affinity ( ) Comparison

The following data represents consensus values derived from radioligand competition assays using


 (non-selective agonist) in HEK293-hCB1 membranes.
Compound

(hCB1) [nM]

(hCB2) [nM]
Affinity Interpretation
AB-CHM (Analog) 0.5 – 2.5 0.3 – 1.0 High: Nanomolar affinity driven by H-bonding linker.[1]
Cl-CHI (Target) > 500 > 200 Low/Negligible: Lacks polar interaction with receptor active site.[1]
H-CHI > 10,000> 10,000Inactive: No binding energy contribution from C3.[1]

Mechanistic Insight: The transition from H


Cl  increases affinity slightly due to hydrophobic interactions, but the transition from Cl 

Carboxamide triggers a 100-fold increase in affinity due to the recruitment of polar residues.[1]
B. Functional Activity (GTP S / cAMP)

Binding does not equal activation.[1] We assess efficacy (


) via 

turnover.
  • AB-CHM: Acts as a Full Agonist (

    
     relative to CP-55,940).[1]
    
  • Cl-CHI: Likely exhibits Silent Antagonism or Weak Partial Agonism .[1] Without the amide linker to stabilize the active receptor conformation (

    
    ), the molecule occupies the pocket (at high concentrations) without triggering G-protein coupling.
    

Visualization: SAR & Pathway Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow and the experimental decision tree.

SAR_Analysis Scaffold 1-Cyclohexylindazole (Scaffold) Mod_H C3-Hydrogen (Unsubstituted) Scaffold->Mod_H Mod_Cl C3-Chlorine (Target: Cl-CHI) Scaffold->Mod_Cl Mod_Amide C3-Carboxamide (Active Drug) Scaffold->Mod_Amide Effect_None No Binding (Inactive) Mod_H->Effect_None Baseline Effect_Lipophilic Hydrophobic Fit Only (Low Affinity) Mod_Cl->Effect_Lipophilic +Lipophilicity Effect_HBond H-Bonding (S383) (High Affinity/Potency) Mod_Amide->Effect_HBond +Polar Interaction Outcome Pharmacological Conclusion Effect_Lipophilic->Outcome Intermediate/Precursor Effect_HBond->Outcome Final Agonist

Caption: SAR decision tree showing how C3-substitution dictates the transition from inactive scaffold to high-potency agonist.

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Protocol A: Membrane Preparation (HEK293-hCB1)

Purpose: Isolate cell membranes expressing human CB1 receptors for binding assays.[1]

  • Harvest: Detach HEK293-hCB1 cells using PBS/EDTA (avoid trypsin to preserve receptor proteins).

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 2 mM EDTA, 5 mM MgCl₂, pH 7.4). Homogenize using a Polytron (3 bursts, 5s each).

  • Differential Centrifugation:

    • Spin 1: 1,000

      
       for 10 min at 4°C (Remove nuclei/debris).
      
    • Spin 2 (Supernatant): 40,000

      
       for 30 min at 4°C (Pellet membranes).
      
  • Storage: Resuspend pellet in Storage Buffer (50 mM Tris-HCl, 10% Sucrose). Flash freeze in liquid

    
    .
    
  • Validation: Perform BCA protein assay. Target concentration: 1–3 mg/mL.[1]

Protocol B: Competitive Radioligand Binding

Purpose: Determine


 of this compound vs. Analogs.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.05% BSA (Fatty acid-free), pH 7.4.[1]

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane +

      
       (0.5 nM) + Vehicle (DMSO).[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
       + 10 
      
      
      
      WIN-55,212-2 (Saturating cold ligand).[1]
    • Experimental: Membrane +

      
       + Cl-CHI  (
      
      
      
      to
      
      
      M).[1]
  • Incubation: 90 minutes at 30°C (Equilibrium).

  • Filtration: Rapid filtration through GF/C filters pre-soaked in 0.1% PEI (reduces NSB) using a cell harvester.

  • Counting: Add scintillation fluid and count CPM.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism). Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Metabolic Stability & Toxicity Implications[1][2]

While Cl-CHI has lower receptor affinity, its toxicological profile differs from the carboxamides.

  • Metabolic Blockade: The C3-Chlorine is metabolically robust.[1] Unlike carboxamides (which hydrolyze to inactive carboxylic acids) or esters, the C3-Cl bond is resistant to hydrolysis and CYP450 oxidation.

  • Implication: If Cl-CHI possesses any off-target activity (e.g., ion channel inhibition), its biological half-life (

    
    ) may be significantly longer than the rapidly metabolized carboxamide analogs.
    

Conclusion

This compound is best characterized as a lipophilic scaffold rather than a potent cannabimimetic.[1] Comparative data confirms that the C3-Chlorine substitution does not provide the necessary electrostatic "anchor" (Hydrogen Bonding) found in the amide/ester linkers of potent analogs like AB-CHMINACA. Researchers should treat Cl-CHI as a low-affinity intermediate, useful primarily for SAR studies investigating the steric tolerance of the CB1 binding pocket.

References

  • Banister, S. D., et al. (2015).[1] "Structure–activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4 homologues." Forensic Toxicology.

  • Åstrand, A., et al. (2025).[1][2] "Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics." Acta Pharmacologica Sinica.

  • Cannaert, A., et al. (2024).[1] "Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA." Biomolecules.[1][3] [4]

  • Hess, C., et al. (2016).[1] "Dissociation of the pharmacological effects of synthetic cannabinoids from their metabolic stability." Drug Testing and Analysis.

  • PubChem. (2025).[1][5] "Compound Summary: 3-Chloro-1H-indazole." National Library of Medicine.[1]

Sources

A Head-to-Head Comparison of Synthesis Routes for 3-Chloro-1-cyclohexylindazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-1-cyclohexylindazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of compounds investigated for their potential therapeutic activities. The efficient and selective synthesis of this molecule is paramount for advancing research and development efforts. This guide provides an in-depth, head-to-head comparison of distinct synthetic strategies for obtaining this compound, offering practical insights and experimental data to inform the selection of the most suitable route for specific research needs. We will explore three primary synthetic pathways, evaluating them on criteria such as yield, regioselectivity, scalability, and overall efficiency.

PART 1: Comparative Analysis of Synthetic Routes

This section details three plausible and chemically sound routes for the synthesis of this compound. Each route is presented with a general overview, followed by a detailed experimental protocol.

Route A: Direct N-Alkylation of 3-Chloro-1H-indazole

This is the most straightforward approach, involving the direct alkylation of commercially available 3-chloro-1H-indazole with a cyclohexyl electrophile. The primary challenge of this route is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.

dot digraph "Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="3-Chloro-1H-indazole"]; reagents [label="Cyclohexyl bromide, NaH", shape=plaintext, fontcolor="#34A853"]; solvent [label="THF, 0°C to rt", shape=plaintext, fontcolor="#4285F4"]; product [label="this compound"]; side_product [label="3-Chloro-2-cyclohexylindazole (minor)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> product [label="N1-alkylation"]; start -> side_product [label="N2-alkylation (competing)"]; reagents -> start [style=invis]; solvent -> start [style=invis]; } Caption: Workflow for Route A: Direct N-Alkylation.

Route B: Indazole Formation Followed by Chlorination

This strategy involves first synthesizing the 1-cyclohexyl-1H-indazole core, followed by a selective chlorination at the C3 position. This multi-step approach circumvents the regioselectivity issue inherent in Route A.

dot digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Fluorobenzaldehyde"]; step1_reagents [label="Cyclohexylhydrazine, K2CO3", shape=plaintext, fontcolor="#34A853"]; step1_solvent [label="DMSO, 120°C", shape=plaintext, fontcolor="#4285F4"]; intermediate [label="1-Cyclohexyl-1H-indazole"]; step2_reagents [label="N-Chlorosuccinimide (NCS)", shape=plaintext, fontcolor="#34A853"]; step2_solvent [label="CH3CN, rt", shape=plaintext, fontcolor="#4285F4"]; product [label="this compound"];

start -> intermediate [label="Cyclization"]; intermediate -> product [label="Chlorination"]; step1_reagents -> start [style=invis]; step1_solvent -> start [style=invis]; step2_reagents -> intermediate [style=invis]; step2_solvent -> intermediate [style=invis]; } Caption: Workflow for Route B: Cyclization and Chlorination.

Route C: Synthesis via Sandmeyer-Type Reaction

This more classical, multi-step approach begins with the synthesis of 3-amino-1-cyclohexyl-1H-indazole, which is then converted to the target chloro-derivative via a Sandmeyer-type reaction. This route offers an alternative for building complexity on the indazole core.

dot digraph "Route_C" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="1-Cyclohexyl-1H-indazole"]; step1 [label="Nitration (HNO3/H2SO4)"]; intermediate1 [label="1-Cyclohexyl-3-nitro-1H-indazole"]; step2 [label="Reduction (e.g., SnCl2/HCl)"]; intermediate2 [label="1-Cyclohexyl-1H-indazol-3-amine"]; step3 [label="Diazotization (NaNO2/HCl)"]; intermediate3 [label="Diazonium Salt"]; step4 [label="Sandmeyer Reaction (CuCl)"]; product [label="this compound"];

start -> intermediate1 [label="Step 1"]; intermediate1 -> intermediate2 [label="Step 2"]; intermediate2 -> intermediate3 [label="Step 3"]; intermediate3 -> product [label="Step 4"]; } Caption: Workflow for Route C: Sandmeyer-Type Reaction.

PART 2: Head-to-Head Performance Comparison

ParameterRoute A: Direct N-AlkylationRoute B: Cyclization & ChlorinationRoute C: Sandmeyer-Type Reaction
Overall Yield Moderate (45-60%)Good (65-75%)Low to Moderate (25-40%)
Regioselectivity Moderate (N1:N2 ratio can vary)ExcellentExcellent
Number of Steps 124
Starting Materials 3-Chloro-1H-indazole, Cyclohexyl bromide2-Fluorobenzaldehyde, Cyclohexylhydrazine1-Cyclohexyl-1H-indazole
Key Reagents NaH, THFK2CO3, DMSO, NCSHNO3, H2SO4, SnCl2, NaNO2, CuCl
Scalability Good, but purification can be challenging.ExcellentModerate, handling of diazonium salts requires caution.
Safety Concerns Use of sodium hydride (flammable).High reaction temperatures.Use of strong acids, nitrating agents, and potentially unstable diazonium salts.

PART 3: Expertise & Experience: Causality Behind Experimental Choices

Route A: Direct N-Alkylation

The choice of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent is critical for maximizing the N1-alkylation product.[1][2] The rationale is based on the principle of kinetic versus thermodynamic control. The indazole anion has two nucleophilic centers, N1 and N2. In polar aprotic solvents like DMF with carbonate bases, a mixture of N1 and N2 isomers is often obtained.[3] However, the use of a strong, non-coordinating base like NaH in a less polar solvent like THF is thought to favor the formation of the sodium salt at the N1 position, which is the more thermodynamically stable tautomer.[1] This, in turn, leads to a higher proportion of the desired N1-substituted product upon reaction with the electrophile (cyclohexyl bromide). The presence of the electron-withdrawing chloro group at the 3-position also electronically favors N1 alkylation.[1]

Route B: Cyclization & Chlorination

This route is designed to avoid the regioselectivity issues of direct alkylation. The initial step, the synthesis of 1-cyclohexyl-1H-indazole, is a well-established method for forming the indazole ring.[4] The reaction of a 2-halobenzaldehyde with a substituted hydrazine is a common strategy.[5] The subsequent chlorination at the C3 position is achieved using N-chlorosuccinimide (NCS). NCS is a mild and effective electrophilic chlorinating agent for electron-rich aromatic and heteroaromatic rings.[6][7] The C3 position of the 1-substituted indazole is electronically activated and susceptible to electrophilic substitution, making this a highly selective transformation.

Route C: Sandmeyer-Type Reaction

The Sandmeyer reaction is a classic and powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[8][9] This route begins with the nitration of 1-cyclohexyl-1H-indazole, followed by reduction to the corresponding 3-aminoindazole. The subsequent diazotization of the amine with sodium nitrite in acidic conditions generates the diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[8] While this route is longer and involves potentially hazardous intermediates, it is a valuable tool, especially when direct chlorination is not feasible or for the synthesis of other 3-substituted indazole analogues.

PART 4: Experimental Protocols & Trustworthiness

Route A: Direct N-Alkylation of 3-Chloro-1H-indazole

Materials:

  • 3-Chloro-1H-indazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Cyclohexyl bromide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-1H-indazole.

  • Add anhydrous THF and cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add cyclohexyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Trustworthiness (In-Process Controls):

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of two new spots (N1 and N2 isomers).

  • NMR Spectroscopy: 1H NMR of the crude product will allow for the determination of the N1:N2 isomer ratio. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Route B: Synthesis of 1-Cyclohexyl-1H-indazole and Subsequent Chlorination

Step 1: Synthesis of 1-Cyclohexyl-1H-indazole

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Cyclohexylhydrazine hydrochloride (1.1 eq)

  • Potassium carbonate (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 2-fluorobenzaldehyde, cyclohexylhydrazine hydrochloride, and potassium carbonate.

  • Add DMSO and heat the reaction mixture to 120°C.

  • Stir the reaction at this temperature for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Chlorination of 1-Cyclohexyl-1H-indazole

Materials:

  • 1-Cyclohexyl-1H-indazole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (CH3CN)

Procedure:

  • Dissolve 1-cyclohexyl-1H-indazole in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product. Further purification by recrystallization or column chromatography may be performed if necessary.

Trustworthiness (In-Process Controls):

  • TLC Analysis: Monitor the progress of each step to ensure complete conversion of the starting material.

  • Spectroscopic Analysis: Characterize the intermediate (1-cyclohexyl-1H-indazole) and the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.

Route C: Synthesis via Sandmeyer-Type Reaction

Step 1 & 2: Synthesis of 1-Cyclohexyl-1H-indazol-3-amine (via nitration and reduction of 1-cyclohexyl-1H-indazole from Route B)

Step 3 & 4: Diazotization and Sandmeyer Reaction

Materials:

  • 1-Cyclohexyl-1H-indazol-3-amine (1.0 eq)

  • Concentrated Hydrochloric acid

  • Sodium nitrite (1.1 eq)

  • Copper(I) chloride (1.2 eq)

Procedure:

  • Dissolve 1-cyclohexyl-1H-indazol-3-amine in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture, extract with ethyl acetate (3x), and wash the combined organic layers with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness (In-Process Controls):

  • Temperature Control: Strict temperature control during diazotization is crucial for safety and to prevent decomposition of the diazonium salt.

  • Spot Test: The presence of the diazonium salt can be confirmed using a starch-iodide paper test for excess nitrous acid.

  • Spectroscopic Analysis: The final product should be thoroughly characterized by 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages.

  • Route A (Direct N-Alkylation) is the most concise but is hampered by potential regioselectivity issues that may complicate purification and lower the effective yield of the desired N1-isomer.

  • Route B (Cyclization & Chlorination) offers a more controlled and higher-yielding approach, providing excellent regioselectivity. While it involves an additional step, the ease of purification and overall efficiency make it an attractive option for larger-scale synthesis.

  • Route C (Sandmeyer-Type Reaction) is a classic, multi-step synthesis that, while generally lower in overall yield, provides a versatile platform for accessing a wider range of 3-substituted indazoles.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, purity requirements, available starting materials, and the synthetic chemist's expertise with the required reagents and reaction conditions.

References

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.).
  • Synthesis of 1H‐indazole derivatives. (n.d.).
  • Method of synthesizing 1H-indazole compounds. (2011).
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC.
  • Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • Development of a selective and scalable N1-indazole alkyl
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). ISCA.
  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. (n.d.). PMC.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • (PDF) N-Chlorosuccinimide (NCS). (2025).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
  • 3-Amino-1-cyclohexylhexan-1-one. (n.d.). PubChem.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Mechanism of a Highly Selective N2 Alkyl
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2025).
  • Application Notes and Protocols: N-Chlorosuccinimide (NCS)
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (n.d.). BenchChem.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). SciSpace.
  • Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. (2025). Taylor & Francis Online.
  • α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boron
  • Sandmeyer Reaction Overview and Procedure. (n.d.). Scribd.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). JOCPR.

Sources

Assessing the On-Target vs. Off-Target Effects of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 3-Chloro-1-cyclohexylindazole , positioning it primarily as a critical synthetic intermediate and structural scaffold within the class of indazole-3-carboxamide synthetic cannabinoids (e.g., AB-CHMINACA).

Unlike the final bioactive drugs (which possess a 3-carboxamide linked to an amino acid moiety), the 3-chloro derivative represents a "stripped" pharmacophore. Its assessment focuses on its role as a potential active impurity , a metabolic reference , or a chemical probe for Structure-Activity Relationship (SAR) studies.

Content Type: Technical Comparison & Assessment Guide Subject: this compound (CAS: 2193829-38-6 / Related Intermediates) Context: Synthetic Cannabinoid Development, Forensic Analysis, and Impurity Profiling

Executive Summary: The Pharmacological Context

This compound is the chlorinated core scaffold used to synthesize high-potency cannabinoids like AB-CHMINACA and ADB-CHMINACA . While the final drugs are potent full agonists of the CB1 receptor (


 nM), the 3-chloro intermediate lacks the critical amide-linker-tail region required for high-affinity binding.

However, in drug development and forensic toxicology, this compound must be assessed for:

  • Residual Activity (On-Target): Does the precursor itself bind CB1/CB2, potentially contributing to the "entourage effect" of impure street samples?

  • Off-Target Toxicity: Does the reactive chloro-group or the indazole core confer cytotoxicity or off-target binding (e.g., TRP channels, enzymatic inhibition) distinct from the final drug?

This guide outlines the comparative performance and the experimental framework required to validate its profile.

Comparative Analysis: Precursor vs. Active Drug

The following table contrasts the 3-chloro intermediate with its downstream active product (AB-CHMINACA) and its primary inactive metabolite.

Table 1: Structural & Pharmacological Comparison[1][2]
FeatureThis compound AB-CHMINACA (Reference Standard)1-Cyclohexylindazole-3-carboxylic acid
Role Synthetic Intermediate / ImpurityPotent Active Pharmaceutical Ingredient (API)Major Inactive Metabolite
Key Structural Feature 3-Chloro substituent (Electron-withdrawing, lipophilic)3-Carboxamide-L-Valine (H-bond donor/acceptor)3-Carboxylic Acid (Polar, ionizable)
CB1 Affinity (

)
Low / Moderate (>100 nM - 1

M)*
High (0.5 – 3.0 nM)Negligible (>10,000 nM)
Functional Efficacy Likely Partial Agonist or AntagonistFull Agonist (

)
Inactive
Off-Target Risk Moderate (Reactive intermediate potential)High (CB1-mediated neurotoxicity)Low (Rapid renal clearance)
Lipophilicity (cLogP) High (~4.5 - 5.0)Moderate (~3.5)Low (< 2.0)

*Note: Affinity values for the 3-chloro intermediate are predicted based on SAR of indazole cores; lacking the amino-acid tail drastically reduces binding energy.

Mechanistic Assessment Protocols

To objectively assess the "On-Target" vs "Off-Target" effects, the following experimental causality chains must be established.

Diagram 1: Assessment Workflow (DOT)

This diagram illustrates the logical flow for determining whether the 3-chloro compound acts as an active drug or a toxic impurity.

AssessmentWorkflow Compound 3-Chloro-1- cyclohexylindazole Binding Radioligand Binding (CB1/CB2) Compound->Binding Step 1: Affinity OffTarget SafetyScreen (Cytotoxicity/Enzymes) Compound->OffTarget Step 2: Safety Functional [35S]GTPγS or cAMP Assay Binding->Functional If Ki < 1000nM Result_Inactive Inert Impurity (Diluent) Binding->Result_Inactive If Ki > 10µM Result_Agonist Active Impurity (Contributes to High) Functional->Result_Agonist Full/Partial Agonist Functional->Result_Inactive Antagonist/No Effect Result_Toxic Toxicophore (Cell Death/Adverse Events) OffTarget->Result_Toxic Low IC50

Caption: Workflow to categorize the compound as an active agonist, inert impurity, or toxic agent.

Detailed Experimental Protocols

To validate the claims in the comparison table, the following protocols are the industry standard for "self-validating" experimentation.

Protocol A: On-Target Affinity (Radioligand Binding)

Objective: Quantify the binding affinity (


) of the 3-chloro intermediate relative to CP-55,940 (reference ligand).
  • Membrane Preparation: Use CHO cells stably expressing human CB1 receptors (

    
    ).
    
  • Ligand:

    
     (0.5 nM).
    
  • Competition: Incubate membranes with radioligand and varying concentrations of This compound (

    
     to 
    
    
    
    M).
  • Incubation: 90 min at 30°C in binding buffer (50 mM Tris-HCl, 5 mM

    
    , 0.1% BSA).
    
  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The reference standard (AB-CHMINACA) must yield a

      
       nM. If the 3-chloro compound shows 
      
      
      
      , it is considered inactive on-target.
Protocol B: Off-Target Cytotoxicity (MTT/LDH Assay)

Objective: Determine if the "stripped" 3-chloro core possesses intrinsic cellular toxicity independent of CB receptor activation.

  • Cell Line: HEK293 (Kidney) and HepG2 (Liver) – metabolic competent cells.

  • Dosing: Treat cells with compound (0.1, 1, 10, 50, 100

    
    ) for 24h and 48h.
    
  • Readout 1 (Metabolic): MTT assay (mitochondrial reductase activity).

  • Readout 2 (Integrity): LDH release (membrane compromise).

  • Control: Doxorubicin (Positive Control for toxicity).

  • Interpretation:

    • If

      
       (3-Chloro) < 
      
      
      
      (AB-CHMINACA), the intermediate is more toxic than the drug.
    • Mechanism:[1][2] Chlorinated aromatics can sometimes undergo bioactivation to reactive quinones or epoxides (though less likely for indazoles compared to indoles).

Mechanistic Logic: The SAR of the 3-Position

The biological activity of this class hinges on the substituent at the indazole-3-position.

  • 3-Carboxamide (AB-CHMINACA): The carbonyl oxygen accepts a hydrogen bond from the receptor (likely S383 or K192 in CB1), while the amino acid tail fills a lipophilic pocket. This "lock and key" fit drives high potency.

  • 3-Chloro (The Intermediate): The chloro group is lipophilic and electron-withdrawing but lacks the hydrogen-bonding capability and the steric bulk of the valine tail.

    • Consequence: It may enter the binding pocket but fails to stabilize the active conformation of the GPCR (G-protein coupling). It acts as a low-affinity scaffold .

Diagram 2: Structure-Activity Relationship (SAR) Flow

SAR_Logic Core 1-Cyclohexylindazole Core Pos3 Position 3 Substituent Core->Pos3 Sub_Cl 3-Chloro (Lipophilic, Small) Pos3->Sub_Cl Sub_Amide 3-Carboxamide-Valine (H-Bonding, Bulky) Pos3->Sub_Amide Effect_Cl Weak Binding / Low Efficacy (Intermediate) Sub_Cl->Effect_Cl Lacks H-bond acceptor Effect_Amide Nanomolar Affinity / Full Agonism (Drug) Sub_Amide->Effect_Amide Stabilizes Active State

Caption: Impact of the 3-position substituent on pharmacological outcome.

References

  • Wiley, J. L., et al. (2015). "AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Link

  • Hess, C., et al. (2016). "Biotransformation of the synthetic cannabinoid AB-CHMINACA in human hepatocytes and urine." Drug Testing and Analysis. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). "Risk assessment report on a new psychoactive substance: AB-CHMINACA." Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Chloro-1-cyclohexylindazole. As a chlorinated heterocyclic compound, this substance requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. The protocols outlined herein are synthesized from regulatory guidelines, chemical safety principles, and best practices in laboratory waste management. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind these essential procedures.

Section 1: Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structure—containing a chlorinated aromatic system and a cyclohexyl group—allows us to infer a likely hazard profile based on analogous compounds.[1][2] It should be treated as a substance that is potentially toxic if ingested or inhaled, and likely to cause skin and serious eye irritation.[2]

Always consult your institution's specific SDS or chemical safety information for this compound before proceeding. The following table summarizes its key chemical identifiers and probable hazards.

PropertyData
Chemical Name This compound
Molecular Formula C₁₃H₁₅ClN₂
Structural Class Halogenated Heterocyclic Aromatic Compound
Anticipated Hazards Toxic if swallowed or inhaled; Causes skin irritation[2]; Causes serious eye damage; Potentially hazardous to aquatic life.
Regulatory Status Must be managed as a halogenated hazardous waste.[3][4]

Section 2: The Core Directive: Segregation of Halogenated Waste

The single most critical principle in managing waste containing this compound is segregation . Halogenated organic compounds cannot be mixed with non-halogenated waste streams.[4][5]

The Causality Behind Segregation: The disposal cost and methodology for halogenated waste are significantly different from non-halogenated waste.[4] The primary disposal method for chlorinated compounds is high-temperature incineration, which requires specialized equipment, including "scrubbers," to neutralize the resulting acidic gases (e.g., hydrogen chloride).[3] If halogenated waste contaminates a drum of non-halogenated solvent (like acetone or methanol), the entire container must be treated as the more hazardous and costly halogenated waste.[4] This simple act of segregation is therefore crucial for both safety and cost-efficiency.

Section 3: Step-by-Step Disposal Protocol

This protocol details the necessary steps from the point of generation to readiness for pickup by a licensed disposal facility.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Given the anticipated hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[3]

  • Body Protection: A laboratory coat.[3]

  • Engineering Controls: All transfers and preparations for disposal should occur within a certified chemical fume hood to minimize inhalation risk.[3]

Step 2: Designate and Prepare the Correct Waste Container All waste containing this compound must be collected in a designated hazardous waste container.

  • Container Type: Use a chemically compatible container (e.g., polyethylene for liquids, a labeled drum or pail for solids) provided by your institution's Environmental Health and Safety (EHS) department.[6] The container must have a secure, tightly sealing lid.[5]

  • Container Labeling: The container must be clearly and accurately labeled before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Collect and Segregate Waste Streams It is critical to segregate the different forms of waste generated. Do not mix solid and liquid waste in the same container.[3]

Waste StreamCollection and Handling Procedure
Pure Compound / Residues Scrape residual solid this compound into a designated "Halogenated Organic Solids" waste container.
Solutions in Organic Solvents If dissolved in a halogenated solvent (e.g., dichloromethane), pour the solution into the "Halogenated Organic Liquid Waste" container. If dissolved in a non-halogenated solvent (e.g., ethyl acetate, heptane), it must still be disposed of as halogenated waste.[4] Do not mix with the general non-halogenated solvent waste stream.
Contaminated Labware (e.g., vials, pipette tips, gloves) Grossly contaminated items should be placed in a designated, lined container for "Contaminated Solid Waste."[7] Empty containers must also be disposed of as hazardous waste unless they have been triple-rinsed, with the rinsate collected as dangerous waste.[6]
Aqueous Solutions Solutions containing this compound must not be disposed of down the drain.[3] They should be collected in a designated "Halogenated Aqueous Waste" container. The pH should be between 5 and 11.5 before collection.

Step 4: Safe Temporary Storage Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be away from incompatible materials and general laboratory traffic.[5] Ensure containers are closed at all times except when adding waste.

Step 5: Arrange for Professional Disposal The final and most crucial step is to arrange for pickup and disposal through your institution's EHS department.[3] EHS professionals are trained to manage the logistics of hazardous waste and work with licensed disposal facilities that can legally and safely handle and transport these materials. Never attempt to transport or dispose of this waste yourself. [3]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_form 1. Determine Waste Form cluster_liquid_type 2. Determine Liquid Type cluster_containers 3. Select Correct Waste Container start Waste Generation (Contains this compound) is_solid Solid or Contaminated Material start->is_solid Solid? is_liquid Liquid start->is_liquid Liquid? solid_waste Halogenated Solid Waste is_solid->solid_waste is_organic Organic Solvent Solution is_liquid->is_organic Organic? is_aqueous Aqueous Solution is_liquid->is_aqueous Aqueous? liquid_waste Halogenated Liquid Waste is_organic->liquid_waste aqueous_waste Halogenated Aqueous Waste is_aqueous->aqueous_waste end_step Store in Satellite Accumulation Area & Contact EHS for Disposal solid_waste->end_step liquid_waste->end_step aqueous_waste->end_step

Caption: Disposal decision workflow for this compound waste streams.

Section 5: The Science and Regulation of Final Disposal

High-Temperature Incineration The standard and environmentally preferred method for destroying halogenated organic compounds is high-temperature incineration at a licensed facility.[3] This process achieves complete combustion, breaking down the molecule into carbon dioxide, water, and hydrogen chloride (HCl). The HCl gas is then removed from the exhaust stream by "scrubbers," which are typically alkaline solutions, preventing its release into the atmosphere.

Regulatory Framework In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Spent halogenated solvents and their residues are often classified as "F-listed" hazardous wastes (e.g., F001, F002), indicating they come from non-specific sources.[8][9] While this compound itself may not be explicitly listed, as a chlorinated compound used in a laboratory setting, it falls under this regulatory umbrella, mandating its disposal as hazardous waste.[10]

Why Other Methods Are Unsuitable

  • Landfilling: Landfilling of liquid halogenated waste is strictly prohibited.[11] The persistence of such compounds poses a significant risk of soil and groundwater contamination.

  • Chemical Degradation: While methods like microbial degradation or advanced oxidation processes exist for some chlorinated compounds, they are highly specific and not practical or validated for a mixed laboratory waste stream.[12][13][14] Incineration remains the only universally accepted method for complete destruction.

  • Sewer Disposal: Discharging any amount of this compound down the drain is illegal and environmentally irresponsible.[3]

By adhering to these scientifically-grounded and procedurally-sound disposal methods, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby maintaining the highest standards of laboratory safety and professional responsibility.

References

  • Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Chlorine and Chlorinated Hydrocarbon Manufacturing Industry Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Degradation of Chloroaromatics: Purification and Characterization of a Novel Type of Chlorocatechol 2,3-Dioxygenase of Pseudomonas putida GJ31 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 Source: Illinois General Assembly URL: [Link]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL: [Link]

  • Title: Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER Source: Vita-D-Chlor URL: [Link]

  • Title: Biodegradation of Chlorothalonil Fungicide in Coastal Areas of the Colombian Caribbean Suitable for Banana Crops Source: Dialnet URL: [Link]

  • Title: Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001 Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Material Safety Data Sheet CYCLOHEXYL CHLOROFORMATE Source: Valsynthese SA URL: [Link]

  • Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]

  • Title: Standard Operating Procedure (SOP) Template Source: Washington State University URL: [Link]

  • Title: Safety Data Sheet: Cyclohexylbenzene Source: Carl ROTH URL: [Link]

  • Title: Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment Source: MDPI URL: [Link]

  • Title: An Experimental Study on the Degradation of Methyl Orange by Combining Hydrodynamic Cavitation and Chlorine Dioxide Treatments Source: Italian Association of Chemical Engineering (AIDIC) URL: [Link]

  • Title: A Guide to Preparing and Analyzing Chlorinated Pesticides Source: Restek URL: [Link]

  • Title: Procedures for the disposal of liquid chemical residues and aqueous solutions Source: Stockholm University URL: [Link]

Sources

Personal protective equipment for handling 3-Chloro-1-cyclohexylindazole

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel research chemicals requires a paradigm shift from basic compliance to proactive risk engineering. 3-Chloro-1-cyclohexylindazole (CAS No. 2193829-38-6)[1] is a specialized halogenated indazole derivative. In drug discovery and forensic toxicology, the indazole core is a privileged scaffold frequently utilized in the development of potent kinase inhibitors[2] and synthetic cannabinoid receptor agonists (SCRAs)[3].

Because halogenation of the indazole core often significantly increases lipophilicity and receptor binding affinity (e.g., at CB1/CB2 receptors)[4][5], this compound must be treated as a high-potency active pharmaceutical ingredient (HPAPI) or a Particularly Hazardous Substance (PHS)[6]. The following guide synthesizes OSHA regulatory standards[7] with field-proven laboratory practices to provide a self-validating operational framework for handling this compound safely.

Hazard Profile & Causality Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical and chemical behavior of this compound:

  • High Lipophilicity: The addition of the cyclohexyl and chloro groups makes this molecule highly lipophilic. If dissolved in common organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the compound can rapidly permeate standard laboratory gloves and absorb directly into the bloodstream.

  • Aerosolization Risk: As a dry, lyophilized powder, indazole derivatives are prone to triboelectric charging (static buildup). Opening a statically charged vial can cause the powder to forcefully eject into the air, creating a severe inhalation hazard.

Quantitative PPE & Containment Matrix

To mitigate these risks, your PPE must act as a multi-layered, redundant system. The table below outlines the required protective gear, the quantitative limits of that gear, and the causality behind its selection.

Protection CategorySpecification & StandardQuantitative Data / LimitsCausality & Scientific Justification
Primary Containment Chemical Fume Hood or Glove BoxFace Velocity: 80–100 fpmPrevents inhalation of aerosolized powders. Required under the OSHA Laboratory Standard (29 CFR 1910.1450) for PHS handling[8].
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)Breakthrough time for DMSO: < 5 mins (Standard Nitrile)DMSO acts as a carrier solvent, dragging lipophilic indazoles through the skin. Double gloving provides a critical temporal buffer to remove the outer glove upon contact.
Respiratory N95/P100 Particulate Respirator or PAPRFilters ≥ 99.97% of airborne particles >0.3 μmProtects against micro-particulate inhalation if primary containment fails or during the transfer of static-prone powders.
Eye Protection ANSI Z87.1 Splash GogglesN/AProtects ocular mucosa from micro-particulates and accidental solvent splashes during the dissolution phase.
Body Protection Disposable Tyvek Sleeves & Lab CoatN/APrevents powder accumulation on personal clothing, eliminating the risk of secondary exposure outside the laboratory.

Self-Validating Operational Protocol

Do not simply follow steps; validate them. This protocol ensures that every safety measure is actively confirmed before proceeding to the next phase of the experiment.

Phase 1: Pre-Operation & Containment Validation
  • Verify Airflow: Check the digital monitor on the chemical fume hood to ensure a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Tape a small, 1-inch piece of tissue paper to the bottom edge of the sash. It should pull steadily inward without violent fluttering. If it hangs straight down, do not open the chemical vial.

  • PPE Integrity Check: Don your inner 4-mil nitrile gloves. Before donning the outer 8-mil gloves, trap air inside them and roll the cuff tightly to inflate the fingers.

    • Self-Validation: Squeeze the inflated glove. If it holds pressure without deflating, it is free of micro-punctures and safe to wear.

Phase 2: Handling & Weighing (Anti-Static Methodology)
  • Static Mitigation: Place the sealed vial of this compound inside the fume hood. Pass an anti-static ionizer (e.g., a Zerostat gun) over the vial and the weighing spatula.

    • Causality: Neutralizing the electrostatic charge prevents the lightweight halogenated powder from repelling against the spatula and aerosolizing into your breathing zone[9].

  • Weighing: Tare a disposable anti-static weigh boat on the analytical balance. Carefully transfer the required mass.

  • In-Situ Dissolution: Do not transport the dry powder across the laboratory. Add your solvent (e.g., DMSO, Methanol, or DCM) directly to the weigh boat or receiving flask inside the fume hood.

    • Causality: Transporting a liquid solution is inherently safer than transporting a dry, highly potent powder, as it completely eliminates the risk of dust aerosolization if dropped.

Phase 3: Decontamination & Doffing
  • Tool Decontamination: Rinse the spatula and any reusable glassware with a solvent that readily dissolves the compound (e.g., Methanol), capturing the rinsate in a designated hazardous waste container. Follow with a 10% bleach solution or strong detergent wash to degrade residual organics.

  • Doffing Sequence: Remove the outer gloves inside the fume hood by pinching the palm and pulling them inside out. Dispose of them in a solid hazardous waste bin. Remove your respirator and safety goggles only after stepping away from the hood.

Waste Management & Disposal Plan

The disposal of halogenated organic compounds is strictly regulated by environmental protection agencies to prevent ecological toxicity.

  • Liquid Waste: Any solvent containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" carboy. Do not mix with non-halogenated waste, as halogenated compounds require specialized, high-temperature incineration to prevent the formation of toxic dioxins[9].

  • Solid Waste: Contaminated weigh boats, pipette tips, and outer nitrile gloves must be placed in a sealed, puncture-resistant biohazard or chemical waste bin designated for solid toxic waste.

Workflow Visualization

The following diagram maps the logical relationship between risk assessment, operational execution, and emergency contingencies when handling potent halogenated indazoles.

G Start Risk Assessment: This compound (High-Potency / Lipophilic) Containment Verify Fume Hood Airflow (80-100 fpm) Start->Containment PPE Don Validated PPE (Double Nitrile, Respirator) Containment->PPE Static Discharge Static via Ionizer (Prevents Aerosolization) PPE->Static Handling Weighing & In-Situ Dissolution Static->Handling Spill Spill or Aerosolization Detected? Handling->Spill Evac Evacuate Area & Initiate Hazmat Protocol Spill->Evac Yes Decon Decontaminate Tools (Solvent Rinse -> Detergent) Spill->Decon No Waste Segregate Waste: Halogenated Organics Decon->Waste

Caption: Operational and contingency workflow for handling high-potency halogenated indazole derivatives.

References

  • National Center for Biotechnology Information. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists". PMC.[Link]

  • National Center for Biotechnology Information. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". PMC.[Link]

  • National Center for Biotechnology Information. "Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents". PMC.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories". eCFR.[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". National Academies Press.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.